Product packaging for Ibutamoren Mesylate(Cat. No.:CAS No. 159752-10-0)

Ibutamoren Mesylate

Número de catálogo: B1674248
Número CAS: 159752-10-0
Peso molecular: 624.8 g/mol
Clave InChI: DUGMCDWNXXFHDE-VZYDHVRKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Ibutamoren Mesylate is the mesylate salt form of ibutamoren, an orally bioavailable, small molecule, non-peptide growth hormone secretagogue (GHS). Upon administration, ibutamoren promotes the release of growth hormone (GH) from the pituitary gland, thereby increasing plasma GH levels. This may counteract GH deficiency. GH plays an important role in many biological processes.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a growth hormone secretagogue;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40N4O8S2 B1674248 Ibutamoren Mesylate CAS No. 159752-10-0

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O5S.CH4O3S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27;1-5(2,3)4/h4-12,22H,13-19,28H2,1-3H3,(H,29,33);1H3,(H,2,3,4)/t22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGMCDWNXXFHDE-VZYDHVRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936168
Record name 2-Amino-N-{3-(benzyloxy)-1-[1-(methanesulfonyl)-1,2-dihydrospiro[indole-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl}-2-methylpropanimidic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159752-10-0
Record name MK 0677
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159752-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibutamoren mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159752100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N-{3-(benzyloxy)-1-[1-(methanesulfonyl)-1,2-dihydrospiro[indole-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl}-2-methylpropanimidic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBUTAMOREN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R90JB6QJ2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Structure and Properties of MK-677 (Ibutamoren) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of MK-677 (Ibutamoren). It is intended to serve as a foundational resource for researchers engaged in the study and development of growth hormone secretagogues. This document includes detailed summaries of quantitative data, experimental protocols, and visualizations of key biological pathways and experimental workflows.

Chemical Identity and Physicochemical Properties

MK-677, also known as Ibutamoren, is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor.[1] Developed initially by Merck & Co., it has been investigated for its potential to treat conditions such as growth hormone deficiency and muscle wasting.[2]

Table 1: Chemical Identifiers of MK-677 (Ibutamoren)

IdentifierValue
IUPAC Name 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide[3]
CAS Number 159634-47-6 (Free Base)[3], 159752-10-0 (Mesylate Salt)[4]
Molecular Formula C₂₇H₃₆N₄O₅S (Free Base)[5], C₂₈H₄₀N₄O₈S₂ (Mesylate Salt)[4]
Molecular Weight 528.66 g/mol (Free Base)[5], 624.77 g/mol (Mesylate Salt)[4]
Synonyms Ibutamoren, L-163,191, MK-0677[6]

Table 2: Physicochemical Properties of MK-677 (Ibutamoren Mesylate)

PropertyValue
Appearance Crystalline solid[6]
Solubility Ethanol: ~10 mg/mL[6]DMSO: ~25 mg/mL[6]Dimethylformamide (DMF): ~25 mg/mL[6]PBS (pH 7.2): ~10 mg/mL[6]
Storage -20°C[6]
Stability ≥4 years at -20°C[6]

Mechanism of Action and Signaling Pathway

MK-677 functions as a ghrelin mimetic, binding to and activating the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[7] The GHSR is a G protein-coupled receptor (GPCR) primarily expressed in the hypothalamus and pituitary gland.[8]

Upon activation by MK-677, the GHSR couples to Gq/11 proteins, which in turn activates phospholipase C (PLC).[8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key step in the signaling cascade that leads to the secretion of growth hormone (GH) from the pituitary gland.[8][9] The sustained elevation of GH levels subsequently stimulates the liver to produce insulin-like growth factor 1 (IGF-1).[7]

GHSR_Signaling_Pathway MK677 MK-677 GHSR GHSR (Ghrelin Receptor) MK677->GHSR Binds & Activates Gq11 Gq/11 GHSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers GH_Release Growth Hormone (GH) Secretion Ca_ER->GH_Release Stimulates Liver Liver GH_Release->Liver Acts on IGF1 IGF-1 Production Liver->IGF1 Produces Experimental_Workflow_Ca_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture GHSR-expressing cells Cell_Plating 2. Plate cells in microplate Cell_Culture->Cell_Plating Dye_Loading 3. Load cells with Ca²⁺ dye Cell_Plating->Dye_Loading Compound_Addition 4. Add MK-677 Dye_Loading->Compound_Addition Fluorescence_Reading 5. Measure fluorescence Compound_Addition->Fluorescence_Reading Data_Analysis 6. Analyze fluorescence change Fluorescence_Reading->Data_Analysis EC50_Determination 7. Determine EC₅₀ Data_Analysis->EC50_Determination

References

The Genesis and Synthesis of a Growth Hormone Secretagogue: A Technical Guide to Ibutamoren Mesylate (MK-677)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibutamoren Mesylate, also known as MK-677, is a potent, non-peptide, orally active, and selective agonist of the ghrelin receptor. Its discovery marked a significant advancement in the pursuit of therapeutic agents capable of stimulating endogenous growth hormone (GH) secretion. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a comprehensive resource, detailing the scientific journey from concept to clinical investigation, with a focus on the chemical synthesis, biological signaling pathways, and key experimental methodologies used in its characterization.

Discovery and Development Timeline

This compound (MK-677) was developed by Merck Research Laboratories. The primary goal was to create a stable, orally bioavailable small molecule that could mimic the action of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR). The development of Ibutamoren was a key step in understanding the role of the ghrelin receptor in regulating GH release. Clinical investigations into its efficacy and safety began in the mid-1990s, with Phase IIb studies being conducted between 1996 and 1998 to evaluate its effects in children with growth hormone deficiency[1].

Chemical Synthesis Pathway

Several synthetic routes for this compound have been developed. A key and frequently cited method involves the construction of the characteristic spiroindoline core. The following is a representative synthesis scheme based on publicly available information[2].

Scheme 1: A Representative Synthesis of this compound

A crucial step in the synthesis is the Fischer indolization to create the spiroindoline nucleus[2]. The synthesis begins with the protection of isonipecotic acid, followed by a series of reactions to build the final molecule.

Key Steps:

  • Protection and Activation of Isonipecotic Acid: Isonipecotic acid is first protected, for example, as its benzyloxycarbonyl derivative. It is then converted to an acid chloride to prepare it for subsequent reactions[2].

  • Reduction to Aldehyde: The activated acid is selectively reduced to the corresponding aldehyde[2].

  • Fischer Indolization and Reduction: The aldehyde undergoes a Fischer indole synthesis with phenylhydrazine to form the spiroindolenine, which is then reduced to the stable spiroindoline core[2].

  • Sulfonylation: The indoline nitrogen is sulfonated with methanesulfonyl chloride[2].

  • Deprotection and Coupling: The protecting group on the piperidine nitrogen is removed, and the resulting amine is coupled with a protected amino acid derivative (N-Boc-O-benzyl-D-serine)[2].

  • Final Assembly and Salt Formation: Following the initial coupling, the Boc protecting group is removed, and a second coupling with N-Boc-2-aminoisobutyric acid is performed. Finally, the last Boc group is cleaved under acidic conditions, and the molecule is isolated as the mesylate salt[2].

Experimental Workflow for Ibutamoren Synthesis

G cluster_start Starting Materials cluster_core Core Synthesis cluster_final Final Assembly Isonipecotic_Acid Isonipecotic Acid Protection_Activation Protection & Activation Isonipecotic_Acid->Protection_Activation Phenylhydrazine Phenylhydrazine Fischer_Indolization Fischer Indolization & Reduction Phenylhydrazine->Fischer_Indolization Protected_Amino_Acids Protected Amino Acids (N-Boc-O-benzyl-D-serine, N-Boc-2-aminoisobutyric acid) Deprotection_Coupling1 Deprotection & First Coupling Protected_Amino_Acids->Deprotection_Coupling1 Deprotection_Coupling2 Deprotection & Second Coupling Protected_Amino_Acids->Deprotection_Coupling2 Reduction Selective Reduction Protection_Activation->Reduction Reduction->Fischer_Indolization Sulfonylation Sulfonylation Fischer_Indolization->Sulfonylation Sulfonylation->Deprotection_Coupling1 Deprotection_Coupling1->Deprotection_Coupling2 Final_Deprotection_Salt Final Deprotection & Mesylate Salt Formation Deprotection_Coupling2->Final_Deprotection_Salt Ibutamoren This compound Final_Deprotection_Salt->Ibutamoren

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a potent agonist of the ghrelin receptor (GHSR1a), a G-protein coupled receptor (GPCR) predominantly expressed in the pituitary gland and hypothalamus[3][4]. Unlike endogenous ghrelin, Ibutamoren is a non-peptide small molecule, which contributes to its oral bioavailability and longer half-life.

Upon binding to the GHSR1a, Ibutamoren activates the Gαq protein subunit. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3]. IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger in the signaling cascade that ultimately results in the secretion of growth hormone from the pituitary gland[3]. This stimulation of the pituitary leads to a pulsatile release of GH, which then acts on the liver and other tissues to promote the production of insulin-like growth factor 1 (IGF-1)[5].

This compound Signaling Pathway

G Ibutamoren This compound GHSR1a Ghrelin Receptor (GHSR1a) Ibutamoren->GHSR1a Binds to G_protein Gαq/11 Protein GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Pituitary Anterior Pituitary Ca_release->Pituitary Stimulates GH_release Growth Hormone (GH) Secretion Pituitary->GH_release Results in Liver Liver GH_release->Liver Acts on IGF1_production IGF-1 Production Liver->IGF1_production

Caption: The signaling cascade initiated by this compound binding to the ghrelin receptor.

Quantitative Data from Clinical Studies

Numerous clinical trials have been conducted to evaluate the efficacy of this compound. The following tables summarize key quantitative findings from some of these studies.

Table 1: Effects of this compound on Serum IGF-1 and GH Levels

Study PopulationDosageDurationMean Increase in IGF-1Mean Increase in GHCitation(s)
Healthy Older Adults (60-81 years)25 mg/day12 months1.5-fold increase1.8-fold increase in 24h mean GH[5][6][7]
Postmenopausal Osteoporotic Women25 mg/day12 months39% - 45%-[8][9][10][11]
GH-deficient Children0.8 mg/kg/day8 daysMedian increase of 12 µg/LMedian increase in peak GH of 3.8 µg/L[12][13]
Patients with Alzheimer's Disease25 mg/day12 months72.9% increase-[14]
Healthy Volunteers with Diet-Induced Catabolism25 mg/day7 daysSignificant increase to 264 +/- 31 ng/mL from 186 +/- 19 ng/mLPeak GH of 22.6 +/- 9.3 µg/L (vs. ~7 µg/L placebo)[15]

Table 2: Effects of this compound on Body Composition and Bone Mineral Density

Study PopulationDosageDurationChange in Fat-Free Mass (FFM)Change in Bone Mineral Density (BMD)Citation(s)
Healthy Older Adults (60-81 years)25 mg/day12 months+1.1 kg (vs. -0.5 kg for placebo)Small but significant decrease at femoral neck[5][6]
Postmenopausal Osteoporotic Women (with Alendronate)25 mg/day18 months-+4.2% at femoral neck (vs. +2.5% for Alendronate alone)[8][9][10]

Key Experimental Protocols

Radioligand Binding Assay for Ghrelin Receptor (GHSR1a)

This assay is fundamental for determining the binding affinity of this compound to its target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the ghrelin receptor through competitive binding with a radiolabeled ligand.

Materials:

  • Crude membranes from HEK293 cells stably expressing human GHSR1a.

  • Radioligand: [35S]MK-0677.

  • Unlabeled this compound (competitor).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).

  • FilterMate™ harvester or similar vacuum filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen crude membrane preparation on ice and resuspend in the final assay binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:

    • 150 µL of the membrane preparation (typically 3-20 µg of protein).

    • 50 µL of unlabeled this compound at various concentrations (for competition curve) or buffer (for total binding). For non-specific binding, use a high concentration of unlabeled ligand (e.g., 50 nM MK-0677)[16].

    • 50 µL of [35S]MK-0677 at a fixed concentration (e.g., 0.1 nM)[16].

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium[17].

  • Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Drying and Counting: Dry the filters for 30 minutes at 50°C. Place the dried filters in scintillation vials with an appropriate scintillation cocktail.

  • Data Acquisition: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor. Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[17].

Measurement of Growth Hormone Response in Humans

This protocol outlines a typical clinical setting for assessing the pharmacodynamic effect of this compound on GH secretion.

Objective: To measure the serum GH concentration profile following oral administration of this compound.

Procedure:

  • Subject Preparation: Subjects should fast overnight. An intravenous catheter is placed for frequent blood sampling.

  • Baseline Sampling: Collect a blood sample at time -1 (baseline) before drug administration[12][13].

  • Drug Administration: Administer a single oral dose of this compound (e.g., 0.8 mg/kg)[12][13].

  • Post-Dose Blood Sampling: Collect blood samples at regular intervals (e.g., every 20-30 minutes) for a specified period (e.g., 8 hours)[12][13].

  • Sample Processing: Separate serum from the blood samples by centrifugation and store at -20°C or lower until analysis.

  • GH Measurement: Determine the serum GH concentrations using a validated immunoassay (e.g., ELISA or radioimmunoassay).

  • Data Analysis: Plot the serum GH concentration versus time for each subject. Calculate pharmacokinetic parameters such as the peak GH concentration (Cmax) and the area under the concentration-time curve (AUC)[12][13]. Compare these parameters to baseline or a placebo group to determine the effect of this compound on GH secretion.

Conclusion

This compound (MK-677) stands as a testament to the power of rational drug design in creating orally active, non-peptide mimetics of endogenous peptide hormones. Its well-characterized synthesis pathway and specific mechanism of action via the ghrelin receptor have made it a valuable tool for researchers studying the GH/IGF-1 axis. The quantitative data from numerous clinical studies underscore its potent effects on stimulating growth hormone secretion and influencing body composition and bone metabolism. The experimental protocols detailed herein provide a framework for the continued investigation and understanding of this and similar compounds. This guide serves as a foundational resource for professionals in the field, offering a comprehensive overview of the core scientific principles and methodologies related to this compound.

References

Ibutamoren Mesylate: An In-depth Technical Guide to its Binding Affinity and Functional Modulation of the GHSR1a Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Ibutamoren Mesylate (also known as MK-677) to the Growth Hormone Secretagogue Receptor 1a (GHSR1a). Ibutamoren is a potent, orally active, non-peptidic agonist of the GHSR1a, mimicking the action of the endogenous ligand ghrelin.[1] This document delves into the quantitative binding affinity, functional potency, detailed experimental methodologies for in vitro assessment, and the intricate signaling pathways activated upon binding.

Quantitative Binding Affinity and Functional Potency

The interaction of Ibutamoren with the GHSR1a has been characterized through various in vitro assays, yielding key quantitative metrics that underscore its high affinity and potent agonist activity. These values, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Ki), and the half-maximal effective concentration (EC50), are crucial for understanding its pharmacological profile.

A competitive radioligand binding assay using [35S]MK-0677 demonstrated that Ibutamoren binds to the human GHSR1a with an IC50 value of 0.3 nM.[2] In functional assays, Ibutamoren stimulates GH release from rat pituitary cells with an EC50 of 1.3 nM and demonstrates a high binding affinity with a pKi of 8.14.[3] This pKi value can be translated to a Ki of approximately 7.24 nM.

The following tables summarize the reported binding affinity and functional potency values for this compound at the GHSR1a. It is important to note that variations in experimental conditions can influence these values.

Table 1: Binding Affinity of this compound for GHSR1a

ParameterValueAssay TypeRadioligandCell Line/SystemReference
IC50 0.3 nMCompetitive Binding[35S]MK-0677HEK293 cells expressing hGHS-R1a[2]
pKi 8.14Not SpecifiedNot SpecifiedNot Specified[3]
Ki (calculated) ~7.24 nMNot SpecifiedNot SpecifiedNot Specified
pKd 9.85Binding Affinity[35S]MK-0677Not Specified[4]
pKi 9.34Binding AffinityNot SpecifiedNot Specified[4]
pIC50 6.52 - 9.29Competitive Binding[125I][Tyr4]-ghrelin or [35S]-MK-0677 or [125I]-ghrelinHuman pituitary, LLC PK-1, COS-7, HEK293[4]

Table 2: Functional Potency of this compound at GHSR1a

ParameterValueAssay TypeCell Line/SystemReference
EC50 1.1 nMAequorin Bioluminescence (Ca2+ mobilization)HEK293-AEQ17 cells expressing hGHS-R1a[2]
EC50 1.3 nMGH ReleaseRat pituitary cells[3]
pEC50 8.84 - 9.4Intracellular Calcium Elevation or myo-IP1 SecretionHEK293 cells expressing hGHSR1a[4]

Experimental Protocols

The determination of binding affinity and functional potency of Ibutamoren relies on precise and reproducible experimental protocols. The two primary methods employed are radioligand binding assays and calcium mobilization assays.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound (Ibutamoren) by measuring its ability to displace a radiolabeled ligand from the GHSR1a.[5][6]

1. Membrane Preparation:

  • Cells stably or transiently expressing the human GHSR1a (e.g., HEK293, CHO-K1) are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

  • The homogenate is centrifuged to pellet the cell membranes.[7]

  • The membrane pellet is washed and resuspended in a suitable assay buffer.[7]

  • Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).[7]

2. Binding Reaction:

  • A fixed concentration of a radiolabeled ligand (e.g., [35S]MK-0677 or [125I]-ghrelin) is incubated with the prepared cell membranes.[2][4]

  • Increasing concentrations of the unlabeled test compound (Ibutamoren) are added to compete for binding to the receptor.

  • The reaction is incubated at a specific temperature (e.g., 20°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[2]

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[2]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a filter plate (e.g., GF/C) to separate bound from unbound radioligand.[7]

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.

  • The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

experimental_workflow_radioligand_binding cluster_prep 1. Membrane Preparation cluster_binding 2. Binding Reaction cluster_sep 3. Separation & Detection cluster_analysis 4. Data Analysis cell_culture Culture GHSR1a-expressing cells homogenization Homogenize cells cell_culture->homogenization centrifugation Centrifuge to pellet membranes homogenization->centrifugation resuspension Resuspend and quantify protein centrifugation->resuspension incubation Incubate membranes with radioligand and varying concentrations of Ibutamoren resuspension->incubation filtration Rapid filtration to separate bound and unbound ligand incubation->filtration washing Wash filters filtration->washing counting Quantify radioactivity washing->counting ic50_calc Calculate IC50 counting->ic50_calc ki_calc Calculate Ki using Cheng-Prusoff equation ic50_calc->ki_calc

Radioligand Binding Assay Workflow.
Calcium Mobilization Assay

This functional assay measures the ability of Ibutamoren to activate the GHSR1a and elicit a downstream signaling event, specifically the release of intracellular calcium.[8][9] This is a common readout for Gq-coupled GPCRs.[8]

1. Cell Preparation:

  • Cells expressing GHSR1a (e.g., HEK293) are seeded into a multi-well plate and cultured to an appropriate confluency.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will increase in fluorescence intensity upon binding to free calcium.[8]

  • The dye is incubated with the cells for a specific time to allow for de-esterification and intracellular accumulation.

2. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR).

  • A baseline fluorescence reading is taken before the addition of the compound.

  • Varying concentrations of Ibutamoren are added to the wells.

  • The fluorescence intensity is measured in real-time immediately after compound addition to capture the transient calcium flux.

3. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • The ΔF values are plotted against the corresponding concentrations of Ibutamoren.

  • The EC50 value, the concentration of Ibutamoren that produces 50% of the maximal response, is determined using a sigmoidal dose-response curve fit.

experimental_workflow_calcium_mobilization cluster_prep 1. Cell Preparation cluster_detection 2. Signal Detection cluster_analysis 3. Data Analysis cell_seeding Seed GHSR1a-expressing cells in a multi-well plate dye_loading Load cells with a calcium-sensitive dye cell_seeding->dye_loading baseline Measure baseline fluorescence dye_loading->baseline compound_addition Add varying concentrations of Ibutamoren baseline->compound_addition real_time_measurement Measure fluorescence in real-time compound_addition->real_time_measurement delta_f Calculate change in fluorescence (ΔF) real_time_measurement->delta_f dose_response Plot ΔF vs. Ibutamoren concentration delta_f->dose_response ec50_calc Determine EC50 from dose-response curve dose_response->ec50_calc

Calcium Mobilization Assay Workflow.

GHSR1a Signaling Pathways

Upon binding of an agonist like Ibutamoren, the GHSR1a undergoes a conformational change that initiates intracellular signaling cascades. The receptor can couple to different G proteins, primarily Gαq/11 and Gαi/o, as well as engage β-arrestin pathways, leading to a variety of physiological effects.[10][11]

  • Gαq/11 Pathway: Activation of the Gαq/11 protein leads to the stimulation of phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13] The rise in intracellular Ca2+ and DAG collectively activate protein kinase C (PKC).[13]

  • Gαi/o Pathway: The engagement of the Gαi/o pathway can lead to the activation of phosphoinositide 3-kinase (PI3K), which in turn activates downstream effectors like protein kinase B (Akt) and protein kinase A (PKA).[11]

  • β-Arrestin Pathway: Ligand binding can also promote the recruitment of β-arrestin to the receptor, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling, such as the activation of the extracellular signal-regulated kinase (ERK).[11]

The activation of these pathways ultimately leads to the physiological responses associated with GHSR1a stimulation, including the secretion of growth hormone.

ghsr1a_signaling_pathway cluster_membrane Cell Membrane cluster_g_protein G Protein-Coupled Signaling cluster_arrestin β-Arrestin Pathway cluster_response Physiological Response Ibutamoren Ibutamoren GHSR1a GHSR1a Ibutamoren->GHSR1a Binds to Gaq11 Gαq/11 GHSR1a->Gaq11 Gai_o Gαi/o GHSR1a->Gai_o beta_arrestin β-Arrestin GHSR1a->beta_arrestin PLC PLC Gaq11->PLC Activates PI3K PI3K Gai_o->PI3K Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt_PKA Akt / PKA PI3K->Akt_PKA Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Ca_release->PKC Activates GH_Secretion Growth Hormone Secretion PKC->GH_Secretion Akt_PKA->GH_Secretion ERK ERK beta_arrestin->ERK Activates Internalization Receptor Internalization beta_arrestin->Internalization ERK->GH_Secretion

Ibutamoren-Induced GHSR1a Signaling.

References

Ibutamoren Mesylate (MK-677) and its Role in Modulating Pulsatile Growth Hormone Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibutamoren Mesylate (also known as MK-677) is a potent, orally active, non-peptide growth hormone (GH) secretagogue that mimics the action of ghrelin.[1][2] It functions as a selective agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[3][4] This technical guide provides an in-depth analysis of Ibutamoren's mechanism of action with a specific focus on its role in modulating the pulsatile secretion of growth hormone. It synthesizes data from various clinical and preclinical studies, presents quantitative outcomes in structured tables, details experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction to Growth Hormone Pulsatility

Growth hormone secretion from the anterior pituitary gland is not a continuous process but occurs in distinct, episodic bursts, a pattern known as pulsatile secretion.[5] This pulsatility is critical for GH's physiological effects and is primarily regulated by the interplay of two hypothalamic hormones: Growth Hormone-Releasing Hormone (GHRH), which stimulates GH release, and Somatostatin (SST), which inhibits it.[6][7] The frequency and amplitude of GH pulses are determined by the reciprocal interaction between these two neuropeptides.[7] The endogenous hormone ghrelin, often called the "hunger hormone," also plays a significant stimulatory role by acting on the GHSR in the pituitary and hypothalamus.[8][9] this compound was developed to leverage this pathway as an orally bioavailable ghrelin mimetic.[1][6]

Mechanism of Action of this compound

Ibutamoren exerts its effects by binding to and activating the ghrelin receptor (GHSR-1a).[1][10] This G-protein coupled receptor is expressed in both the hypothalamus and the pituitary gland.[3][7] Activation of the GHSR by Ibutamoren initiates a signaling cascade that leads to increased GH secretion.

The primary mechanisms include:

  • Stimulation of GHRH Release : Ibutamoren activates neurons in the arcuate nucleus of the hypothalamus, a key region for GHRH production and release.[1][3]

  • Amplification of GHRH Signaling : At the pituitary level, Ibutamoren potentiates the signaling of GHRH on somatotrophs (GH-producing cells).

  • Inhibition of Somatostatin : Evidence suggests that Ibutamoren may partially overcome the inhibitory effects of somatostatin.[3] Some studies in animal models indicate that prolonged administration can lead to increased hypothalamic somatostatin expression, potentially as a negative feedback response to sustained GH elevation.[6][11]

This multi-faceted action results in a significant and sustained increase in the pulsatile release of GH, which in turn stimulates the liver to produce Insulin-like Growth Factor-1 (IGF-1).[1][12] Unlike exogenous GH administration, Ibutamoren enhances the body's natural, rhythmic secretion pattern.[1][13]

cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Systemic Circulation Ibutamoren Ibutamoren (MK-677) GHSR_H Ghrelin Receptor (GHSR) Ibutamoren->GHSR_H Binds/Activates GHSR_P Ghrelin Receptor (GHSR) Ibutamoren->GHSR_P Binds/Activates Arcuate Arcuate Nucleus Neurons GHSR_H->Arcuate Activates GHRH_release GHRH Release (+) Arcuate->GHRH_release SST_release Somatostatin Release (-) Arcuate->SST_release Functional Inhibition GHRH_receptor GHRH Receptor GHRH_release->GHRH_receptor Stimulates SST_receptor SST Receptor SST_release->SST_receptor Inhibits Somatotroph Somatotroph Cells GHSR_P->Somatotroph Amplifies GHRH Signal GH_Secretion Pulsatile GH Secretion Somatotroph->GH_Secretion IGF1 IGF-1 Production (Liver) GH_Secretion->IGF1 GHRH_receptor->Somatotroph SST_receptor->Somatotroph

Caption: Signaling pathway of this compound on GH secretion.

Quantitative Effects on Pulsatile GH Secretion

Ibutamoren administration robustly enhances the pulsatile secretion of GH. Studies consistently show significant increases in overall 24-hour GH concentrations and subsequent IGF-1 levels. The primary driver for this increase appears to be an amplification of the magnitude of GH pulses (amplitude), while effects on the number of pulses (frequency) are less consistent across studies.[13][14][15] One study noted an increase in the frequency of low-amplitude pulses, while others report that the baseline pulse frequency is maintained but the amount of GH secreted per peak is substantially increased.[3][13][14]

Table 1: Summary of Ibutamoren's Effects on GH and IGF-1 in Human Studies
Study PopulationDosageDurationChange in 24-h Mean GHChange in Serum IGF-1Effect on PulsatilityReference(s)
Healthy Older Adults (60-81 yrs)25 mg/day12 months1.8-fold increase1.5-fold increaseIncreased secretion per peak, not frequency[13][14][15]
GH-Deficient Adults10 mg/day4 days79% increase52% increaseIncreased peak height, no change in peak number[16][17]
GH-Deficient Adults50 mg/day4 days82% increase79% increaseIncreased peak height, no change in peak number[16][17]
Obese Males25 mg/day8 weeksSignificantly increasedSignificantly increasedNot specified[18]
GH-Deficient Children (10.6 ± 0.8 yrs)0.8 mg/kg/day8 daysMedian peak GH ↑ 3.8 µg/L; Median GH AUC ↑ 4.3 µg·h/LMedian ↑ 12 µg/LIncreased GH peak concentration and AUC[7][19]
Table 2: Summary of Ibutamoren's Effects in Animal Studies
SpeciesDosageDurationChange in GH SecretionChange in Serum IGF-1Reference(s)
Beagle Dogs0.25 mg/kg (single dose)1 day3.9-fold increase (AUC)Significantly increased[12]
Beagle Dogs0.5 mg/kg (single dose)1 day5.6-fold increase (AUC)Significantly increased[12]
Beagle Dogs1.0 mg/kg (single dose)1 day7.9 to 9.8-fold increase (AUC)Significantly increased[12]
Beagle Dogs0.5 - 1.0 mg/kg/day14 daysResponse attenuated but remained above controlIncreased up to 126% and remained elevated[12]
Rats4 mg/kg (single dose)1 day1.8-fold increase in peak GHNot specified[6][11]
Rats4 mg/kg/day6 weeksGH response was abolishedNo increase[6][11]

Note: The study in rats suggested that long-term administration led to desensitization, potentially via increased hypothalamic somatostatin expression, a finding not consistently reported in human trials of up to two years.[6][11][14][15]

Key Experimental Protocols

The methodologies employed in clinical trials are crucial for interpreting the effects of Ibutamoren on GH pulsatility. Below are summaries of protocols from key studies.

Protocol 1: Long-Term Study in Healthy Older Adults
  • Objective : To determine if daily oral MK-677 could restore GH and IGF-I levels to those of young adults and affect body composition.[13][20]

  • Study Design : Two-year, double-blind, randomized, placebo-controlled, modified-crossover trial.[13][20]

  • Participants : 65 healthy men and women, aged 60-81 years.[13][14]

  • Intervention : 25 mg of this compound or placebo administered orally once daily.[13]

  • GH Pulsatility Assessment : Blood samples were collected every 20 minutes for 24 hours at baseline, 6 months, and 12 months.[13] GH secretory dynamics were assessed using an automated multiple-parameter deconvolution method to determine characteristics like secretion per peak and peak frequency.[13] Serum IGF-1 was also measured at these intervals.[13]

Protocol 2: Short-Term Study in GH-Deficient Adults
  • Objective : To evaluate the effect of short-term oral Ibutamoren on the GH/IGF-I axis in adults with GH deficiency diagnosed during childhood.[16][17]

  • Study Design : Randomized, double-blind, placebo-controlled, rising-dose study.[17]

  • Participants : 9 young adult men with GH deficiency.[16][21]

  • Intervention : Subjects received either placebo and 10 mg/day of MK-677 in a crossover design, or 10 mg/day followed by 50 mg/day of MK-677 sequentially. Each treatment period lasted 4 days.[16][17]

  • GH Pulsatility Assessment : Blood was collected every 20 minutes for 24 hours before treatment and at the end of each 4-day treatment period. GH concentrations were measured using an ultrasensitive assay, and pulsatility was assessed using Cluster analysis to determine peak height and number.[16][17]

cluster_0 Treatment Period Screening Subject Screening (e.g., Healthy Elderly or GHD) Baseline Baseline Assessment - 24h GH Profile Sampling - Serum IGF-1 - Body Composition Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Oral Ibutamoren (e.g., 25mg/day) Randomization->GroupA Treatment Arm GroupB Group B: Placebo Randomization->GroupB Control Arm FollowUp Follow-Up Assessments (e.g., at 6 and 12 months) - Repeat 24h GH Profiling - Serum IGF-1 GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis - Deconvolution/Cluster Analysis - Statistical Comparison FollowUp->Analysis

Caption: Generalized workflow for a clinical trial of Ibutamoren.

Downstream Physiological Consequences and Feedback

The primary downstream effect of enhanced GH pulsatility is a sustained increase in circulating IGF-1 levels.[3][4] This elevation in the GH/IGF-1 axis is responsible for many of Ibutamoren's observed physiological effects, such as an increase in fat-free mass.[4][5]

With chronic administration, a degree of negative feedback can occur. Studies in beagles showed that while IGF-1 levels remained elevated for 14 days, the acute GH response to a dose of Ibutamoren was attenuated compared to the initial dose.[12] This suggests that elevated IGF-1 may exert inhibitory feedback, possibly by increasing somatostatin tone, thereby preventing hyperstimulation of the GH axis.[12]

A Oral Ibutamoren Administration B GHSR Activation (Hypothalamus & Pituitary) A->B C Amplified Pulsatile GH Secretion B->C D Increased Serum IGF-1 Levels C->D E Physiological Effects (e.g., Increased Fat-Free Mass) D->E F Negative Feedback Loop (Potential Increase in Somatostatin) D->F Long-term effect F->C Attenuates response

Caption: Logical relationship of Ibutamoren's action and feedback.

Conclusion

This compound is a well-characterized, orally active ghrelin mimetic that significantly enhances the pulsatile secretion of growth hormone.[10] Its primary mechanism involves the activation of the ghrelin receptor, which stimulates the GH/IGF-1 axis.[3][4] Quantitative analysis from numerous studies demonstrates that Ibutamoren administration leads to a robust increase in the amplitude of GH secretory pulses, resulting in elevated 24-hour mean GH and serum IGF-1 concentrations to levels comparable to those in young, healthy adults.[13][14] While it preserves the physiological pulsatile pattern of release, chronic administration may induce a partial negative feedback response, ensuring regulatory control over the GH axis.[5][12] The detailed protocols and quantitative data summarized herein provide a valuable technical foundation for further research and development in the field of growth hormone secretagogues.

References

Preclinical Research on Ibutamoren Mesylate (MK-677) for Muscle Wasting: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibutamoren Mesylate (MK-677) is a potent, orally active, non-peptide ghrelin receptor agonist and growth hormone secretagogue. Its ability to stimulate the endogenous production of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) has positioned it as a compelling candidate for the treatment of muscle wasting conditions.[1][2][3] This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its efficacy in various animal models of muscle wasting, the experimental protocols employed, and the underlying molecular signaling pathways. The presented data is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development for muscle-related disorders.

Introduction

Muscle wasting, characterized by the progressive loss of muscle mass and strength, is a debilitating condition associated with aging (sarcopenia), chronic diseases such as cancer (cachexia), and periods of disuse or immobilization.[3][4] The ghrelin/GH/IGF-1 axis is a critical regulator of muscle homeostasis, and its decline is often implicated in the pathogenesis of muscle wasting.[2][3] this compound, by mimicking the action of ghrelin, offers a therapeutic strategy to reactivate this anabolic pathway.[1] This document synthesizes the key preclinical findings that underpin the rationale for its development as a treatment for muscle wasting.

Mechanism of Action

This compound binds to the ghrelin receptor (GHSR-1a) in the pituitary gland and hypothalamus.[2] This action stimulates the pulsatile release of GH, which in turn stimulates the liver to produce IGF-1.[5][6] Both GH and IGF-1 are potent anabolic hormones that promote muscle protein synthesis and inhibit protein degradation.[2] The signaling cascade initiated by IGF-1 in muscle cells is a key determinant of muscle hypertrophy.

Preclinical Efficacy in Animal Models of Muscle Wasting

While preclinical studies directly investigating Ibutamoren in specific muscle wasting models are not extensively published, research on ghrelin and other ghrelin receptor agonists provides strong evidence for the potential efficacy of this class of compounds. Furthermore, a study in a human model of diet-induced catabolism demonstrated the potent anti-catabolic effects of MK-677.

Diet-Induced Catabolism Model (Human)

A study in healthy volunteers subjected to caloric restriction demonstrated that this compound can effectively reverse diet-induced protein catabolism.[1] This provides a strong rationale for its use in conditions of negative nitrogen balance, a hallmark of muscle wasting.

Table 1: Effects of this compound on Nitrogen Balance in a Diet-Induced Catabolism Model [1]

ParameterPlacebo GroupThis compound (25 mg/day) Groupp-value
Mean Daily Nitrogen Balance ( g/day ) - Treatment Week -1.48 ± 0.210.31 ± 0.21< 0.01
Integrated Nitrogen Balance (g·day) - Treatment Week -8.97 ± 5.26+2.69 ± 5.0< 0.001
Mean IGF-1 (ng/mL) - Last 5 days of Treatment 188 ± 19264 ± 31< 0.01
Peak GH Response (µg/L) - Day 1 ~955.9 ± 31.7-
Peak GH Response (µg/L) - Day 7 ~722.6 ± 9.3-

Experimental Protocols

Diet-Induced Catabolism Study in Humans
  • Study Design: A double-blind, randomized, placebo-controlled, two-period crossover study.[1]

  • Subjects: Eight healthy volunteers (ages 24-39 years).[1]

  • Protocol:

    • Subjects were placed on a calorically restricted diet (18 kcal/kg/day) for two 14-day periods, separated by a 14- to 21-day washout period.[1]

    • During the last 7 days of each dietary restriction period, subjects received either oral this compound (25 mg once daily) or a placebo.[1]

    • Endpoints: Daily nitrogen balance, serum GH and IGF-1 levels.[1]

Signaling Pathways

The anabolic effects of this compound on skeletal muscle are primarily mediated through the GH/IGF-1 axis, which activates downstream signaling pathways that promote protein synthesis and inhibit proteolysis.

Anabolic Signaling Pathway

Activation of the ghrelin receptor by Ibutamoren leads to a cascade of events culminating in muscle protein accretion.

G Ibutamoren Ibutamoren Mesylate GhrelinR Ghrelin Receptor (GHSR-1a) Ibutamoren->GhrelinR Binds to Pituitary Pituitary Gland GhrelinR->Pituitary Activates GH Growth Hormone (GH) Pituitary->GH Releases Liver Liver GH->Liver Stimulates IGF1 IGF-1 Liver->IGF1 Produces IGF1R IGF-1 Receptor IGF1->IGF1R Binds to PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Translation Protein Synthesis (Muscle Hypertrophy) S6K1->Translation eIF4E->Translation

Figure 1. Anabolic signaling pathway of this compound.
Catabolic Signaling Pathway Inhibition (Hypothesized)

Muscle wasting is often driven by the upregulation of catabolic pathways, such as the ubiquitin-proteasome system, which is regulated by transcription factors like FoxO. Myostatin is another key negative regulator of muscle mass. The anabolic signaling initiated by Ibutamoren is expected to counteract these catabolic pathways.

G Akt Akt (Activated by IGF-1 Signaling) FoxO FoxO Akt->FoxO Inhibits Atrogenes Atrogenes (MuRF1, Atrogin-1) FoxO->Atrogenes Upregulates Proteasome Ubiquitin-Proteasome System Atrogenes->Proteasome Activates Degradation Protein Degradation (Muscle Atrophy) Proteasome->Degradation Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds to Smad Smad2/3 ActRIIB->Smad Activates Smad->Akt Inhibits Smad->Degradation

Figure 2. Key catabolic pathways in muscle wasting.

Discussion and Future Directions

The available preclinical and clinical data strongly support the potential of this compound as a therapeutic agent for muscle wasting. Its ability to reverse protein catabolism in a state of negative energy balance is a key finding. However, a notable gap in the literature is the lack of comprehensive studies in well-established animal models of sarcopenia, cachexia, and disuse atrophy. Future preclinical research should focus on these areas to provide a more complete picture of Ibutamoren's efficacy and to elucidate its precise effects on muscle fiber morphology, function, and the intricate molecular signaling pathways that govern muscle mass regulation.

Conclusion

This compound is a promising oral therapy for muscle wasting, with a well-defined mechanism of action centered on the stimulation of the GH/IGF-1 axis. The existing data demonstrates its potent anti-catabolic effects. Further preclinical investigation in relevant animal models is warranted to fully characterize its therapeutic potential and to pave the way for broader clinical applications in the management of muscle wasting disorders.

References

A Technical Guide to the Foundational Studies of MK-677 and its Impact on IGF-1 Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the foundational research on MK-677 (Ibutamoren), a potent, orally active growth hormone secretagogue. The primary focus is its mechanism of action and its quantifiable effects on Insulin-like Growth Factor-1 (IGF-1) levels. This document synthesizes data from key clinical and preclinical studies, details the experimental protocols utilized for hormone level quantification, and presents the core signaling pathways involved. All quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular and physiological processes.

Introduction

MK-677, also known as Ibutamoren, is a non-peptide spiropiperidine that mimics the action of ghrelin, the endogenous "hunger hormone".[1] It functions as a selective agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[2] This activity stimulates the pituitary gland to release growth hormone (GH) in a pulsatile manner, which in turn stimulates the liver to produce IGF-1.[1][3] IGF-1 is a critical hormone involved in cellular growth, proliferation, and differentiation.[4] The oral bioavailability and long half-life of approximately 24 hours make MK-677 a subject of significant interest in research for conditions such as growth hormone deficiency, muscle wasting, and age-related sarcopenia.[2][5]

Mechanism of Action: The GHSR Signaling Pathway

MK-677 exerts its effects by binding to the ghrelin receptor (GHSR-1a), a G-protein coupled receptor predominantly expressed in the anterior pituitary and hypothalamus.[1][6] This binding event initiates a signaling cascade that leads to the secretion of growth hormone and subsequent production of IGF-1.

Signaling Pathway Diagram

MK677_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Systemic Circulation & Liver MK-677 MK-677 GHSR Ghrelin Receptor (GHSR-1a) MK-677->GHSR Binds to Gq11 Gαq/11 GHSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates GH_Vesicle GH Vesicle Ca2_release->GH_Vesicle Triggers fusion of PKC->GH_Vesicle Primes GH_Secretion GH Secretion GH_Vesicle->GH_Secretion Leads to GH_in_blood Growth Hormone (in circulation) GH_Secretion->GH_in_blood Enters Liver Liver GH_in_blood->Liver Travels to GHR GH Receptor Liver->GHR Binds to JAK2_STAT JAK2-STAT Pathway GHR->JAK2_STAT Activates IGF1_Production IGF-1 Production JAK2_STAT->IGF1_Production Stimulates

Caption: MK-677 signaling pathway from GHSR activation to IGF-1 production.

Quantitative Effects of MK-677 on IGF-1 Levels

Multiple clinical studies have demonstrated the robust effect of MK-677 on elevating serum IGF-1 concentrations across various populations. The following tables summarize the key quantitative findings from these foundational studies.

Table 1: Summary of IGF-1 Level Increases in Healthy Adults
Study PopulationMK-677 DosageDuration of TreatmentMean Increase in IGF-1 LevelsCitation
Healthy Men and WomenNot SpecifiedNot SpecifiedSignificantly Increased[3]
Healthy Elderly Subjects10 mg/day2 weeks~33%[7]
Healthy Elderly Subjects25 mg/day2 weeks~55%[7]
Healthy Elderly Subjects25 mg/day then 50 mg/day4 weeks55-94%[7]
Healthy Older AdultsNot Specified12 months1.5-fold increase[8]
Healthy Volunteers (Calorically Restricted)25 mg/day7 daysFrom 186 ng/mL to 264 ng/mL[9]
Healthy Obese Males25 mg/day2 months~40%[10][11]
Table 2: Summary of IGF-1 Level Increases in Patient Populations
Study PopulationMK-677 DosageDuration of TreatmentMean Increase in IGF-1 LevelsCitation
Patients with Alzheimer's Disease25 mg/day6 weeks60.1%[12]
Patients with Alzheimer's Disease25 mg/day12 months72.9%[12]
Hemodialysis PatientsNot Specified30 days1.76-fold greater than placebo[13]
Severely GH Deficient Men10 mg/dayNot Specified52%[11]
Severely GH Deficient Men50 mg/dayNot Specified79%[11]
Post-menopausal Osteoporotic Women25 mg/day12 months~40%[11]

Experimental Protocols for IGF-1 Measurement

The accurate quantification of IGF-1 levels is crucial for evaluating the efficacy of MK-677. The most common methods employed in the cited studies are Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). A critical step in these protocols is the dissociation of IGF-1 from its binding proteins (IGFBPs), which can interfere with the assay.

General Sample Preparation Protocol
  • Blood Collection: Whole blood is collected from subjects, typically after a period of fasting.[11][14]

  • Serum/Plasma Separation: The blood is allowed to clot, and serum is separated by centrifugation. Alternatively, plasma is collected using an anticoagulant like EDTA.[3]

  • Acidification: To dissociate IGF-1 from IGFBPs, the serum or plasma sample is acidified, often using an acid-ethanol or other acidic buffer solution.[4][13] This step is critical for accurate measurement as over 95% of circulating IGF-1 is bound to IGFBPs.[12]

  • Neutralization: The acidified sample is then neutralized to a pH suitable for the immunoassay.[2]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

The ELISA for IGF-1 is typically a sandwich or competitive assay.

ELISA_Workflow cluster_0 ELISA Plate Preparation & Incubation cluster_1 Enzyme & Substrate Reaction cluster_2 Detection & Analysis start Pre-coated Microtiter Wells (Anti-IGF-1 Antibody) add_sample Add Prepared Sample, Standards, and Controls start->add_sample add_conjugate Add Biotinylated Detection Antibody add_sample->add_conjugate incubate1 Incubate at 37°C add_conjugate->incubate1 wash1 Wash Wells incubate1->wash1 add_hrp Add HRP-Conjugate wash1->add_hrp incubate2 Incubate at 37°C add_hrp->incubate2 wash2 Wash Wells incubate2->wash2 add_substrate Add Substrate Solution wash2->add_substrate incubate3 Incubate in the Dark add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate calculate Calculate IGF-1 Concentration (vs. Standard Curve) read_plate->calculate

Caption: A generalized workflow for a sandwich ELISA to measure IGF-1 levels.

Detailed Steps:

  • Coating: Microtiter wells are pre-coated with a monoclonal antibody specific to IGF-1.[1][3]

  • Sample Addition: Prepared samples, standards of known IGF-1 concentration, and controls are added to the wells.[1][12]

  • Incubation: The plate is incubated to allow the IGF-1 in the samples to bind to the immobilized antibody.[3]

  • Detection Antibody: A biotinylated detection antibody specific for a different epitope on IGF-1 is added, followed by another incubation.[3]

  • Enzyme Conjugate: An enzyme conjugate, such as Horseradish Peroxidase (HRP) conjugated to streptavidin, is added. This binds to the biotinylated detection antibody.[3][12]

  • Substrate Addition: A substrate solution is added, which is converted by the enzyme into a colored product.[3]

  • Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.[3]

  • Measurement: The absorbance of the colored product is measured using a microplate reader, typically at a wavelength of 450 nm. The concentration of IGF-1 in the samples is determined by comparing their absorbance to the standard curve.[3]

Radioimmunoassay (RIA) Protocol

RIA is a competitive immunoassay that uses a radiolabeled antigen.

Detailed Steps:

  • Competitive Binding: A known quantity of radiolabeled IGF-1 (e.g., ¹²⁵I-IGF-1) is mixed with the prepared sample (containing unlabeled IGF-1) and a limited amount of anti-IGF-1 antibody.[9][13]

  • Incubation: The mixture is incubated, during which the labeled and unlabeled IGF-1 compete for binding to the antibody.

  • Separation: The antibody-bound IGF-1 is separated from the free IGF-1. This can be achieved using a second antibody that precipitates the primary antibody.[9]

  • Detection: The radioactivity of the bound fraction is measured using a gamma counter.

  • Calculation: The concentration of IGF-1 in the sample is determined by comparing the radioactivity of the sample to a standard curve generated with known concentrations of unlabeled IGF-1. A higher concentration of unlabeled IGF-1 in the sample will result in lower radioactivity in the bound fraction.

Conclusion

The foundational studies on MK-677 consistently demonstrate its efficacy as an oral growth hormone secretagogue that leads to a significant and sustained increase in serum IGF-1 levels. The mechanism of action is well-defined, involving the activation of the ghrelin receptor and the subsequent stimulation of the GH-IGF-1 axis. The quantitative data from various clinical trials provide a robust evidence base for the physiological effects of MK-677. The experimental protocols for measuring IGF-1, primarily ELISA and RIA, are well-established and rely on the critical step of dissociating IGF-1 from its binding proteins to ensure accuracy. This technical guide provides a comprehensive overview for researchers and professionals in drug development, offering a consolidated resource on the core scientific principles and findings related to MK-677 and its impact on IGF-1.

References

The Dawn of Oral Growth Hormone Stimulation: A Technical History of Non-Peptide Secretagogues

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Drug Development Professionals

Abstract

The discovery and development of non-peptide growth hormone secretagogues (GHSs) represent a significant milestone in endocrinology and drug discovery, offering the potential for orally active therapies to address growth hormone (GH) deficiency and related conditions. This technical guide provides an in-depth history of the evolution of these small molecules, from their conceptual beginnings as mimics of peptidyl GHSs to the development of clinically evaluated candidates. We will delve into the core science, including the structure-activity relationships that guided their design, the intricacies of their interaction with the growth hormone secretagogue receptor (GHSR), and the downstream signaling cascades they trigger. This paper will also present a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals in the field.

Introduction: The Quest for an Orally Active Growth Hormone Releasing Agent

The therapeutic potential of growth hormone (GH) has long been recognized for treating GH deficiency in children and adults, as well as for other conditions such as muscle wasting (sarcopenia) and cachexia.[1] However, the clinical utility of recombinant human GH (rhGH) is limited by its parenteral route of administration and the potential for adverse effects associated with non-pulsatile, supraphysiological levels.[2] This created a significant unmet need for an orally bioavailable compound that could stimulate the endogenous, pulsatile release of GH, thereby mimicking natural physiological rhythms.

The journey towards non-peptide GHSs began with the discovery of synthetic, peptide-based GHSs, such as the growth hormone-releasing peptides (GHRPs).[3] While effective, these peptides suffered from poor oral bioavailability and short half-lives, limiting their therapeutic application.[4] The breakthrough came with the realization that small, non-peptidyl molecules could be designed to mimic the action of these peptides, leading to the development of the first generation of orally active GHSs.

The Dawn of Non-Peptide GHSs: From Benzolactams to Spiropiperidines

The development of non-peptide GHSs is a classic example of successful peptidomimetic design and reverse pharmacology.[4] The initial efforts focused on identifying small molecules that could functionally replace the larger GHRPs.

The Benzolactam Scaffold: The First Breakthrough

The first significant breakthrough in the development of non-peptide GHSs came from the screening of chemical libraries for compounds that could stimulate GH release from rat pituitary cells in vitro.[2] This led to the identification of a substituted racemic benzolactam as a lead compound.[4] Through chemical modifications aimed at increasing potency, L-692,429 was created as a small molecule peptidomimetic agonist for the GHRP receptor.[2] The discovery of L-692,429 was a pivotal moment, demonstrating that a small molecule could indeed mimic the action of GHRP-6.[4]

The Spiropiperidine Scaffold: Enhanced Potency and Oral Bioavailability

While a crucial proof-of-concept, the pharmacokinetic properties of L-692,429 were not ideal for once-daily oral administration.[4] This led to further structure-activity relationship (SAR) studies and the development of a new class of compounds based on a spiropiperidine scaffold. This line of research culminated in the discovery of Ibutamoren (MK-0677) , a potent, orally active, and long-acting GHS.[5][6] MK-0677 demonstrated significant and sustained increases in GH and insulin-like growth factor 1 (IGF-1) levels in both preclinical and clinical studies.[5]

Subsequent research efforts by various pharmaceutical companies led to the discovery of other notable non-peptide GHSs, including Anamorelin (ONO-7643) and Capromorelin (CP-424,391) , which have been investigated for the treatment of cancer cachexia and age-related frailty, respectively.[7][8]

The Target Receptor and its Endogenous Ligand: Unraveling the Mechanism of Action

A pivotal moment in the history of GHSs was the successful cloning of their target receptor in 1996.[9] This receptor, a G-protein coupled receptor (GPCR), was named the growth hormone secretagogue receptor (GHSR). The existence of a specific receptor for these synthetic compounds strongly suggested the presence of an endogenous ligand.

This hypothesis was confirmed in 1999 with the discovery of ghrelin , a 28-amino acid peptide predominantly produced in the stomach.[10] Ghrelin was identified as the natural endogenous ligand for the GHSR.[11] This discovery was crucial as it provided a physiological context for the action of GHSs and opened up new avenues of research into the regulation of GH secretion and appetite.

GHSR Structure and Ligand Binding

The GHSR possesses a complex binding pocket that accommodates both the endogenous peptide ligand, ghrelin, and the structurally diverse non-peptide GHSs. Recent cryo-electron microscopy (cryo-EM) structures of the GHSR in complex with ghrelin and ibutamoren have provided significant insights into the molecular basis of ligand recognition and receptor activation.[1][12]

The binding pocket is characterized by a bipartite nature, with distinct cavities that accommodate different parts of the ligands.[1][12] For instance, the octanoyl group of ghrelin, which is essential for its activity, and the corresponding moieties of non-peptide agonists, occupy a deep hydrophobic pocket within the transmembrane domain.[1] Understanding these interactions at a molecular level is crucial for the rational design of novel and more selective GHSs.

Quantitative Pharmacology of Non-Peptide GHSs

The following tables summarize key quantitative data for prominent non-peptide GHSs, providing a comparative overview of their pharmacological properties.

Table 1: In Vitro Potency and Binding Affinity of Non-Peptide GHSs

CompoundScaffoldAssaySpeciesEC50 (nM)Ki (nM)Reference(s)
L-692,429 BenzolactamGH Release (Pituitary Cells)Rat60-[4]
Ibutamoren (MK-0677) SpiropiperidineGH Release (Pituitary Cells)Rat--[5]
Calcium MobilizationHuman1.4-[13]
IP TurnoverHuman0.19-[7]
Radioligand Binding ([125I]ghrelin)COS-7 cells-6.5[7][13]
Anamorelin (ONO-7643) -GHSR Agonist Activity-0.74-[8]
Capromorelin (CP-424,391) -GH Release (Pituitary Cells)Rat--[7]

Table 2: Pharmacokinetic Properties of Non-Peptide GHSs in Humans

CompoundTmax (hours)T1/2 (hours)BioavailabilityPrimary Route of EliminationReference(s)
Ibutamoren (MK-0677) ~2-4~24>60%-
Anamorelin (ONO-7643) 0.5 - 2.0~7-Feces (92%), Urine (8%)[8]
Capromorelin (CP-424,391) ~0.83 (dogs)~1.19 (dogs)-Hepatic metabolism[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of non-peptide GHSs.

Radioligand Binding Assay for GHSR

Objective: To determine the binding affinity (Ki) of a test compound for the GHSR.

Materials:

  • Cell membranes prepared from cells stably expressing the human GHSR (e.g., HEK293 or CHO cells).

  • Radioligand: [125I]-His9-ghrelin.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA.

  • Non-specific binding control: 1 µM unlabeled ghrelin.

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing:

    • 50 µL of cell membranes (10-20 µg of protein).

    • 50 µL of assay buffer or test compound at various concentrations.

    • 50 µL of [125I]-His9-ghrelin (final concentration ~0.1 nM).

  • For non-specific binding wells, add 50 µL of 1 µM unlabeled ghrelin instead of the test compound.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

Objective: To measure the ability of a test compound to activate the GHSR and induce an intracellular calcium signal.

Materials:

  • HEK293 or CHO cells stably expressing the human GHSR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test compounds at various concentrations.

  • Fluorescent plate reader with an integrated fluid-handling system.

Protocol:

  • Plate the GHSR-expressing cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Load the cells with Fluo-4 AM dye by incubating them in assay buffer containing the dye for 60 minutes at 37°C.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Place the plate in the fluorescent plate reader and monitor the baseline fluorescence.

  • Add the test compound at various concentrations to the wells and immediately measure the change in fluorescence intensity over time.

  • The peak fluorescence response is proportional to the increase in intracellular calcium concentration.

  • Generate a dose-response curve and calculate the EC50 value for the test compound.

Signaling Pathways and Visualizations

The activation of the GHSR by non-peptide agonists initiates a cascade of intracellular signaling events. These pathways are complex and can vary depending on the specific ligand and cellular context.

GHSR Signaling Cascade

Upon agonist binding, the GHSR undergoes a conformational change that allows it to couple to and activate heterotrimeric G proteins. The primary signaling pathway involves the Gq/11 family of G proteins.

  • Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The increase in intracellular calcium is a key event in the stimulation of GH secretion from pituitary somatotrophs.

  • Other G-protein pathways: The GHSR has also been shown to couple to other G-protein families, including Gi/o and G12/13, although the physiological significance of these interactions is less well understood.

  • β-Arrestin Pathway: Like many GPCRs, the GHSR can also signal through a G-protein-independent pathway involving β-arrestins. Upon phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the activation of other signaling molecules such as mitogen-activated protein kinases (MAPKs).

GHSR_Signaling cluster_membrane Plasma Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Pathway GHS Non-Peptide GHS GHSR GHSR GHS->GHSR Binds Gq Gαq/11 GHSR->Gq Activates GRK GRK GHSR->GRK Activates P_GHSR P-GHSR PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca GH_Secretion GH Secretion Ca->GH_Secretion GRK->GHSR Phosphorylates B_Arrestin β-Arrestin P_GHSR->B_Arrestin Recruits Internalization Receptor Internalization B_Arrestin->Internalization MAPK MAPK Signaling B_Arrestin->MAPK GHS_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification HTS->Hit_ID Binding Radioligand Binding Assay (Determine Ki) Hit_ID->Binding Functional Functional Assays (Determine EC50, Emax) Binding->Functional Selectivity Selectivity Profiling (Off-target activity) Functional->Selectivity PK Pharmacokinetic Studies (T1/2, Bioavailability) Selectivity->PK Efficacy Efficacy Models (e.g., GH release in rats) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt cluster_characterization cluster_characterization Lead_Opt->cluster_characterization Iterative Process

References

Methodological & Application

Application Notes and Protocols for Ibutamoren Mesylate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ibutamoren Mesylate (also known as MK-677) in in vitro cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, summarizes quantitative data, and includes visualizations of relevant signaling pathways and workflows.

1. Introduction

This compound is a potent, orally active, non-peptide agonist of the ghrelin receptor (Growth Hormone Secretagogue Receptor, GHSR). By mimicking the action of ghrelin, Ibutamoren stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[1][2][3] While its effects have been extensively studied in vivo, its application in cell culture provides a valuable tool to investigate its direct cellular and molecular mechanisms of action. In vitro studies allow for the precise control of experimental conditions to dissect signaling pathways and cellular responses. Recent research has also explored its potential effects on cancer cell lines, suggesting a role in modulating cell viability through pathways like p53.[4]

2. Mechanism of Action in a Cellular Context

This compound binds to and activates the GHSR, a G-protein coupled receptor (GPCR).[1] Upon activation in responsive cells, the GHSR can initiate several downstream signaling cascades. The primary and most well-characterized pathway involves the Gαq protein, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinase (ERK1/2), which is involved in cell proliferation and differentiation.[2][5]

Recent evidence also suggests that Ibutamoren may have effects independent of GHSR in certain cancer cell lines, potentially through the inhibition of the MDM2-p53 interaction, leading to the reactivation of the tumor suppressor p53.[4] Furthermore, as a modulator of the GH/IGF-1 axis, Ibutamoren's downstream effects in certain cell types could involve the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

3. Data Presentation

The following tables summarize quantitative data for this compound from in vitro studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineAssayValueReference
EC50CHO-K1/GHSRCalcium Mobilization14.28 nMGenScript
IC50COS-7 (transiently expressing GHSR)[125I]-ghrelin displacement~5-6.5 nM[1]
IC50HEK293 (stably expressing hGHS-R1a)[35S]MK-0677 binding0.3 nM[6]
pEC50Rat pituitary cellsGrowth Hormone Release8.89 (EC50 ≈ 1.3 nM)[7]

Table 2: Reported Effects of this compound on Cancer Cell Lines

Cell LinesEffectPutative PathwayReference
Immortalized cancer cell lines with functional MDM2-p53Reduced cell viabilityMDM2-p53[4]
Immortalized cancer cell lines with mutated MDM2-p53No effect on cell viabilityMDM2-p53[4]

Note: Specific IC50 values for Ibutamoren's effect on cancer cell viability are not yet widely published and should be determined empirically for each cell line.

4. Experimental Protocols

4.1. Cell Culture and Maintenance

  • GHSR-Expressing Cell Lines:

    • HEK293T-GHSR1a or CHO-K1-GHSR: These cell lines are recommended for studying direct receptor activation and downstream signaling.

    • Culture Medium: DMEM or Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin or G418) if required to maintain receptor expression.

    • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

    • Subculturing: Passage cells when they reach 80-90% confluency.

  • Cancer Cell Lines:

    • Select cell lines based on the research question (e.g., with wild-type or mutant p53).

    • Culture in the recommended medium and conditions for the specific cell line.

4.2. Preparation of this compound Stock Solution

  • Solvent: this compound is soluble in DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in serum-free culture medium immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically <0.1%).

4.3. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for each cell line and experimental condition.

  • Materials:

    • 96-well cell culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 1 nM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Ibutamoren concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

4.4. Western Blot for ERK1/2 Phosphorylation

This protocol is adapted for studying GHSR activation by Ibutamoren.

  • Materials:

    • 6-well cell culture plates

    • This compound

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Seed HEK293T-GHSR1a or CHO-K1-GHSR cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

    • Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a short duration (e.g., 5, 15, 30, 60 minutes). Include an untreated control.

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Perform SDS-PAGE and Western blotting according to standard procedures.

    • Probe the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

4.5. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium upon GHSR activation.

  • Materials:

    • 96-well black-walled, clear-bottom cell culture plates

    • CHO-K1-GHSR or HEK293T-GHSR1a cells

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)

    • This compound

    • Fluorescence plate reader with an injection system

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject this compound at various concentrations and immediately begin recording the fluorescence signal over time (typically for 1-2 minutes).

    • Analyze the data by calculating the change in fluorescence intensity from baseline to the peak response.

5. Mandatory Visualizations

GHS_R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ibutamoren Ibutamoren Mesylate GHSR GHSR Ibutamoren->GHSR Binds & Activates Gq Gαq GHSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates MAPK_cascade MAPK Cascade (Raf-MEK-ERK) PKC->MAPK_cascade Activates pERK p-ERK1/2 MAPK_cascade->pERK Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) pERK->Cellular_Response Leads to

Caption: this compound signaling via the GHSR-Gαq-PLC pathway.

Experimental_Workflow_ERK_Phosphorylation start Seed GHSR-expressing cells in 6-well plates serum_starve Serum-starve cells (12-24 hours) start->serum_starve treat Treat with this compound (various concentrations and times) serum_starve->treat wash Wash with ice-cold PBS treat->wash lyse Lyse cells and collect protein wash->lyse quantify Quantify protein (BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (p-ERK & total ERK) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect analyze Analyze band intensity detect->analyze

Caption: Western blot workflow for analyzing ERK phosphorylation.

Ibutamoren_p53_Pathway cluster_p53_regulation p53 Regulation cluster_p53_function p53 Function Ibutamoren Ibutamoren MDM2 MDM2 Ibutamoren->MDM2 Inhibits p53 p53 MDM2->p53 Ubiquitinates (targets for degradation) Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation p21 p21 p53->p21 Activates transcription Apoptosis Apoptosis p53->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces

Caption: Proposed mechanism of Ibutamoren's effect on the p53 pathway.

References

Application Notes and Protocols for In Vivo Rodent Studies with MK-677 (Ibutamoren)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-677, also known as Ibutamoren, is a potent, non-peptide, orally active, and selective agonist of the ghrelin receptor.[1] It mimics the action of ghrelin, a neuropeptide that stimulates the release of growth hormone (GH) from the pituitary gland.[1] This, in turn, leads to increased circulating levels of insulin-like growth factor 1 (IGF-1), a key mediator of growth and anabolic processes.[1][2] Due to its ability to stimulate the endogenous GH/IGF-1 axis, MK-677 is a valuable tool for investigating the physiological effects of elevated growth hormone in various preclinical models. These application notes provide detailed protocols for the preparation and administration of MK-677 for in vivo rodent studies, along with methods for assessing its biological effects.

Mechanism of Action

MK-677 acts as a growth hormone secretagogue by binding to the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a) in the brain, primarily in the hypothalamus and pituitary gland.[1][2] This binding event initiates a signaling cascade that stimulates the release of Growth Hormone-Releasing Hormone (GHRH) and inhibits somatostatin, a hormone that suppresses GH release.[3][4] The pulsatile release of GH from the pituitary then stimulates the liver to produce and secrete IGF-1.

MK677_Signaling_Pathway cluster_brain Brain cluster_periphery Periphery Hypothalamus Hypothalamus GHRH Release GHRH Release Hypothalamus->GHRH Release Somatostatin Inhibition Somatostatin Inhibition Hypothalamus->Somatostatin Inhibition Pituitary Gland Pituitary Gland GH Release GH Release Pituitary Gland->GH Release Liver Liver IGF-1 Production IGF-1 Production Liver->IGF-1 Production Target Tissues Target Tissues Physiological Effects Physiological Effects Target Tissues->Physiological Effects MK-677 MK-677 Ghrelin Receptor (GHS-R1a) Ghrelin Receptor (GHS-R1a) MK-677->Ghrelin Receptor (GHS-R1a) GHRH Release->Pituitary Gland Somatostatin Inhibition->Pituitary Gland GH Release->Liver IGF-1 Production->Target Tissues

Figure 1: Simplified signaling pathway of MK-677.

Data Presentation: Quantitative Parameters for MK-677 Administration

The following tables summarize key quantitative data for the preparation and administration of MK-677 in rodent studies.

Parameter Mice Rats References
Oral Gavage Dosage 0.1 - 5 mg/kg2 - 4 mg/kg[5]
Intraperitoneal (IP) Injection Dosage 1 - 3 mg/kgNot commonly reported[5][6]
Maximum Oral Gavage Volume 10 mL/kg10-20 mL/kg[1][7][8]
Maximum IP Injection Volume 10 mL/kg10 mL/kg[9][10]
Vehicle Component Concentration Range Purpose References
Distilled Water As requiredPrimary solvent for soluble compounds[3]
Dimethyl Sulfoxide (DMSO) 2% - 10%Solubilizing agent[11][12]
Polyethylene Glycol 300/400 (PEG300/400) 40% - 50%Co-solvent and viscosity agent[11][12]
Tween 80 (Polysorbate 80) 0.05% - 5%Surfactant/emulsifier[11][12][13]
Saline (0.9% NaCl) As requiredIsotonic vehicle[11][12]
Corn Oil As requiredLipid-based vehicle[11][13]
Carboxymethylcellulose Sodium (CMC-Na) 0.5%Suspending agent[12][13][14]

Experimental Protocols

Protocol 1: Preparation of MK-677 for Oral Administration

This protocol describes the preparation of a solution or suspension of MK-677 suitable for oral gavage in rodents.

Materials:

  • MK-677 (Ibutamoren Mesylate) powder

  • Vehicle components (e.g., distilled water, DMSO, PEG300, Tween 80, Saline, Corn Oil, or CMC-Na)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, for suspensions)

  • Analytical balance

  • Pipettes and sterile tips

Procedure:

A. Aqueous Solution (for water-soluble forms of MK-677):

  • Calculate the required amount of MK-677 and vehicle based on the desired concentration and final volume. A common concentration for oral gavage in rats is 1 mg/mL.[3]

  • Weigh the MK-677 powder accurately and transfer it to a sterile tube.

  • Add the calculated volume of distilled water to the tube.

  • Vortex thoroughly until the MK-677 is completely dissolved.

B. Suspension using a common vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

  • Weigh the required amount of MK-677 powder.

  • Prepare the vehicle by sequentially adding and mixing the components. For example, for a 1 mL final volume, add 100 µL of DMSO to the MK-677 powder and vortex to dissolve.

  • Add 400 µL of PEG300 and vortex until the solution is homogenous.

  • Add 50 µL of Tween 80 and vortex thoroughly.

  • Finally, add 450 µL of saline and vortex again to create a uniform suspension.

  • For suspensions, sonication may be beneficial to ensure a fine and evenly dispersed mixture.

C. Suspension in 0.5% CMC-Na:

  • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Weigh the MK-677 powder.

  • A small amount of a wetting agent (like a few drops of the CMC-Na solution or Tween 80) can be added to the powder to form a paste.

  • Gradually add the 0.5% CMC-Na solution while continuously vortexing or stirring to form a uniform suspension.

Storage: It is recommended to prepare solutions and suspensions fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Always vortex the suspension thoroughly before each administration.

Protocol 2: Administration of MK-677 via Oral Gavage

Oral gavage is a common and effective method for precise oral dosing of rodents.[1][3][7][8]

Materials:

  • Prepared MK-677 solution/suspension

  • Appropriately sized gavage needles (flexible or stainless steel with a ball tip)

    • Mice: 18-20 gauge, 1-1.5 inches long[1][3]

    • Rats: 16-18 gauge, 2-3 inches long[1][3]

  • Syringes (1 mL or appropriate for the dosing volume)

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dosing volume (e.g., for a 10 mg/kg dose in a 30g mouse, the volume of a 1 mg/mL solution would be 0.3 mL).

  • Properly restrain the rodent to immobilize the head and straighten the neck and esophagus. For mice, this is typically done by scruffing. For rats, a towel wrap can be used for better control.[3][15]

  • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury.[16]

  • Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors, and advance it along the roof of the mouth towards the esophagus.[11][15] The animal should swallow as the tube passes. Do not force the needle.

  • Once the needle is in the correct position, slowly administer the MK-677 solution/suspension.

  • Carefully withdraw the needle in a single, smooth motion.

  • Return the animal to its cage and monitor for any signs of distress, such as labored breathing.[8]

Protocol 3: A Typical In Vivo Rodent Study Workflow

This protocol outlines a general workflow for a study investigating the effects of MK-677 on growth and metabolism.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Acclimatization Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Daily Dosing Daily Dosing Randomization->Daily Dosing Daily Dosing->Daily Dosing Monitoring Monitoring Daily Dosing->Monitoring Endpoint Measurements Endpoint Measurements Monitoring->Endpoint Measurements Tissue Collection Tissue Collection Endpoint Measurements->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis

References

Application Notes and Protocols for Ibutamoren Mesylate (MK-677) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation of dosages, preparation, and administration of Ibutamoren Mesylate (MK-677) in preclinical animal models. The included protocols and reference data are intended to facilitate the design and execution of studies investigating the pharmacodynamics and efficacy of this potent, orally active growth hormone secretagogue.

Introduction to this compound (MK-677)

This compound, also known as MK-677, is a non-peptide agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a).[1] By mimicking the action of the endogenous hormone ghrelin, Ibutamoren stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[1] Its oral bioavailability and long half-life make it a subject of interest for research into conditions related to GH deficiency, muscle wasting, and osteoporosis.[1][2] Preclinical studies in animal models are essential for elucidating its mechanisms of action, efficacy, and safety profile.

Dosage Calculation for Animal Models

The appropriate dosage of this compound can vary significantly depending on the animal model, the research question, and the duration of the study. The following tables summarize dosages reported in the scientific literature for common animal models.

Reported Dosages in Animal Models
Animal ModelDosage RangeRoute of AdministrationKey FindingsReference(s)
Rat (Sprague-Dawley) 2 - 4 mg/kg/dayOral (gavage)Increased peak GH concentrations. Prolonged administration (6 weeks) at 4 mg/kg led to desensitization of the GH response.[3][4][5]
Mouse (C57BL/6) 0.1 - 3 mg/kg/dayIntraperitonealIncreased food intake.[2]
Mouse (5XFAD - Alzheimer's Model) 5 mg/kg/dayNot specifiedInvestigated for effects on Alzheimer's pathology.[2]
Dog (Beagle) 0.25 - 1.0 mg/kg/dayOralDose-dependent increase in GH and IGF-1 levels. Chronic administration maintained elevated IGF-1 levels.[6]
Dosage Calculation Protocol

Objective: To calculate the precise amount of this compound required for a specific dose in mg/kg and to prepare a stock solution for administration.

Principle: Doses are typically calculated based on the body weight of the animal to ensure consistent exposure. The concentration of the dosing solution is prepared to deliver the desired dose in a specific volume, which should be appropriate for the route of administration and the animal species.[7]

Materials:

  • This compound powder

  • Vehicle (e.g., distilled water, saline)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Stir plate and magnetic stir bar

Procedure:

  • Determine the Dose and Administration Volume:

    • Select the desired dose in mg/kg based on literature or study design (e.g., 4 mg/kg for a rat).

    • Determine the administration volume. For oral gavage in rats, a common volume is 5-10 mL/kg.[8] We will use 5 mL/kg for this example.

  • Calculate the Required Concentration of the Dosing Solution:

    • Formula: Concentration (mg/mL) = Desired Dose (mg/kg) / Administration Volume (mL/kg)

    • Example (for a 4 mg/kg dose in rats at 5 mL/kg):

      • Concentration = 4 mg/kg / 5 mL/kg = 0.8 mg/mL

  • Prepare the Stock Solution:

    • Calculate the total volume of dosing solution needed for the study. For example, to prepare 50 mL of a 0.8 mg/mL solution:

    • Formula: Total mass (mg) = Concentration (mg/mL) x Total Volume (mL)

    • Example:

      • Total mass = 0.8 mg/mL * 50 mL = 40 mg of this compound

    • Weigh out 40 mg of this compound using a calibrated analytical balance.

    • Place the powder in a volumetric flask.

    • Add a portion of the vehicle (e.g., distilled water) and mix thoroughly to dissolve the compound. A magnetic stir bar and stir plate can be used.

    • Once dissolved, add the vehicle to the final desired volume (50 mL) and mix until the solution is homogeneous.

  • Calculate the Volume to Administer to Each Animal:

    • Weigh each animal accurately before dosing.

    • Formula: Volume to Administer (mL) = (Animal's Body Weight (kg) x Desired Dose (mg/kg)) / Concentration of Solution (mg/mL)

    • Example (for a 300g (0.3 kg) rat with a 4 mg/kg dose and a 0.8 mg/mL solution):

      • Volume to Administer = (0.3 kg * 4 mg/kg) / 0.8 mg/mL = 1.5 mL

Human to Animal Dose Conversion (Allometric Scaling)

For translational research, it may be necessary to estimate an equivalent animal dose from a human dose. This is often done using allometric scaling based on body surface area, which is considered more accurate than simple weight-based conversion.[9][10][11]

Formula: Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Km Factors for Different Species:

SpeciesKm Factor
Human 37
Rat 6
Mouse 3
Dog 20

Data adapted from FDA guidelines.[9][12]

Example: To convert a human dose of 25 mg for a 60 kg person (0.42 mg/kg) to a rat equivalent dose:

  • Rat Dose (mg/kg) = 0.42 mg/kg x (37 / 6) ≈ 2.59 mg/kg

Experimental Protocols

Protocol for Oral Administration (Gavage) in Rats

Objective: To administer a precise dose of this compound orally to a rat using a gavage needle.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized syringe (e.g., 3 mL)

  • Stainless steel, ball-tipped gavage needle (16-18 gauge for adult rats)[8]

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten its neck and back. This can be done by gripping the loose skin over the neck and shoulders.

  • Measure Gavage Needle Length: Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus. Mark this length on the gavage needle.[8]

  • Fill the Syringe: Draw the calculated volume of the dosing solution into the syringe and attach the gavage needle. Ensure there are no air bubbles.

  • Insert the Gavage Needle: With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along one side of the tongue towards the back of the throat. The needle should pass easily down the esophagus with no resistance. If resistance is met, withdraw and re-insert.[8]

  • Administer the Solution: Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the solution.

  • Withdraw the Needle: Gently and slowly withdraw the gavage needle.

  • Monitor the Animal: Return the animal to its cage and monitor it for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Protocol for Blood Sampling and Hormone Analysis

Objective: To collect blood samples from treated animals and measure serum concentrations of Growth Hormone (GH) and Insulin-Like Growth Factor 1 (IGF-1).

Materials:

  • Microcentrifuge tubes (for serum separation)

  • Anesthetic (if required for the sampling method)

  • Blood collection supplies (e.g., tail vein lancet, capillary tubes)

  • Centrifuge

  • ELISA or RIA kits for rat/dog GH and IGF-1

Procedure:

  • Blood Collection:

    • Collect blood at predetermined time points post-administration. For GH, peak levels in rats after oral MK-677 have been observed around 60 minutes.[3]

    • A common method for repeated sampling in rats is via the tail vein.[3]

    • For terminal studies, blood can be collected via cardiac puncture under deep anesthesia.

  • Serum Preparation:

    • Allow the collected blood to clot at room temperature for 30 minutes.

    • Centrifuge the tubes at 2000-3000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (serum) and transfer it to a clean, labeled microcentrifuge tube.

    • Store the serum samples at -80°C until analysis.

  • Hormone Measurement:

    • Measure GH and IGF-1 concentrations using commercially available and validated ELISA or RIA kits, following the manufacturer's instructions.

    • Note on IGF-1 Measurement: IGF-1 in circulation is mostly bound to IGF-binding proteins (IGFBPs). Accurate measurement often requires a dissociation step (e.g., acidification) to separate IGF-1 from its binding proteins, which is typically included in commercial assay kits.[13]

    • Run samples in duplicate or triplicate for accuracy.

    • Generate a standard curve using the provided standards to calculate the hormone concentrations in the unknown samples.

Signaling Pathway and Experimental Workflow

This compound (MK-677) Signaling Pathway

Ibutamoren acts as an agonist at the ghrelin receptor (GHS-R1a), which is a G protein-coupled receptor (GPCR). Its activation initiates a signaling cascade within somatotroph cells of the anterior pituitary, leading to the synthesis and release of Growth Hormone.

GHS_R1a_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ibutamoren Ibutamoren (MK-677) GHSR1a Ghrelin Receptor (GHS-R1a) Ibutamoren->GHSR1a G_protein Gq/11 & Gi Proteins GHSR1a->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC GH_synthesis Growth Hormone Synthesis & Secretion Ca_release->GH_synthesis PKC->GH_synthesis

Caption: Signaling pathway of Ibutamoren (MK-677) via the ghrelin receptor (GHS-R1a).

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study of this compound in an animal model.

experimental_workflow start Study Design - Select Animal Model - Determine Dosage & Duration acclimation Animal Acclimation (1-2 weeks) start->acclimation baseline Baseline Measurements - Body Weight - Baseline Blood Sample acclimation->baseline randomization Randomization (Vehicle & Treatment Groups) baseline->randomization dosing Daily Dosing (e.g., Oral Gavage) randomization->dosing monitoring In-Life Monitoring - Body Weight - Food Intake - Clinical Observations dosing->monitoring sampling Endpoint Sampling - Blood Collection (GH, IGF-1) - Tissue Collection dosing->sampling monitoring->dosing Repeated Daily analysis Data Analysis - Hormone Assays - Statistical Analysis sampling->analysis end Conclusion & Reporting analysis->end

Caption: General experimental workflow for an Ibutamoren study in animal models.

Safety and Toxicology Considerations

Preclinical safety and toxicology studies are critical for drug development. While this compound has been investigated in clinical trials, it is essential to adhere to safety guidelines in animal research.

  • Preclinical Safety Assessment: Animal models are fundamental for identifying potential toxicities before human trials. It is crucial to use at least two species (one rodent, one non-rodent) for comprehensive safety evaluation.[14]

  • Adverse Effects: In animal and human studies, potential side effects associated with increased GH and IGF-1 levels may include mild, transient increases in cortisol, and potential effects on insulin sensitivity. Researchers should monitor relevant biomarkers, such as blood glucose levels, especially in long-term studies.

  • Regulatory Guidelines: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

  • Data Interpretation: While animal models are predictive, interspecies differences in metabolism and physiology exist. The relevance of findings in animal models to human toxicology must be carefully considered.[14]

Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for a comprehensive review of the primary literature and consultation with institutional safety and animal care committees. Researchers must ensure that all experiments are conducted in compliance with applicable regulations and guidelines.

References

Application Notes and Protocols for Oral Administration of MK-677 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-677, also known as Ibutamoren, is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor. It mimics the action of ghrelin, a neuropeptide, stimulating the release of Growth Hormone (GH) and Insulin-Like Growth Factor 1 (IGF-1). Unlike direct GH administration, MK-677 stimulates the pituitary gland to produce its own pulses of growth hormone. This property makes it a valuable tool in research settings for studying the effects of elevated GH and IGF-1 levels in various physiological and pathological models in mice. These application notes provide detailed protocols for the preparation and oral administration of MK-677 in mice, along with a summary of reported physiological effects and the underlying signaling pathway.

Mechanism of Action and Signaling Pathway

MK-677 acts as a selective agonist at the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHSR). The binding of MK-677 to GHSR in the anterior pituitary and hypothalamus initiates a signaling cascade that leads to the secretion of growth hormone.

The signaling pathway is as follows:

  • MK-677 binds to and activates the G-protein coupled receptor, GHSR.

  • Activation of GHSR stimulates the release of Growth Hormone-Releasing Hormone (GHRH).

  • GHRH then acts on the pituitary gland to stimulate the synthesis and pulsatile release of Growth Hormone (GH).

  • GH travels to the liver and other tissues, stimulating the production of Insulin-Like Growth Factor 1 (IGF-1).

  • IGF-1 mediates many of the anabolic effects of GH, such as muscle growth and cellular proliferation.

MK677_Signaling_Pathway MK-677 Signaling Pathway MK677 MK-677 (Oral Administration) GHSR Ghrelin Receptor (GHSR) (in Pituitary & Hypothalamus) MK677->GHSR Binds and Activates GHRH Growth Hormone-Releasing Hormone (GHRH) Release GHSR->GHRH Stimulates Pituitary Anterior Pituitary Gland GHRH->Pituitary Acts on GH Growth Hormone (GH) Secretion Pituitary->GH Releases Liver Liver GH->Liver Stimulates IGF1 Insulin-Like Growth Factor 1 (IGF-1) Production Liver->IGF1 Produces Tissues Target Tissues IGF1->Tissues Acts on Effects Anabolic Effects (e.g., Muscle Growth) Tissues->Effects

Figure 1: Simplified signaling pathway of MK-677.

Data Presentation

Table 1: Solubility of MK-677 in Various Vehicles
VehicleSolubilityNotes
Water≥ 50 mg/mLMay require ultrasonication to fully dissolve.[1][2]
DMSO50 mg/mL
PBS100 mg/mLMay require ultrasonication.[1][2]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5 mg/mLA clear solution can be achieved.[1][2]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mLA clear solution can be achieved.[1][2]
Table 2: Pharmacokinetic Parameters of MK-677 in Rodents (Oral Administration)
SpeciesParameterValueReference
RatPeak GH Concentration (Tmax)~60 minutes[3][4]
Not SpecifiedHalf-life~6 hours[5]
Table 3: Dose-Dependent Effects of Oral MK-677 in Rodents
SpeciesStrainDosageDurationObserved EffectsReference
MouseC57BL/61 and 3 mg/kg/day (IP)10 daysIncreased cumulative food intake and significant increase in body weight at both doses.[5]
Mouse5XFAD5 mg/kg/day (IP)3 weeksTendency for increased food intake, no significant change in body weight.[5]
RatSprague-Dawley2 and 4 mg/kg (single dose)Single dose4 mg/kg dose significantly increased peak GH concentrations by 1.8-fold.[3][4]
RatSprague-Dawley4 mg/kg/day6 weeksNo significant increase in body weight or IGF-1 levels. GH response was abolished after 6 weeks.[3][4]

Note: While some data is from intraperitoneal (IP) administration, it provides a valuable starting point for dose selection in oral gavage studies due to the high oral bioavailability of MK-677.

Experimental Protocols

Protocol 1: Preparation of MK-677 Solution for Oral Gavage

This protocol describes the preparation of a 1 mg/mL MK-677 solution in distilled water.

Materials:

  • MK-677 powder

  • Sterile distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Weigh the desired amount of MK-677 powder using an analytical balance. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of MK-677.

  • Transfer the powder to a sterile conical tube.

  • Add a small volume of sterile distilled water to the tube (e.g., 2-3 mL).

  • Vortex the solution vigorously for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Once the powder is completely dissolved, add sterile distilled water to reach the final desired volume (e.g., 10 mL).

  • Vortex the solution again to ensure homogeneity.

  • Storage: It is recommended to prepare the solution fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light, for up to one week. Before use, allow the solution to return to room temperature and vortex to ensure it is fully dissolved.

For a vehicle containing co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), first dissolve the MK-677 in DMSO, then add the other components sequentially while vortexing between each addition to ensure a clear and stable solution.[1][2]

Protocol 2: Oral Gavage Administration of MK-677 in Mice

This protocol outlines the standard procedure for administering the prepared MK-677 solution to mice via oral gavage.

Materials:

  • Prepared MK-677 dosing solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip)

  • Syringes (1 mL)

  • Scale to weigh the mice

Procedure:

Oral_Gavage_Workflow Oral Gavage Experimental Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration weigh_mouse 1. Weigh Mouse calc_vol 2. Calculate Dosing Volume weigh_mouse->calc_vol prep_syr 3. Prepare Syringe calc_vol->prep_syr restrain 4. Restrain Mouse prep_syr->restrain insert_needle 5. Insert Gavage Needle restrain->insert_needle admin_sol 6. Administer Solution insert_needle->admin_sol remove_needle 7. Remove Needle admin_sol->remove_needle return_cage 8. Return to Cage remove_needle->return_cage monitor 9. Monitor Mouse return_cage->monitor

Figure 2: Workflow for oral gavage administration in mice.
  • Animal Acclimation: Allow mice to acclimate to the facility and housing conditions for at least one week before the experiment.

  • Fasting: For consistent absorption, it is recommended to fast the mice for 4-6 hours before oral gavage. Ensure access to water is maintained during the fasting period.

  • Dosage Calculation: Weigh each mouse accurately on the day of dosing. Calculate the required volume of the MK-677 solution based on the mouse's body weight and the desired dose. For example, for a 25g mouse and a dose of 5 mg/kg, using a 1 mg/mL solution:

    • Dose (mg) = 0.025 kg * 5 mg/kg = 0.125 mg

    • Volume (mL) = 0.125 mg / 1 mg/mL = 0.125 mL or 125 µL

  • Animal Restraint:

    • Gently but firmly grasp the mouse by the scruff of the neck using your thumb and forefinger to immobilize the head.

    • The body of the mouse should be supported, and the head and neck should be in a straight line with the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met, do not force it. Withdraw the needle and re-attempt.

  • Administration:

    • Once the needle is in the correct position, slowly and steadily depress the syringe plunger to administer the solution.

  • Needle Withdrawal:

    • After administration, gently withdraw the needle in a single, smooth motion.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes.

    • Provide access to food and water after the immediate observation period.

Concluding Remarks

The oral administration of MK-677 in mice is a valuable technique for studying the GH/IGF-1 axis. The protocols and data presented here provide a comprehensive guide for researchers. It is crucial to adhere to proper animal handling and gavage techniques to ensure animal welfare and the validity of experimental results. Researchers should always consult their institution's Institutional Animal Care and Use Committee (IACUC) guidelines and protocols before conducting any animal experiments.

References

Application Notes and Protocols for the Quantification of Ibutamoren Mesylate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Ibutamoren Mesylate (also known as MK-677) in plasma. The primary and most robust method detailed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Information on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) is also provided, noting the current limitations and developmental status of these methods for this specific application.

Introduction

This compound is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor. It stimulates the secretion of Growth Hormone (GH) and Insulin-Like Growth Factor 1 (IGF-1). Accurate quantification of Ibutamoren in plasma is crucial for pharmacokinetic studies, clinical monitoring, and in the context of anti-doping applications.

Analytical Methods Overview

The quantification of Ibutamoren in a complex biological matrix like plasma requires highly selective and sensitive analytical techniques.

  • LC-MS/MS is the gold standard for this application, providing excellent sensitivity and specificity.

  • HPLC-UV may be a more accessible but less sensitive alternative. Method development and rigorous validation are required to ensure specificity against endogenous plasma components and metabolites.

  • GC-MS is generally not a preferred method for a molecule of Ibutamoren's nature due to its low volatility and thermal stability. It would necessitate a derivatization step, for which no standard protocol has been established.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section provides a detailed protocol for the quantification of Ibutamoren in human plasma using LC-MS/MS.

Experimental Protocol

3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add an appropriate volume of a working solution of an internal standard (e.g., a stable isotope-labeled Ibutamoren).

  • Basify the plasma sample by adding a small volume of a suitable base (e.g., 1M Sodium Carbonate).

  • Add 1 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 5-10 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

3.1.2. Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with: A) 0.1% Formic acid in Water, B) 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

3.1.3. Mass Spectrometric Conditions

ParameterRecommended Conditions
Mass Spectrometer PE Sciex API III Plus or equivalent triple quadrupole mass spectrometer
Ionization Source Heated Nebulizer Interface or Electrospray Ionization (ESI), positive ion mode
Ion Transitions Ibutamoren: m/z 529 → 267; Internal Standard: m/z 527 → 267[1]
Detection Mode Multiple Reaction Monitoring (MRM)
Quantitative Data Summary

The following table summarizes typical validation parameters for an LC-MS/MS method for Ibutamoren quantification in plasma.[1][2]

ParameterTypical Value
Linearity Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]
Intra-day Precision (CV%) < 8.3%
Inter-day Precision (CV%) < 9.2%
Intra-day Accuracy (RE%) -10.4% to 11.5%
Inter-day Accuracy (RE%) -8.7% to 12.6%
Recovery 85.4% - 112.5%

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Basify Basify IS->Basify LLE Liquid-Liquid Extraction (MTBE) Basify->LLE Evap Evaporate LLE->Evap Recon Reconstitute Evap->Recon HPLC HPLC Separation Recon->HPLC MS MS/MS Detection (MRM) HPLC->MS Quant Quantification MS->Quant

Caption: LC-MS/MS workflow for Ibutamoren quantification in plasma.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Currently, there is a lack of specific, validated HPLC-UV methods in the published literature for the direct quantification of Ibutamoren in plasma. The lower sensitivity of UV detection compared to mass spectrometry presents a significant challenge, especially for pharmacokinetic studies where plasma concentrations can be very low.

Method Development Considerations

For researchers wishing to develop an HPLC-UV method, the following protocol provides a starting point. Extensive validation would be required.

4.1.1. Sample Preparation: Protein Precipitation (PPT)

  • Aliquot 200 µL of plasma into a microcentrifuge tube.

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate to dryness and reconstitute in the mobile phase.

4.1.2. Chromatographic and Detection Parameters

ParameterSuggested Starting Conditions
Column C18 reverse-phase column
Mobile Phase Isocratic or gradient elution with a mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)
UV Detection Wavelength Requires determination of Ibutamoren's UV absorbance maximum (λmax). A UV scan of a standard solution should be performed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is not a recommended method for the quantification of this compound in plasma. The molecule's high molecular weight, polarity, and potential for thermal degradation make it unsuitable for direct GC analysis. A chemical derivatization step to increase volatility and thermal stability would be necessary.[3] However, there are no established and validated derivatization protocols for Ibutamoren for GC-MS analysis.

Ibutamoren (MK-677) Signaling Pathway

Ibutamoren acts as a ghrelin receptor (GHSR1a) agonist. The binding of Ibutamoren to this G-protein coupled receptor initiates a signaling cascade that results in the stimulation of Growth Hormone release from the pituitary gland.[4][5]

Signaling_Pathway Ibutamoren Ibutamoren (MK-677) GHSR1a Ghrelin Receptor (GHSR1a) Ibutamoren->GHSR1a Binds to G_Protein Gq/11 G-Protein Activation GHSR1a->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC GH_Release Growth Hormone (GH) Release Ca_PKC->GH_Release

Caption: Ibutamoren's signaling pathway via the ghrelin receptor.

References

Application Notes and Protocols for LC-MS/MS Identification of MK-677 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-677 (Ibutamoren) is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor. It mimics the action of ghrelin, stimulating the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). Due to its potential for misuse in sports for its anabolic properties, there is a growing need for sensitive and reliable methods to detect MK-677 and its metabolites in biological matrices. This document provides a detailed LC-MS/MS protocol for the identification of MK-677 and its major metabolites, intended for research, clinical, and anti-doping applications.

Signaling Pathway of MK-677

MK-677 acts as a ghrelin receptor (GHSR-1a) agonist. The binding of MK-677 to GHSR-1a initiates a downstream signaling cascade, primarily through G-protein coupling (Gq/11 and Gi/o), leading to the activation of phospholipase C (PLC) and subsequent increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and activation of protein kinase C (PKC), ultimately stimulating GH secretion from the pituitary gland.

GHSR1a_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm MK677 MK-677 GHSR1a GHSR-1a (Ghrelin Receptor) MK677->GHSR1a binds G_protein Gq/11 GHSR1a->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates GH_Vesicle Growth Hormone Vesicle Ca_release->GH_Vesicle stimulates fusion PKC->GH_Vesicle stimulates fusion GH_Secretion Growth Hormone Secretion GH_Vesicle->GH_Secretion Experimental_Workflow Sample_Collection 1. Sample Collection (Urine, Plasma, Serum) Sample_Preparation 2. Sample Preparation (LLE, SPE, or Dilute-and-Shoot) Sample_Collection->Sample_Preparation LC_Separation 3. Liquid Chromatography (Reversed-Phase Separation) Sample_Preparation->LC_Separation MS_Detection 4. Tandem Mass Spectrometry (ESI+, MRM/Product Ion Scan) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Metabolite Identification) MS_Detection->Data_Analysis

Application Notes and Protocols for MK-677 in Bone Density Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-677, also known as Ibutamoren, is an orally active, non-peptide ghrelin receptor agonist and growth hormone (GH) secretagogue.[1][2] By mimicking the action of ghrelin, MK-677 stimulates the pituitary gland to release GH, which in turn elevates levels of Insulin-like Growth Factor-1 (IGF-1).[1][3] The GH/IGF-1 axis is a critical regulator of bone metabolism, influencing both bone formation and resorption.[2][4] Consequently, MK-677 has been investigated as a potential therapeutic agent to improve bone density and combat conditions like osteoporosis.[5][6] These application notes provide a summary of key research findings and detailed protocols for studying the effects of MK-677 on bone.

Mechanism of Action in Bone Metabolism

MK-677's primary effect on bone is mediated through the stimulation of the GH/IGF-1 axis.[1] GH and IGF-1 are known to stimulate osteoblast activity, the cells responsible for new bone formation.[4][5] Research indicates that MK-677 increases bone turnover, a process of bone remodeling involving both bone resorption (breakdown of old bone by osteoclasts) and bone formation (laying down of new bone by osteoblasts).[4][7] While an increase in both markers is observed, the long-term hypothesis is that the anabolic effects of increased IGF-1 will lead to a net gain in bone mineral density, particularly when combined with anti-resorptive agents.[1][5]

MK677_Signaling_Pathway MK677 MK-677 (Ibutamoren) GhrelinReceptor Ghrelin Receptor (GHSR) MK677->GhrelinReceptor Binds & Activates Pituitary Anterior Pituitary GhrelinReceptor->Pituitary Stimulates GH Growth Hormone (GH) Pituitary->GH Secretes Liver Liver GH->Liver Stimulates Bone Bone GH->Bone Acts on IGF1 IGF-1 Liver->IGF1 Produces IGF1->Bone Acts on Osteoblasts Osteoblast Activity (Bone Formation) Bone->Osteoblasts Osteoclasts Osteoclast Activity (Bone Resorption) Bone->Osteoclasts Turnover Increased Bone Turnover Osteoblasts->Turnover Osteoclasts->Turnover

Caption: MK-677 Signaling Pathway in Bone Metabolism.

Quantitative Data from Clinical Studies

The following tables summarize the quantitative effects of MK-677 on markers of bone turnover and bone mineral density (BMD) from various clinical trials.

Table 1: Effects of MK-677 on Bone Turnover Markers

Study PopulationTreatment GroupDurationOsteocalcin (Formation)Bone-Specific Alkaline Phosphatase (BSAP) (Formation)N-telopeptide cross-links (NTx) (Resorption)Other Markers
Healthy Obese Males (19-49 years)[7][8]MK-677 (25 mg/day)8 weeks▲ 15% (at 8 weeks)-▲ 26% (CTX-I)▲ 23% PICP, ▲ 28% PIIINP (at 2 weeks)
Healthy and Functionally Impaired Elderly (≥65 years)[4]MK-677 (10-25 mg/day)2-9 weeks▲ 8-29.4%▲ 10.4% (at 9 weeks)▲ 10-22.6%-
Postmenopausal Osteoporotic Women[2][5]MK-677 (25 mg/day)12 months▲ 22%-▲ 41%-
Postmenopausal Osteoporotic Women[5]MK-677 (25 mg) + Alendronate (10 mg)12 months▼ 40% (less reduction than Alendronate alone)-▼ 52% (less reduction than Alendronate alone)-

CTX-I: C-terminal cross-linked telopeptide of type I collagen; PICP: C-terminal propeptide of type I procollagen; PIIINP: N-terminal propeptide of type III procollagen. ▲ Increase; ▼ Decrease.

Table 2: Effects of MK-677 on Bone Mineral Density (BMD)

Study PopulationTreatment GroupDurationFemoral Neck BMDLumbar Spine BMDTotal Hip BMD
Postmenopausal Osteoporotic Women[5]MK-677 (25 mg) + Alendronate (10 mg)18 months▲ 4.2%No significant enhancement vs. Alendronate aloneNo significant enhancement vs. Alendronate alone
Postmenopausal Osteoporotic Women[5]Alendronate (10 mg) alone18 months▲ 2.5%--
Healthy Older Adults (60-81 years)[9]MK-677 (25 mg/day)12 months▼ Small but significant decrease (-0.005 g/cm²)No significant differenceNo significant difference

Note: The initial decrease in BMD in some studies is consistent with the transient effect of increased bone remodeling, where resorption temporarily outpaces formation.[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the research of MK-677's effects on bone.

Protocol 1: Assessment of Bone Turnover Markers in Obese Young Males
  • Study Design: Randomized, double-blind, parallel, placebo-controlled study.[7]

  • Participants: 24 healthy obese males, aged 19-49 years, with a Body Mass Index (BMI) > 30 kg/m ².[7]

  • Treatment:

    • MK-677 group (n=12): 25 mg of MK-677 administered orally once daily for 8 weeks.[7]

    • Placebo group (n=12): Placebo administered orally once daily for 8 weeks.[7]

  • Measurements:

    • Blood Samples: Collected at baseline and after 2 and 8 weeks of treatment.[7]

    • Urine Samples: Collected at baseline and after 8 weeks.[7]

    • Biochemical Markers of Bone Formation:

      • Serum osteocalcin[7]

      • Carboxy-terminal propeptide of type I procollagen (PICP)[7]

      • Procollagen III peptide (PIIINP)[7]

    • Biochemical Markers of Bone Resorption:

      • Serum carboxy-terminal cross-linked telopeptide of type I collagen (CTX-I)[7]

      • Urinary N-telopeptide cross-links (NTx)[4]

      • Urinary hydroxyproline/creatinine ratio[7]

      • Urinary calcium/creatinine ratio[7]

  • Analysis: Statistical comparison of the change from baseline in bone turnover markers between the MK-677 and placebo groups.[7]

Protocol 2: Evaluation of BMD in Postmenopausal Osteoporotic Women
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled study.[5]

  • Participants: 292 women, aged 64-85 years, with low femoral neck BMD.[5]

  • Treatment Groups (12 months):

    • MK-677 (25 mg/day) + Alendronate (10 mg/day)[5]

    • Alendronate (10 mg/day) alone[5]

    • MK-677 (25 mg/day) alone[5]

    • Placebo[5]

  • Follow-up (Months 12-18): Patients in the MK-677 alone or placebo groups were switched to the combination therapy. Other groups remained on their assigned therapy.[5]

  • Supplementation: All participants received 500 mg/day of calcium.[5]

  • Measurements:

    • Bone Mineral Density (BMD): Measured at the femoral neck, lumbar spine, and total hip at baseline and at intervals up to 18 months using dual-energy X-ray absorptiometry (DXA).[5]

    • Biochemical Markers: Serum IGF-I, serum osteocalcin, and urinary NTx were measured at baseline and at various time points throughout the study.[5]

  • Analysis: The primary endpoint for BMD was the percentage change from baseline at 18 months, compared between the combination therapy group and the alendronate-alone group.[5]

Experimental_Workflow Screening Participant Screening (e.g., Age, BMD, Health Status) Baseline Baseline Measurements - BMD (DXA) - Serum Bone Markers - Urine Bone Markers Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A MK-677 (e.g., 25mg/day) Randomization->GroupA GroupB Group B Placebo Randomization->GroupB Treatment Treatment Period (e.g., 12 months) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Measurements (e.g., 3, 6, 12 months) - BMD (DXA) - Serum & Urine Markers Treatment->FollowUp Analysis Data Analysis (Comparison between groups) FollowUp->Analysis

Caption: Generalized workflow for a clinical trial on MK-677 and bone density.

Considerations and Future Directions

  • Transient Effects: Studies have shown that MK-677 initially increases both bone formation and resorption markers.[4][7] Longer-term studies are necessary to definitively determine if this increased turnover translates into a sustained increase in bone mass and a reduction in fracture risk.[7][8]

  • Combination Therapy: The combination of MK-677 with an anti-resorptive agent like alendronate appears promising, as it may mitigate the initial increase in bone resorption while still promoting formation, leading to greater gains in BMD at specific sites like the femoral neck.[5][6]

  • Safety Profile: While generally well-tolerated in some studies, potential side effects such as increased appetite, mild transient edema, and alterations in glucose metabolism have been noted.[9][10] One trial in patients with hip fracture was terminated early due to a safety signal of congestive heart failure, highlighting the need for careful patient selection and monitoring.[10][11]

  • Regulatory Status: MK-677 is an investigational drug and is not approved for human consumption in many jurisdictions, including Australia.[12][13] Its use is primarily for research purposes.[1]

Conclusion

MK-677 demonstrates a clear biological effect on bone metabolism by stimulating the GH/IGF-1 axis and increasing bone turnover. The available data suggest its potential as an anabolic agent for bone, particularly when used in combination with anti-resorptive therapies. However, further long-term research is required to fully elucidate its efficacy in increasing bone mineral density across different skeletal sites and to establish a comprehensive safety profile for various patient populations. The protocols outlined above provide a framework for conducting such investigations.

References

Application Notes and Protocols for Assessing Nitrogen Balance with Ibutamoren Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the effect of Ibutamoren Mesylate (MK-677) on nitrogen balance. This compound is an orally active, non-peptide growth hormone secretagogue that mimics the action of ghrelin, stimulating the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[1][2][3] This protocol is designed to provide a robust framework for preclinical and clinical research into the anabolic effects of this compound.

Introduction

Nitrogen balance is a critical measure of protein metabolism, representing the difference between nitrogen intake and nitrogen output.[4][5] A positive nitrogen balance indicates a state of anabolism, where protein synthesis exceeds protein breakdown, which is a desirable outcome in various clinical conditions associated with muscle wasting or catabolism.[4] this compound, through its mechanism of action, has been shown to promote a positive nitrogen balance, making it a compound of interest for conditions such as cachexia, sarcopenia, and recovery from surgery or burns.[2][6][7]

Mechanism of Action: this compound Signaling Pathway

This compound acts as a selective agonist of the ghrelin receptor (GHSR-1a).[2] Binding of Ibutamoren to this receptor in the pituitary gland and hypothalamus stimulates the release of Growth Hormone-Releasing Hormone (GHRH) and subsequently, Growth Hormone (GH).[8] The released GH then acts on the liver and other tissues to increase the production of Insulin-like Growth Factor 1 (IGF-1).[3] Both GH and IGF-1 have potent anabolic effects, including the stimulation of protein synthesis and inhibition of protein breakdown, which collectively contribute to a positive nitrogen balance.[6]

This compound Signaling Pathway cluster_0 Hypothalamus & Pituitary Gland cluster_1 Liver & Peripheral Tissues Ibutamoren Ibutamoren Ghrelin Receptor (GHSR-1a) Ghrelin Receptor (GHSR-1a) Ibutamoren->Ghrelin Receptor (GHSR-1a) Binds to GH Growth Hormone (GH) Ghrelin Receptor (GHSR-1a)->GH Stimulates Release IGF-1 Insulin-like Growth Factor 1 (IGF-1) GH->IGF-1 Stimulates Production Protein Synthesis Protein Synthesis IGF-1->Protein Synthesis Increases Protein Breakdown Protein Breakdown IGF-1->Protein Breakdown Decreases Positive Nitrogen Balance Positive Nitrogen Balance Protein Synthesis->Positive Nitrogen Balance Protein Breakdown->Positive Nitrogen Balance

Figure 1: this compound Signaling Pathway.

Experimental Protocol: Assessing Nitrogen Balance with this compound

This protocol is adapted from established nitrogen balance study methodologies and clinical trials investigating this compound.[6][7][9]

Study Design and Participants
  • Design: A randomized, double-blind, placebo-controlled crossover study is recommended to minimize variability and bias.[6]

  • Participants: Healthy adult volunteers are suitable for initial proof-of-concept studies. Specific patient populations can be recruited based on the research question.

  • Acclimatization Period (7-14 days): Participants should consume a controlled diet to stabilize their metabolism before the study begins. The diet should provide adequate calories to maintain body weight and a fixed amount of protein.

This compound Administration
  • Dosage: 25 mg of this compound administered orally once daily.[6][7]

  • Administration Time: To be administered at the same time each day, typically in the morning.

  • Treatment Periods:

    • Period 1 (14 days): Participants receive either this compound (25 mg/day) or a matching placebo.

    • Washout Period (14-21 days): No treatment is administered.

    • Period 2 (14 days): Participants receive the alternate treatment to what they received in Period 1.

Dietary Control
  • Constant Diet: Throughout the study, participants must consume a precisely controlled diet. All meals and beverages should be provided to ensure accurate quantification of nitrogen intake.

  • Dietary Composition: The diet should be isocaloric to maintain body weight and contain a fixed amount of protein (e.g., 1.0-1.5 g/kg/day).

  • Dietary Records: Meticulous records of all food and fluid intake must be maintained. Any uneaten food should be weighed and recorded.

Sample Collection
  • 24-Hour Urine Collection:

    • Begin collection in the morning after the first void, which is discarded.[10][11]

    • Collect all subsequent urine for the next 24 hours in a designated container.[12]

    • The collection container should be kept refrigerated or on ice throughout the collection period.[11][13]

    • At the 24-hour mark, the participant should void one last time and add this to the collection.[12]

    • The total volume of the 24-hour collection is measured and recorded, and an aliquot is taken for analysis.[14]

  • 24-Hour Fecal Collection:

    • All feces produced during the 24-hour period should be collected in a pre-weighed, sealed container.

    • The container should be stored frozen until analysis.

    • The total weight of the fecal collection is recorded.

Sample Analysis: Total Nitrogen Determination
  • Urine and Feces Homogenization: Fecal samples need to be homogenized before analysis.

  • Analytical Methods:

    • Kjeldahl Method: A traditional and widely used method for determining total nitrogen in biological samples.[1][15][16]

    • Dumas Method (Combustion Method): An alternative automated method that is often faster than the Kjeldahl method.[1]

    • Automated Colorimetric Assays: Several commercial kits are available for the determination of total nitrogen, often based on the conversion of all nitrogen to nitrate followed by a colorimetric reaction.[17][]

Calculation of Nitrogen Balance

Nitrogen balance is calculated using the following formula:[9]

Nitrogen Balance ( g/day ) = Nitrogen Intake ( g/day ) - Nitrogen Output ( g/day )

  • Nitrogen Intake ( g/day ) = Total Protein Intake ( g/day ) / 6.25[4][9]

  • Nitrogen Output ( g/day ) = Urinary Nitrogen ( g/day ) + Fecal Nitrogen ( g/day ) + Insensible Nitrogen Losses ( g/day )

    • Urinary Nitrogen ( g/day ) = Total urinary nitrogen concentration (g/L) x 24-hour urine volume (L)

    • Fecal Nitrogen ( g/day ) = Fecal nitrogen concentration (g/kg) x 24-hour fecal mass (kg)

    • Insensible Nitrogen Losses: An estimated value to account for nitrogen lost through sweat, skin, and respiration (typically estimated at 0.031 g/kg of body weight per day).

Experimental Workflow

Experimental Workflow cluster_collection Daily Procedures Screening & Enrollment Screening & Enrollment Acclimatization (7-14d) Acclimatization (7-14d) Screening & Enrollment->Acclimatization (7-14d) Randomization Randomization Acclimatization (7-14d)->Randomization Treatment Period 1 (14d) Treatment Period 1 (14d) Randomization->Treatment Period 1 (14d) Group A: Ibutamoren Group B: Placebo Washout (14-21d) Washout (14-21d) Treatment Period 1 (14d)->Washout (14-21d) Controlled Diet Controlled Diet Treatment Period 1 (14d)->Controlled Diet Treatment Period 2 (14d) Treatment Period 2 (14d) Washout (14-21d)->Treatment Period 2 (14d) Crossover Data Analysis Data Analysis Treatment Period 2 (14d)->Data Analysis Treatment Period 2 (14d)->Controlled Diet Drug Administration Drug Administration 24h Urine Collection 24h Urine Collection 24h Fecal Collection 24h Fecal Collection

Figure 2: Experimental Workflow for Nitrogen Balance Study.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison between treatment and placebo groups.

Table 1: Participant Characteristics

CharacteristicGroup A (Ibutamoren First)Group B (Placebo First)
Number of Participants
Age (years)
Weight (kg)
Height (cm)
BMI ( kg/m ²)

Table 2: Nitrogen Balance Data (Mean ± SE)

ParameterPlaceboThis compound (25 mg/day)p-value
Nitrogen Intake ( g/day )
Urinary Nitrogen ( g/day )
Fecal Nitrogen ( g/day )
Total Nitrogen Output ( g/day )
Nitrogen Balance ( g/day ) -1.48 ± 0.21 [6][7]0.31 ± 0.21 [6][7]< 0.01 [6][7]
Integrated Nitrogen Balance (g over 7 days)-8.97 ± 5.26[6]+2.69 ± 5.0[6]< 0.001[6]

Table 3: Hormonal and Metabolic Parameters (Mean ± SE)

ParameterBaselinePlaceboThis compound (25 mg/day)
Serum GH (µg/L)~7[6]22.6 ± 9.3[6]
Serum IGF-1 (ng/mL)236 ± 19[6]188 ± 19[6]264 ± 31[6]
Serum IGFBP-3 (ng/mL)2604 ± 253[6]3273 ± 330[6]

Note: The data in Tables 2 and 3 are derived from a study by Murphy et al. where Ibutamoren (MK-677) was administered to healthy volunteers under caloric restriction.[6][7]

Conclusion

This protocol provides a comprehensive framework for assessing the effects of this compound on nitrogen balance. Adherence to a controlled study design, meticulous sample collection, and accurate analytical methods are crucial for obtaining reliable and reproducible results. The findings from such studies will be valuable for understanding the anabolic potential of this compound and its therapeutic applications in various catabolic states.

References

Application Notes & Protocols for Studying Sleep Quality with Ibutamoren Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Ibutamoren Mesylate (MK-677)

This compound, also known as MK-677, is a potent, orally bioavailable, non-peptide agonist of the ghrelin receptor.[1] As a growth hormone secretagogue (GHS), it mimics the action of ghrelin, a neuropeptide primarily produced in the stomach that stimulates appetite and the release of growth hormone (GH).[1] By activating the ghrelin receptor (GHSR) in the brain, Ibutamoren stimulates the pituitary gland to increase the pulsatile secretion of GH, which in turn elevates serum levels of insulin-like growth factor-1 (IGF-1).[2] This mechanism makes it a subject of interest for various therapeutic applications, including conditions related to GH deficiency, muscle wasting, and age-related decline in physiological functions.

Recent clinical investigations have highlighted Ibutamoren's potential to modulate sleep architecture. Studies have demonstrated that prolonged oral treatment with MK-677 can significantly improve sleep quality, particularly by increasing the duration of deep, restorative sleep stages.[3] These properties make this compound a valuable tool for laboratory-based studies aimed at understanding the interplay between the ghrelin system, growth hormone secretion, and sleep regulation.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the growth hormone secretagogue receptor type 1a (GHSR1a), a G-protein coupled receptor (GPCR).[1][4] The activation of GHSR1a by Ibutamoren primarily involves the Gαq/11 protein signaling cascade.[4][5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][6] This cascade ultimately results in the stimulation of GH release from the pituitary gland. The subsequent increase in circulating GH levels leads to the production of IGF-1 in the liver and other tissues, mediating many of the downstream physiological effects.

Anticipated Effects on Sleep Architecture

Based on clinical trial data, administration of this compound is expected to induce specific changes in sleep architecture as measured by polysomnography (PSG). The most consistently reported effects are an increase in the duration of both stage IV (slow-wave sleep) and REM (rapid eye movement) sleep.[3]

  • Slow-Wave Sleep (SWS) / Stage N3 (formerly Stages III & IV): This is the deepest stage of non-REM sleep, crucial for physical restoration and memory consolidation. Ibutamoren has been shown to significantly increase the duration of this stage.[3]

  • REM Sleep: This stage is associated with dreaming, memory consolidation, and emotional regulation. Ibutamoren has been observed to increase the total time spent in REM sleep and decrease REM latency (the time from sleep onset to the first REM period).[3]

These changes are thought to contribute to a subjective feeling of more restful and higher-quality sleep.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (MK-677) on sleep architecture from a key clinical study involving young and older adults.

Table 1: Effects of MK-677 on Sleep Stages in Young Adults (18-30 years)

Sleep ParameterPlacebo (Mean ± SEM)25 mg MK-677 (Mean ± SEM)% Change vs. Placebo
Stage IV Sleep (min) 48.8 ± 6.973.0 ± 11.2~ +50%
REM Sleep (min) 98.8 ± 6.1119.3 ± 8.1~ +21%
Frequency of Deviations from Normal Sleep 42%8%-81%

Data adapted from a double-blind, placebo-controlled, crossover study.[3]

Table 2: Effects of MK-677 on Sleep Stages in Older Adults (65-71 years)

Sleep ParameterBaseline (Mean ± SEM)25 mg MK-677 (Mean ± SEM)% Change vs. Baseline
REM Sleep (min) 40 ± 963 ± 7~ +58%
REM Latency (min) 75.5 ± 12.149.3 ± 7.9~ -35%

Data adapted from a study involving two 14-day treatment periods.[3]

Experimental Protocols

This section outlines a detailed protocol for a laboratory-based study to evaluate the effects of this compound on sleep quality using polysomnography.

Study Design

A randomized, double-blind, placebo-controlled, crossover design is recommended to minimize variability and bias. Each participant will serve as their own control, undergoing treatment with both this compound and a matching placebo in a randomized order, separated by a washout period.

Participant Selection

Inclusion Criteria:

  • Healthy male and female volunteers, aged 20-40 years.

  • Body Mass Index (BMI) between 18.5 and 29.9 kg/m ².

  • Regular sleep-wake schedule (e.g., bedtime between 10 PM and 12 AM, wake time between 6 AM and 8 AM).

  • Willingness to maintain their habitual diet and activity patterns throughout the study.

  • Provide written informed consent.

Exclusion Criteria:

  • History of any diagnosed sleep disorder (e.g., sleep apnea, insomnia, restless legs syndrome).[7]

  • Current or history of significant medical conditions, including but not limited to cardiovascular disease, diabetes, or cancer.[1]

  • Use of any medications or supplements known to affect sleep, hormonal function, or metabolism within 4 weeks of the study.[7]

  • Current smokers or users of nicotine products.

  • Excessive caffeine (>300 mg/day) or alcohol consumption.

  • Shift workers or individuals with irregular sleep schedules.

  • Pregnancy or lactation.

Materials and Reagents
  • This compound (MK-677) powder, USP grade

  • Matching placebo capsules (e.g., microcrystalline cellulose)

  • Polysomnography (PSG) system with calibrated recording and analysis software

  • EEG electrodes (e.g., gold-plated cup electrodes)

  • EOG electrodes

  • EMG electrodes

  • ECG electrodes

  • Respiratory effort bands (thoracic and abdominal)

  • Nasal/oral thermistor and nasal pressure transducer

  • Pulse oximeter

  • Conductive paste and adhesive for electrode application

  • Skin preparation materials (e.g., alcohol swabs, abrasive gel)

Detailed Experimental Workflow

Phase 1: Screening (1-2 weeks prior to study)

  • Recruit potential participants based on initial eligibility criteria.

  • Conduct a comprehensive screening visit including:

    • Informed consent process.

    • Medical history review and physical examination.

    • Questionnaires to assess sleep quality (e.g., Pittsburgh Sleep Quality Index - PSQI) and daytime sleepiness (e.g., Epworth Sleepiness Scale - ESS).

    • Baseline blood tests to check for fasting glucose, HbA1c, and liver function to ensure participant safety.

Phase 2: Acclimatization and Baseline (2 nights)

  • Night 1 (Acclimatization): Participants spend one night in the sleep laboratory to adapt to the environment and the PSG equipment. No data from this night is used for baseline analysis.

  • Night 2 (Baseline): A full PSG recording is conducted to establish baseline sleep architecture for each participant.

Phase 3: Treatment Period 1 (7 days)

  • Participants are randomized to receive either this compound (e.g., 25 mg) or a matching placebo.

  • The study drug is administered orally each night, approximately 30-60 minutes before bedtime.

  • On the 7th night of the treatment period, participants return to the sleep laboratory for a full PSG recording.

Phase 4: Washout Period (14 days)

  • Participants cease all study medication to allow for the complete elimination of the drug and its effects.

Phase 5: Treatment Period 2 (7 days)

  • Participants "cross over" to the other treatment arm (i.e., those who received placebo now receive Ibutamoren, and vice versa).

  • The study drug is administered for 7 consecutive nights.

  • On the 7th night, a final PSG recording is conducted in the sleep laboratory.

Polysomnography (PSG) Protocol
  • Participant Preparation:

    • Instruct participants to avoid alcohol and caffeine on the day of the sleep study.

    • Upon arrival at the sleep lab in the evening, have the participant change into comfortable sleepwear.

    • Prepare the skin at electrode sites by cleaning with an alcohol swab and lightly abrading to ensure low impedance.

  • Sensor Application:

    • EEG: Apply electrodes to the scalp according to the international 10-20 system (minimum C3, C4, O1, O2, referenced to contralateral mastoids A1, A2).

    • EOG: Place electrodes near the outer canthus of each eye to detect eye movements.

    • EMG: Apply electrodes to the chin (submental) and legs (anterior tibialis) to monitor muscle tone and movements.

    • ECG: Place electrodes on the chest to monitor heart rate and rhythm.

    • Respiration: Fit respiratory effort bands around the chest and abdomen. Place the thermistor and nasal pressure cannula to measure airflow.

    • Oximetry: Attach the pulse oximeter probe to a finger to measure blood oxygen saturation (SpO2).

  • Biocalibrations: Before "lights out," perform a series of biocalibrations to ensure all sensors are functioning correctly (e.g., ask the participant to blink, look left and right, clench their jaw, and hold their breath).

  • Recording:

    • Begin recording at the participant's scheduled bedtime.

    • Monitor the data in real-time from a separate control room to ensure signal quality and respond to any technical issues.

    • The recording period should be a standardized 8 hours.

Data Analysis
  • Sleep Scoring:

    • The recorded PSG data will be scored in 30-second epochs by a trained technician blinded to the treatment condition.

    • Sleep will be staged into Wake, N1, N2, N3 (SWS), and REM according to the American Academy of Sleep Medicine (AASM) scoring manual.

  • Primary Sleep Architecture Parameters:

    • Total Sleep Time (TST): Total duration of N1, N2, N3, and REM sleep.

    • Sleep Efficiency (SE): (TST / Time in Bed) x 100%.

    • Sleep Latency (SL): Time from "lights out" to the first epoch of any sleep stage.

    • REM Latency: Time from sleep onset to the first epoch of REM sleep.

    • Wake After Sleep Onset (WASO): Total time spent awake after initial sleep onset.

    • Duration and Percentage of Each Sleep Stage: Calculate the total minutes and the percentage of TST spent in N1, N2, N3, and REM.

  • Arousal and Respiratory Analysis:

    • Arousal Index (AI): Number of arousals per hour of sleep.[8]

    • Apnea-Hypopnea Index (AHI): Number of apneas and hypopneas per hour of sleep.

  • Statistical Analysis:

    • Use paired t-tests or repeated measures ANOVA to compare sleep parameters between the placebo and Ibutamoren conditions.

    • A p-value of <0.05 will be considered statistically significant.

Safety Monitoring and Ethical Considerations
  • Adverse Event Monitoring: Throughout the study, monitor and document all adverse events. Pay close attention to known side effects of Ibutamoren, such as increased appetite, fluid retention, and changes in blood glucose levels.[4][9]

  • Ethical Approval: The study protocol must be reviewed and approved by an Institutional Review Board (IRB) or independent ethics committee before initiation.[10]

  • Informed Consent: All participants must provide voluntary, written informed consent after being fully informed of the study's purpose, procedures, potential risks, and benefits.[11]

  • Confidentiality: All participant data must be kept confidential and anonymized for analysis and publication.[11]

Visualizations

Signaling Pathway of this compound

Ibutamoren_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Ibutamoren Ibutamoren Mesylate GHSR GHSR1a (G-protein Coupled Receptor) Ibutamoren->GHSR Binds & Activates Gq Gαq/11 Protein GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates GH_Release Stimulation of Growth Hormone (GH) Release Ca->GH_Release PKC->GH_Release

Caption: this compound activates the GHSR1a receptor, initiating a Gq-protein cascade.

Experimental Workflow for Sleep Study

Experimental_Workflow cluster_Crossover Crossover Design cluster_Period1 Treatment Period 1 (7 Days) cluster_Period2 Treatment Period 2 (7 Days) Recruitment Participant Recruitment (Inclusion/Exclusion Criteria) Screening Screening Visit (Informed Consent, Medical History, Bloodwork) Recruitment->Screening Acclimatization Acclimatization Night (Adaptation to Sleep Lab) Screening->Acclimatization Baseline Baseline PSG Recording (Night 2) Acclimatization->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Ibutamoren (25 mg) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB PSG1_A PSG Recording (Night 7) GroupA->PSG1_A PSG1_B PSG Recording (Night 7) GroupB->PSG1_B Washout Washout Period (14 Days) PSG1_A->Washout PSG1_B->Washout GroupA2 Group A: Placebo Washout->GroupA2 GroupB2 Group B: Ibutamoren (25 mg) Washout->GroupB2 PSG2_A PSG Recording (Night 7) GroupA2->PSG2_A PSG2_B PSG Recording (Night 7) GroupB2->PSG2_B DataAnalysis Data Scoring & Analysis (Sleep Architecture, Arousal Index) PSG2_A->DataAnalysis PSG2_B->DataAnalysis

Caption: Workflow for a randomized, placebo-controlled, crossover sleep study.

Logical Relationship: Ibutamoren to Sleep Quality

Logical_Relationship cluster_Sleep Effects on Sleep Architecture Ibutamoren Oral Administration of This compound Mechanism Ghrelin Receptor (GHSR) Agonism Ibutamoren->Mechanism Hormonal ↑ Pulsatile Growth Hormone (GH) Secretion Mechanism->Hormonal IGF1 ↑ Serum IGF-1 Levels Hormonal->IGF1 SWS ↑ Duration of Slow-Wave Sleep (Stage N3) Hormonal->SWS Hypothesized Link REM ↑ Duration of REM Sleep ↓ REM Latency Hormonal->REM Hypothesized Link Outcome Improved Objective & Subjective Sleep Quality SWS->Outcome REM->Outcome

Caption: Logical flow from Ibutamoren administration to improved sleep quality outcomes.

References

Troubleshooting & Optimization

Ibutamoren Mesylate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides essential information regarding the solubility challenges of Ibutamoren Mesylate (also known as MK-677) in aqueous solutions. Find troubleshooting guidance and frequently asked questions to ensure the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active, non-peptide agonist of the growth hormone secretagogue receptor (GHSR). It mimics the action of ghrelin, an endogenous hormone, to stimulate the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). Its primary mechanism involves binding to and activating the GHSR, which is a G protein-coupled receptor.[1][2][3][4] This activation triggers downstream signaling pathways that result in the pulsatile release of GH from the pituitary gland.[2][5]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a crystalline solid that is soluble in organic solvents such as dimethylformamide (DMF), ethanol, and dimethyl sulfoxide (DMSO).[6][7] While it is also soluble in aqueous solutions like water and Phosphate-Buffered Saline (PBS), its stability in these solutions is limited.[6][8] It is also important to note that this compound is hygroscopic, meaning it can absorb moisture from the air, which may impact its stability and handling.[1]

Q3: How stable is this compound in aqueous solutions?

A3: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare these solutions fresh and use them on the same day.[6] One source suggests not storing aqueous solutions for more than one day.[6] For longer-term storage, it is best to prepare stock solutions in anhydrous DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Solubility Data

The solubility of this compound can vary depending on the solvent and the source of the information. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)NotesSource(s)
Water≥ 50≥ 80.03Saturation unknown. Freshly prepared solutions are recommended.[1][3][4]
DMSO25 - 5540.01 - 88.03Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1][6][7][9]
Ethanol1016.01[6][7]
DMF2540.01[6][7]
PBS (pH 7.2)10 - 12016.01 - 192.07May require ultrasonication.[2][3][6][7]

Note: There can be variations in solubility for the same chemical from different vendors or different batches from the same vendor.[7]

Experimental Protocols & Methodologies

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortexer or sonicator

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula (Molecular Weight of this compound = 624.77 g/mol ): Mass (mg) = 10 mmol/L * Volume (L) * 624.77 g/mol For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.25 mg of this compound.

  • Weigh the compound: Under a chemical fume hood, carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Cap the vial securely and vortex thoroughly. If dissolution is slow, gentle warming to 37°C or brief sonication can be used to aid dissolution.[1]

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light and moisture.[1][2] Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1][3][4]

Preparation of In Vivo Formulations

For animal experiments, it is often necessary to use co-solvents to achieve the desired concentration and maintain solubility in an aqueous vehicle.

Protocol 1: Formulation with PEG300 and Tween-80 [1][2]

  • Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Sequentially add the following solvents, ensuring the solution is clear after each addition:

    • 10% DMSO (from your stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • This formulation can achieve a solubility of at least 2.5 mg/mL.

Protocol 2: Formulation with SBE-β-CD [2]

  • Start with a concentrated stock solution of this compound in DMSO.

  • Add 10% DMSO (from your stock solution) to 90% of a 20% SBE-β-CD in saline solution.

  • This formulation can also achieve a solubility of at least 2.5 mg/mL.

Troubleshooting Guide

Issue 1: Precipitation occurs when diluting a DMSO stock solution into aqueous buffer or cell culture media.

  • Cause: This is a common issue for hydrophobic compounds. The rapid change in solvent polarity from DMSO to an aqueous environment can cause the compound to precipitate out of solution.

  • Solutions:

    • Step-wise Dilution: Avoid adding a highly concentrated stock solution directly to a large volume of aqueous media. Perform serial dilutions to gradually decrease the solvent concentration.

    • Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) cell culture medium can sometimes improve solubility.

    • Vortexing During Dilution: Add the this compound stock solution drop-wise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.

    • Lower Final Concentration: Ensure the final concentration of this compound in the media does not exceed its solubility limit in that specific aqueous environment.

    • Limit DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid cytotoxicity.

Issue 2: The this compound powder appears clumpy or has changed color.

  • Cause: this compound is hygroscopic and can absorb moisture from the air, leading to clumping and potential degradation.

  • Solutions:

    • Proper Storage: Store the powder in a tightly sealed container in a desiccator at the recommended temperature (typically -20°C for long-term storage).[6]

    • Handling: When weighing the powder, do so in a low-humidity environment if possible and minimize the time the container is open.

Issue 3: Inconsistent experimental results using aqueous solutions.

  • Cause: The limited stability of this compound in aqueous solutions can lead to degradation of the compound over time, resulting in a lower effective concentration.

  • Solution: Always prepare aqueous solutions of this compound fresh for each experiment and use them promptly. Avoid storing aqueous solutions, even for short periods.[6]

Signaling Pathways and Experimental Workflows

GHSR Signaling Pathway

This compound, as a GHSR agonist, activates a complex network of intracellular signaling pathways. The diagram below illustrates the key downstream signaling cascades initiated upon receptor activation.

GHSR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ibutamoren Ibutamoren GHSR GHSR (G Protein-Coupled Receptor) Ibutamoren->GHSR Binds and Activates Gq_protein Gq GHSR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates GH_release Growth Hormone Release Ca_release->GH_release Stimulates MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Activates Gene_expression Altered Gene Expression MAPK_pathway->Gene_expression Gene_expression->GH_release Leads to

GHSR activation and downstream signaling cascade.
Experimental Workflow for Preparing a Working Solution

The following diagram outlines a logical workflow for preparing a working solution of this compound for in vitro experiments, such as cell-based assays.

experimental_workflow start Start weigh Weigh Ibutamoren Mesylate Powder start->weigh dissolve Dissolve in Anhydrous DMSO to create Stock Solution weigh->dissolve sonicate Sonication/ Warming needed? dissolve->sonicate sonicate->dissolve Yes store Aliquot and Store Stock Solution at -20°C/-80°C sonicate->store No prepare_media Pre-warm Aqueous Buffer or Cell Culture Media to 37°C store->prepare_media dilute Perform Step-wise Dilution of Stock into Media prepare_media->dilute vortex Gently Vortex/Swirl during Dilution dilute->vortex check_precipitation Precipitation Observed? vortex->check_precipitation use_solution Use Freshly Prepared Working Solution check_precipitation->use_solution No troubleshoot Troubleshoot: - Lower final concentration - Adjust dilution method check_precipitation->troubleshoot Yes troubleshoot->prepare_media

Workflow for preparing an this compound working solution.

References

Technical Support Center: MK-677 Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information and troubleshooting advice to prevent the degradation of MK-677 (Ibutamoren) in common experimental buffers. Below you will find frequently asked questions, detailed experimental protocols, and data-driven recommendations to ensure the stability and integrity of your MK-677 solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause MK-677 degradation in aqueous solutions?

A1: The stability of MK-677 in aqueous solutions is primarily influenced by pH, temperature, and light exposure. As a non-peptide molecule, MK-677 is generally more stable than peptide-based growth hormone secretagogues.[1] However, hydrolysis of its amide and ether linkages can occur under certain conditions. Oxidative degradation is also a potential concern.

Q2: What is the recommended solvent for preparing a concentrated stock solution of MK-677?

A2: For long-term storage, it is recommended to prepare a concentrated stock solution of MK-677 in anhydrous dimethyl sulfoxide (DMSO). DMSO is an excellent solvent for MK-677 and helps to minimize hydrolytic degradation.

Q3: How should I store my MK-677 stock solution and for how long?

A3: MK-677 stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the solution can be expected to be stable for up to 6 months. For shorter-term storage (up to one month), -20°C is acceptable. Always protect solutions from light.

Q4: I've observed precipitation in my MK-677 stock solution after thawing. What should I do?

A4: Precipitation upon thawing can occur if the concentration of MK-677 in the solvent is close to its saturation point at lower temperatures. To redissolve the compound, gently warm the vial to room temperature and vortex or sonicate the solution until it becomes clear. To prevent this, consider preparing a slightly less concentrated stock solution.

Q5: How long is MK-677 stable in my aqueous experimental buffer (e.g., PBS, cell culture media) at 37°C?

A5: The stability of MK-677 in aqueous buffers at 37°C is limited. While specific quantitative data is not extensively available in the public domain, it is best practice to prepare fresh dilutions of MK-677 in your aqueous experimental buffer immediately before each experiment. Avoid storing MK-677 in aqueous buffers for extended periods, especially at physiological temperatures.

Q6: Can I prepare a large batch of MK-677-containing cell culture medium and store it?

A6: It is not recommended to store MK-677 in cell culture media for long periods. Components in the media can interact with the compound, and the aqueous environment at refrigerated or incubator temperatures will promote gradual degradation. Prepare fresh media with MK-677 for each experiment to ensure consistent and accurate results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results MK-677 degradation in stock or working solution.Prepare fresh stock solutions in anhydrous DMSO and store them in aliquots at -80°C. Prepare working solutions in aqueous buffers immediately before use. Perform a stability check of your stock solution using HPLC.
Precipitate formation in the stock solution upon thawing The concentration is too high for the storage temperature.Gently warm the solution to room temperature and vortex or sonicate to redissolve. Consider preparing a slightly more dilute stock solution for future use.
Cloudiness or precipitate in the final experimental buffer Poor solubility of MK-677 at the final concentration or interaction with buffer components.Ensure the final concentration of DMSO from the stock solution is low (typically <0.5%) to avoid solubility issues. If using a different solvent, verify the solubility of MK-677 in the final buffer system.
Discoloration of the MK-677 solution Potential oxidative degradation or light-induced degradation.Store all MK-677 solutions protected from light. Use amber vials or wrap vials in aluminum foil. Prepare solutions with deoxygenated solvents where possible.

Data Summary: Factors Affecting MK-677 Stability

Parameter Condition Expected Impact on Stability Recommendation
pH Acidic (pH < 5)Potential for hydrolysis of the amide bond.Use buffers in the neutral pH range (6.5-7.5) for experiments where possible. If acidic conditions are required, minimize exposure time.
Neutral (pH 6.5-7.5)Generally more stable.Optimal pH range for most in vitro experiments.
Basic (pH > 8)Increased risk of hydrolysis of the amide and potential degradation of the sulfonamide group.Avoid highly basic buffers or prolonged exposure to basic conditions.
Temperature -80°C (in DMSO)High stability.Recommended for long-term storage of stock solutions (up to 6 months).
-20°C (in DMSO)Good stability.Suitable for short-term storage of stock solutions (up to 1 month).
4°C (Aqueous)Limited stability.Not recommended for storage beyond 24 hours.
37°C (Aqueous)Low stability.Prepare fresh solutions for each experiment.
Light UV or ambient lightPotential for photodegradation.Protect all solutions from light by using amber vials or wrapping them in foil.
Oxygen Atmospheric oxygenPotential for oxidative degradation.For sensitive, long-term experiments, consider using deoxygenated buffers.

Experimental Protocols

Protocol 1: Preparation of a Stable MK-677 Stock Solution

Objective: To prepare a concentrated stock solution of MK-677 with optimal long-term stability.

Materials:

  • MK-677 (Ibutamoren mesylate) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, screw-cap microcentrifuge tubes or cryovials

Procedure:

  • Allow the MK-677 powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of MK-677 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 25 mM).

  • Vortex the solution until the MK-677 is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Workflow for Assessing MK-677 Stability in an Experimental Buffer

Objective: To determine the stability of MK-677 in a specific aqueous buffer under experimental conditions.

Materials:

  • MK-677 stock solution (prepared as in Protocol 1)

  • Experimental buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl, cell culture medium)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a working solution of MK-677 in the experimental buffer at the desired final concentration.

  • Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, dilute it with the mobile phase to a suitable concentration for HPLC analysis. Inject this sample into the HPLC system to obtain the initial peak area of MK-677.

  • Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.

  • Dilute the aliquots with the mobile phase as done in step 2 and analyze by HPLC.

  • Monitor the chromatograms for a decrease in the peak area of the parent MK-677 peak and the appearance of any new peaks, which would indicate degradation products.

  • Calculate the percentage of MK-677 remaining at each time point relative to the initial (t=0) peak area.

Workflow Diagram for Stability Assessment

Stability_Workflow prep Prepare MK-677 working solution in experimental buffer t0 t=0: Analyze initial concentration by HPLC prep->t0 incubate Incubate solution under experimental conditions prep->incubate timepoints Withdraw aliquots at specified time points incubate->timepoints hplc_analysis Analyze aliquots by HPLC timepoints->hplc_analysis data_analysis Calculate % remaining MK-677 and identify degradation products hplc_analysis->data_analysis

Workflow for assessing MK-677 stability.

Signaling Pathways

MK-677 acts as a potent agonist of the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR). Activation of GHSR-1a initiates a cascade of intracellular signaling events, primarily through the Gαq protein subunit.

MK-677/Ghrelin Receptor Signaling Pathway

GHSR_Pathway MK677 MK-677 GHSR Ghrelin Receptor (GHSR-1a) MK677->GHSR binds & activates Gq Gαq Protein GHSR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca stimulates PKC Protein Kinase C (PKC) DAG->PKC activates GH_Release Growth Hormone Release Ca->GH_Release MAPK MAPK/ERK Pathway PKC->MAPK activates MAPK->GH_Release

Simplified GHSR-1a signaling pathway.

Logical Relationship of Factors Affecting Stability

Stability_Factors cluster_conditions Environmental Conditions cluster_mechanisms Degradation Mechanisms pH pH (Acidic/Basic) Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature (Elevated) Temp->Hydrolysis Light Light Exposure (UV/Ambient) Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Degradation MK-677 Degradation Hydrolysis->Degradation Oxidation->Degradation Photodegradation->Degradation

Factors leading to MK-677 degradation.

References

Troubleshooting unexpected results in Ibutamoren Mesylate assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ibutamoren Mesylate assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as MK-677) is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor.[1][2][3] It mimics the action of ghrelin, a native peptide hormone, to stimulate the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) from the pituitary gland.[1][4][5] This mechanism makes it a subject of interest for conditions related to growth hormone deficiency, muscle wasting, and osteoporosis.[1][2]

Q2: What are the common analytical methods for quantifying this compound?

The most common analytical methods for the quantification of this compound in various biological matrices include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) for measuring the downstream effects on hormones like GH and IGF-1.[6][7]

Q3: What are the expected challenges when assaying growth hormone secretagogues like this compound?

Assays for growth hormone and its secretagogues can be prone to high variability.[8][9][10] This can be due to the heterogeneity of the analyte, the presence of interfering substances in the biological matrix, and differences in assay protocols and calibration standards between laboratories.[8][9][11]

Troubleshooting Guides

Issue 1: Lower-Than-Expected Potency or Concentration in HPLC/LC-MS Assays

You are observing lower than expected concentrations of this compound in your samples.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Degradation of this compound - pH Sensitivity: this compound's stability can be pH-dependent. Ensure the pH of your sample and mobile phase are optimized to prevent degradation.[12] Forced degradation studies under acidic, basic, and oxidative conditions can help identify potential degradation products.[13] - Improper Storage: Ensure the compound and its solutions are stored at the recommended temperatures (typically -20°C or -80°C for long-term storage) and protected from light to prevent degradation.[3][14]
Inefficient Sample Extraction - Low Recovery: The extraction method may not be efficiently recovering this compound from the sample matrix. Optimize your extraction protocol by testing different solvents, pH adjustments, and extraction techniques (e.g., liquid-liquid extraction vs. solid-phase extraction).[15][16] - Protein Binding: Ibutamoren may bind to plasma proteins. Consider a protein precipitation step in your sample preparation protocol.[17]
Instrumental Issues - Suboptimal MS/MS Parameters: For LC-MS/MS, ensure that the parent and product ion transitions are correctly selected and optimized for maximum sensitivity. - Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer, leading to lower signal intensity.[11][18][19] To mitigate this, improve chromatographic separation, dilute the sample, or use a stable isotope-labeled internal standard.
Issue 2: High Variability in Results Between Replicates or Assays

You are observing significant and inconsistent variations in your measurements.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Pipetting Errors: Ensure accurate and consistent pipetting of all samples, standards, and reagents. Calibrate pipettes regularly. - Incomplete Mixing: Thoroughly mix all solutions before use and after each addition step.
Assay Drift (ELISA) - Temperature Gradients: Allow all reagents and plates to equilibrate to room temperature before starting the assay to avoid temperature variations across the plate.[20] - Timing Inconsistencies: Perform all incubation and washing steps for a consistent duration for all wells.
Washing Issues (ELISA) - Insufficient Washing: Inadequate washing can lead to high background and variability. Ensure all wells are completely filled and emptied during each wash step.[12][21] - Well Drying: Do not allow the wells to dry out between steps, as this can denature the coated antibodies or antigens.[13]
Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Chromatograms

Your chromatogram shows extra, unidentified peaks.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Contamination - Solvent/Reagent Contamination: Run a blank gradient (without injecting a sample) to check for contaminants in your mobile phase or system.[22] - Carryover from Previous Injection: Implement a robust needle wash protocol between injections, using a strong solvent to clean the injection port and needle.[22]
Degradation Products or Metabolites - Forced Degradation Analysis: As mentioned in Issue 1, performing forced degradation studies can help identify the retention times of potential degradation products.[13][20] - Metabolite Identification: If analyzing in vivo samples, the extra peaks could be metabolites of this compound. Literature on Ibutamoren metabolism can provide information on expected metabolites.[23]
Impurity in the Standard - Purity of Reference Standard: Ensure the purity of your this compound reference standard. Use a well-characterized standard from a reputable supplier.[9][24]

Experimental Protocols

Detailed Methodology: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and laboratory conditions.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add an internal standard (e.g., Ibutamoren-d4).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • HPLC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Ibutamoren: Q1 m/z 529.2 -> Q3 m/z 441.2

    • Ibutamoren-d4 (IS): Q1 m/z 533.2 -> Q3 m/z 445.2

3. Data Analysis

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Visualizations

Ibutamoren_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space Ibutamoren Ibutamoren Mesylate GHSR Ghrelin Receptor (GHSR1a) Ibutamoren->GHSR Binds to Gq Gq GHSR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Ca2->PKC Activates ERK ERK PKC->ERK Activates GH_Release Increased GH & IGF-1 Release ERK->GH_Release Leads to Experimental_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Liquid-Liquid or Solid-Phase Extraction Precipitate->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into HPLC/LC-MS System Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Troubleshooting_Logic Start Unexpected Result Problem Identify the specific problem: - Low Concentration - High Variability - Extra Peaks Start->Problem Low_Conc Low Concentration Problem->Low_Conc Low Conc. High_Var High Variability Problem->High_Var High Var. Extra_Peaks Extra Peaks Problem->Extra_Peaks Extra Peaks Check_Degradation Check for Degradation: - pH stability - Storage conditions Low_Conc->Check_Degradation Check_Extraction Optimize Extraction: - Recovery experiment - Protein binding Low_Conc->Check_Extraction Check_Instrument Verify Instrument: - MS/MS parameters - Matrix effects Low_Conc->Check_Instrument Check_Prep Review Sample Prep: - Pipetting accuracy - Mixing consistency High_Var->Check_Prep Check_Assay Review Assay Steps: - Temperature control - Incubation times - Washing technique High_Var->Check_Assay Check_Contamination Check for Contamination: - Blank runs - Needle wash Extra_Peaks->Check_Contamination Check_Degradants Identify Degradants/ Metabolites Extra_Peaks->Check_Degradants Check_Standard Verify Standard Purity Extra_Peaks->Check_Standard

References

Optimizing Ibutamoren Mesylate dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ibutamoren Mesylate (MK-677)

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing this compound dosage in experimental settings, with a primary focus on minimizing adverse effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

This compound (MK-677) is an orally active, non-peptide growth hormone (GH) secretagogue and a selective agonist of the ghrelin receptor (GHSR).[1][2] Its primary mechanism involves mimicking the action of ghrelin, a hormone that regulates appetite and energy.[3][4] By binding to GHSR in the brain, it stimulates the pituitary gland to release GH, which in turn increases levels of Insulin-like Growth Factor 1 (IGF-1).[2][5][6] A key advantage is its ability to stimulate this pathway with little to no increase in cortisol levels.[4][6][7][8]

Q2: What are the most frequently encountered side effects in clinical and preclinical research?

The most common side effects are direct consequences of elevated GH and IGF-1 levels and ghrelin receptor activation. These include:

  • Increased Appetite: Due to its action as a ghrelin mimetic.[1][9] This effect is often most pronounced in the initial weeks of administration.[9]

  • Water Retention (Edema): Elevated GH can lead to sodium retention, causing mild bloating or swelling, particularly in the extremities.[10][11][12][13] This is often temporary and may subside as the subject's body adapts.[11]

  • Lethargy and Fatigue: Some subjects may experience drowsiness or fatigue, which can be influenced by dosage and timing.[1][11]

  • Mild Muscle and Joint Pain: This is believed to be related to fluid retention in connective tissues and is typically transient.[1][13][14]

  • Numbness and Tingling: A less common side effect, often described as "pins and needles," which may be due to fluid retention causing temporary nerve compression.[9][15]

Q3: How does this compound impact insulin sensitivity and glucose metabolism?

Prolonged administration of Ibutamoren can lead to decreased insulin sensitivity and an increase in fasting blood glucose levels.[1][10][16] The chronically elevated GH levels can promote the release of free fatty acids, which may inhibit insulin receptor substrates.[17][18] This is a critical parameter to monitor in long-term studies, especially in subjects with pre-existing metabolic conditions.[10][11]

Q4: How can dosage and administration timing be adjusted to mitigate side effects?

Dosage timing can significantly influence the side effect profile:

  • Evening/Pre-Bed Administration: This is the most common recommendation to mitigate daytime side effects. It may reduce the impact of increased appetite during waking hours and can align with the body's natural nocturnal GH release, potentially improving sleep quality.[10][11][14][19]

  • Morning Administration: This timing may be preferable in protocols where an increase in appetite is a desired outcome (e.g., studies on muscle wasting).[11] However, it may also lead to daytime lethargy in some subjects.[11]

A common strategy is to begin experiments with a lower dose (e.g., 10-15 mg/day) to assess individual tolerance before titrating up to a target dose, which is often in the 15-25 mg/day range for most research applications.[14][15]

Q5: Is a cycling protocol recommended for long-term experiments?

While Ibutamoren does not suppress the body's natural testosterone production, cycling its administration is a prudent strategy to maintain long-term efficacy and mitigate chronic side effects.[10][11] A typical cycle might involve 8-12 weeks of administration followed by a 4-6 week washout period.[10] This approach helps prevent desensitization of the ghrelin receptor and reduces the risk of developing insulin resistance.[10][14]

Troubleshooting Guide

Issue Reported by SubjectPotential Cause(s)Recommended Action(s)
Significant Lethargy/Fatigue High dosage; Morning administration; Individual sensitivity.1. Shift administration time to the evening, approximately 30-60 minutes before sleep.[11][14]2. If lethargy persists, consider a dosage reduction.
Excessive Water Retention/Edema High dosage; High sodium diet; Dehydration.1. Advise reduction of dietary sodium intake.[10][12]2. Ensure adequate hydration (e.g., >2.5 liters of water per day), as dehydration can paradoxically increase water retention.[20]3. In some protocols, natural diuretics like dandelion root have been used.[12]4. If severe, a temporary dosage reduction may be necessary.
Increased Fasting Blood Glucose GH-induced reduction in insulin sensitivity.1. Implement continuous glucose monitoring or regular fasting glucose checks.[11]2. Review and control the carbohydrate content of the subject's diet.[1]3. For long-term studies, consider implementing a cycling protocol to restore insulin sensitivity during off-periods.[14]
Numbness or Tingling in Hands/Feet Fluid retention causing mild nerve compression (similar to carpal tunnel syndrome).[15]1. This side effect is often transient and resolves as the body adapts.[14]2. Implement measures to reduce water retention (see above).3. If symptoms are severe or persistent, a dosage reduction is warranted.

Data Presentation: Dosage and Side Effect Profile

Side EffectTypical OnsetCommon Associated DosageMitigation Strategies & Monitoring
Increased Appetite First 1-2 weeks[9]10-25 mg/day+Administer dose before bed to reduce daytime hunger.[10][11]
Water Retention First 2-4 weeks[10]>15 mg/dayReduce dietary sodium, ensure adequate hydration.[10][12] Monitor body weight and for signs of edema.
Lethargy Initial phase of administration>15-20 mg/dayAdminister dose before bed.[11][14]
Insulin Resistance Long-term (months)[10]20-25 mg/day+Cycle the compound (e.g., 8-12 weeks on, 4-6 weeks off).[10][11] Monitor fasting glucose and HbA1c.[10][11]
Joint/Muscle Aches First few weeks15-25 mg/dayOften resolves as the body adapts to fluid changes.[14] Ensure proper hydration.
Numbness/Tingling First few weeks>20 mg/dayOften transient.[14] Reduce water retention. If persistent, lower the dose.

Visualizations

Ibutamoren_Signaling_Pathway cluster_0 Administration cluster_1 Central Nervous System cluster_2 Pituitary Gland cluster_3 Systemic Effects Ibutamoren This compound (MK-677) (Oral Administration) Ghrelin_Receptor Ghrelin Receptor (GHSR) in Hypothalamus & Pituitary Ibutamoren->Ghrelin_Receptor Binds & Activates (Agonist) GH_Release Growth Hormone (GH) Secretion Ghrelin_Receptor->GH_Release Stimulates Side_Effects Potential Side Effects: - Water Retention - Increased Appetite - Reduced Insulin Sensitivity Ghrelin_Receptor->Side_Effects (Appetite) IGF1_Production Liver: IGF-1 Production GH_Release->IGF1_Production Signals GH_Release->Side_Effects Physiological_Effects Physiological Effects: - Increased Lean Mass - Improved Bone Density - Enhanced Recovery IGF1_Production->Physiological_Effects

Caption: Signaling pathway of this compound (MK-677).

Experimental_Workflow cluster_dose Dosage Protocol start Start Experiment: Subject Screening baseline Baseline Data Collection: - Body Weight - Fasting Glucose & HbA1c - Subjective Side Effect Questionnaire start->baseline dose_init Initiate Low Dose (e.g., 10 mg/day for 1-2 weeks) baseline->dose_init dose_titrate Titrate to Target Dose (e.g., 25 mg/day) dose_init->dose_titrate monitoring Weekly Monitoring: - Body Weight - Report of Edema, Lethargy, etc. dose_titrate->monitoring blood_monitoring Bi-weekly/Monthly Monitoring: - Fasting Glucose monitoring->blood_monitoring decision Side Effects Tolerable? blood_monitoring->decision continue_protocol Continue Protocol decision->continue_protocol Yes adjust Adjust Protocol: - Reduce Dosage - Shift Administration Time - Advise Dietary Changes decision->adjust No continue_protocol->monitoring end End of Cycle: Final Data Collection & Analysis continue_protocol->end At study conclusion adjust->monitoring

Caption: Experimental workflow for dosage optimization and monitoring.

Experimental Protocols

Protocol: Monitoring of Glycemic Control During this compound Administration

1. Objective: To monitor and manage potential changes in insulin sensitivity and fasting glucose in subjects undergoing an experimental protocol with this compound.

2. Materials:

  • Calibrated glucometer and test strips.

  • Lancets and alcohol swabs.

  • Laboratory access for HbA1c testing.

  • Standardized diet plan (if required by study design).

  • Data logging sheets or electronic database.

3. Methodology:

  • Baseline Measurement: Prior to the first administration of Ibutamoren, collect baseline data.

    • Measure and record fasting blood glucose after an 8-12 hour fast.

    • Collect a blood sample for baseline HbA1c analysis.

    • Record baseline body weight.

  • Routine Monitoring (During Administration):

    • Fasting Glucose: Measure fasting blood glucose at a consistent time (e.g., upon waking, before the first meal) at a minimum frequency of once every two weeks. For protocols involving subjects with pre-existing metabolic risk factors, increase frequency to weekly.

    • HbA1c: For long-duration studies (>8 weeks), repeat HbA1c analysis at the end of the administration cycle to assess the average glycemic control over the period.

  • Data Analysis and Action Thresholds:

    • Establish clear action thresholds. For example, a consistent fasting glucose reading above a pre-determined level (e.g., >100 mg/dL or a 15% increase from baseline) should trigger a protocol review.

    • A significant increase in HbA1c should also prompt a review of the dosage and protocol continuation.

  • Intervention Protocol:

    • If an action threshold is crossed, the first step is to review and reinforce dietary guidelines, particularly carbohydrate intake.

    • If elevated levels persist, a dosage reduction of Ibutamoren should be considered.

    • In cases of significant or rapid changes, pausing administration may be necessary to allow for metabolic recovery.

References

Addressing assay interference in MK-677 quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of MK-677 (Ibutamoren). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the bioanalysis of MK-677.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying MK-677 in biological matrices?

A1: The most common and robust method for the quantification of MK-677 in biological matrices such as plasma, serum, and urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations typical in pharmacokinetic studies.[1][2]

Q2: What are the primary sources of interference in MK-677 assays?

A2: Interference in MK-677 quantification can arise from several sources:

  • Matrix Effects: Endogenous components of the biological matrix, such as phospholipids, can co-elute with MK-677 and suppress or enhance its ionization, leading to inaccurate results.

  • Metabolites: MK-677 is metabolized in the body. While not strictly isobaric, these metabolites could potentially interfere with the assay if they are not chromatographically separated from the parent compound.

  • Sample Collection and Handling: The choice of anticoagulant, presence of hemolysis (ruptured red blood cells), or lipemia (high lipid content) in the sample can significantly impact the accuracy and precision of the assay.

  • Analyte Stability: MK-677 may degrade under certain storage conditions or during sample processing (e.g., multiple freeze-thaw cycles).

Q3: Which internal standard (IS) is recommended for MK-677 quantification?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of MK-677 (e.g., MK-677-d4). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction and ionization, thus effectively compensating for matrix effects and variability. If a SIL-IS is unavailable, a structural analog with similar properties can be used, but it requires more rigorous validation to ensure it adequately mimics the behavior of MK-677.

Q4: How can I minimize matrix effects in my MK-677 assay?

A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components (like phospholipids) than Protein Precipitation (PPT).

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to ensure MK-677 is chromatographically resolved from co-eluting matrix components is essential.

  • Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for unavoidable matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Solution
Column Overload Dilute the sample or reduce the injection volume.
Column Contamination/Degradation 1. Implement a column wash step between runs. 2. Use a guard column to protect the analytical column. 3. If the problem persists, replace the analytical column.
Inappropriate Injection Solvent Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase.
Secondary Interactions with Column For basic compounds like MK-677, tailing can occur due to interactions with residual silanols on the column. Ensure the mobile phase pH is appropriate and consider using a column with advanced end-capping.
Issue 2: High Signal Variability or Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction protocol (e.g., pipetting volumes, vortexing times, evaporation steps). Automation can improve reproducibility.
Matrix Effects The matrix effect may vary between different samples. Improve the sample cleanup method (e.g., switch from PPT to LLE or SPE). Use a stable isotope-labeled internal standard to compensate for variability.
Analyte Instability Investigate the stability of MK-677 under your specific sample handling and storage conditions (e.g., freeze-thaw stability, bench-top stability). Minimize the time samples are at room temperature.
LC-MS System Issues Check for leaks, ensure consistent mobile phase composition, and verify autosampler performance. Run system suitability tests to confirm instrument performance.
Issue 3: Low Signal Intensity or Inability to Reach Required LLOQ
Potential Cause Recommended Solution
Ion Suppression This is a common matrix effect. Infuse a standard solution of MK-677 post-column while injecting a blank matrix extract to identify regions of ion suppression. Adjust chromatography to move the MK-677 peak away from these regions. Improve sample cleanup to remove interfering components.
Suboptimal MS/MS Parameters Optimize MS/MS parameters, particularly the collision energy (CE), for the m/z 529 -> 267 transition. While instrument-specific, a starting range of 25-45 eV is typical for small molecules of this size.[3]
Poor Extraction Recovery Evaluate the recovery of your sample preparation method. Optimize the extraction solvent and pH for LLE or the sorbent and wash/elution solvents for SPE.
Analyte Degradation Ensure proper sample storage (-20°C or -80°C) and minimize processing time. Check for degradation in the autosampler by reinjecting a sample after it has been sitting for several hours.

Data Presentation: Sample Preparation Method Comparison

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
General Principle A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.The analyte is partitioned between the aqueous sample and an immiscible organic solvent.The analyte is retained on a solid sorbent while interferences are washed away.
Speed & Simplicity Fast and simple.Moderately complex, can be labor-intensive.Can be complex to develop but is easily automated.
Selectivity/Cleanliness Low selectivity, often results in "dirtier" extracts with significant matrix effects.Good selectivity, provides cleaner extracts than PPT.High selectivity, provides the cleanest extracts.
Typical Recovery Generally high, but can be variable.Dependent on solvent choice and pH, can be high and consistent.Generally high and reproducible with method optimization.
Automation Potential High.Moderate.High.
Cost per Sample Low.Low to moderate.High.

Experimental Protocols

Validated LC-MS/MS Method for MK-677 in Human Plasma

This protocol is based on a validated method published for the determination of MK-677 in human plasma.[1]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1.0 mL of human plasma in a polypropylene tube, add the internal standard solution.

  • Basify the plasma sample (e.g., with a small volume of dilute ammonium hydroxide).

  • Add 5 mL of methyl tert-butyl ether (MTBE).

  • Vortex mix for 10-15 minutes.

  • Centrifuge at approximately 3000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

Parameter Condition
LC System HPLC or UHPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Optimized to provide good retention and peak shape for MK-677 (e.g., start at 5-10% B, ramp to 95% B)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (MK-677) Q1: 529.2 m/z -> Q3: 267.2 m/z [1]
MRM Transition (IS) Dependent on the chosen internal standard (e.g., 533.2 -> 271.2 for a d4-labeled IS)
Collision Energy (CE) Instrument-dependent; requires optimization. A typical starting point for a molecule of this size could be in the range of 25-45 eV.[3]

3. Method Validation Parameters

The following table presents typical validation results for an MK-677 assay in human plasma.[1]

Parameter Result
Linear Range 0.1 to 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Precision (%CV) < 7%
Accuracy (%Bias) Within ±15%

Visualizations

MK-677 Signaling Pathway

MK-677 acts as a ghrelin mimetic, binding to the Growth Hormone Secretagogue Receptor (GHSR). This initiates a signaling cascade that results in the release of Growth Hormone (GH).

MK677_Signaling_Pathway MK677 MK-677 GHSR GHSR (Ghrelin Receptor) MK677->GHSR Binds to Gq11 Gαq/11 GHSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 GH_Release Growth Hormone (GH) Release Ca2->GH_Release Triggers PKC->GH_Release Stimulates

Caption: MK-677 activates the GHSR, leading to GH release via the PLC/IP3 pathway.

Troubleshooting Workflow for Low Signal Intensity

This workflow provides a logical sequence of steps to diagnose and resolve issues of low analyte signal.

Low_Signal_Troubleshooting Start Low or No MK-677 Signal CheckMS 1. Check MS Performance (Run Tune/Calibration) Start->CheckMS MS_Pass MS OK? CheckMS->MS_Pass CheckLC 2. Check LC Performance (Inject Standard in Solvent) LC_Pass Signal OK? CheckLC->LC_Pass CheckSamplePrep 3. Evaluate Sample Prep (Spike Blank Post-Extraction) SamplePrep_Pass Signal OK? CheckSamplePrep->SamplePrep_Pass MS_Pass->CheckLC Yes FixMS Troubleshoot MS: - Clean Source - Check Gas/Voltages MS_Pass->FixMS No LC_Pass->CheckSamplePrep Yes FixLC Troubleshoot LC: - Check for Leaks - Fresh Mobile Phase - Check Column LC_Pass->FixLC No IonSuppression Issue is Ion Suppression SamplePrep_Pass->IonSuppression No RecoveryIssue Issue is Poor Recovery SamplePrep_Pass->RecoveryIssue Yes FixMS->CheckMS FixLC->CheckLC ImproveCleanup Improve Sample Cleanup (e.g., LLE/SPE) IonSuppression->ImproveCleanup End Problem Resolved ImproveCleanup->End OptimizePrep Optimize Extraction (Solvent, pH, etc.) RecoveryIssue->OptimizePrep OptimizePrep->End

Caption: A step-by-step guide to diagnosing the cause of low signal intensity.

References

Technical Support Center: Ibutamoren Mesylate In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ibutamoren Mesylate (MK-677) in vitro research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound, offering potential causes and solutions.

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays

Question: My results with this compound are highly variable between experiments, or I'm observing unexpected effects on my cells. What could be the cause?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Instability in Media This compound, like many small molecules, may degrade in aqueous cell culture media at 37°C.[1] It is recommended to prepare fresh working solutions for each experiment from a frozen stock.[1] To assess stability, incubate this compound in your specific cell culture medium (without cells) under standard culture conditions and measure its concentration at various time points (e.g., 0, 2, 8, 24, 48 hours) using a suitable analytical method like HPLC.[1]
Solvent Cytotoxicity Dimethyl sulfoxide (DMSO) is a common solvent for this compound.[2][3][4] However, DMSO concentrations above 0.5% can be toxic to many cell lines, and even lower concentrations can sometimes stimulate or inhibit cell growth.[5][6][7][8] It is crucial to keep the final DMSO concentration in the culture medium consistent across all wells, including controls, and ideally below 0.1%.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Compound Precipitation This compound may precipitate out of solution, especially at higher concentrations or after dilution into aqueous media. Visually inspect your working solutions and the media in your culture plates for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or trying a different solvent system if compatible with your cells.
Inconsistent Cell Seeding Uneven cell numbers across wells will lead to variability in assay readouts. Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.
Serum Component Interference Components in fetal bovine serum (FBS) can bind to small molecules, affecting their availability and activity.[9] Consider reducing the serum concentration or using serum-free media during the treatment period, if your cell line can tolerate it. If using serum, keep the percentage consistent across all experiments.
Issue 2: Difficulty in Assessing Cell Viability and Cytotoxicity

Question: I am unsure how to design my cell viability assay for this compound, or my results are unclear.

Experimental Workflow for Assessing Cell Viability:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition prep_cells Prepare single-cell suspension seed_plate Seed cells in a 96-well plate prep_cells->seed_plate add_ibutamoren Add serial dilutions of this compound and vehicle control seed_plate->add_ibutamoren incubate Incubate for desired time periods (e.g., 24, 48, 72h) add_ibutamoren->incubate add_reagent Add viability reagent (e.g., MTT, MTS, WST-8) incubate->add_reagent incubate_reagent Incubate for recommended time add_reagent->incubate_reagent read_plate Measure absorbance/fluorescence with a plate reader incubate_reagent->read_plate

Caption: A general workflow for a cell viability assay with this compound.

Troubleshooting Table:

Problem Possible Cause Suggested Solution
High background signal The culture medium, particularly if it contains phenol red or serum, can interfere with the assay readout.[10]Use serum-free and phenol red-free medium during the assay incubation period. Include a "medium only" background control.
Inconsistent formazan crystal formation (MTT assay) Incomplete dissolution of formazan crystals.Ensure thorough mixing after adding the solubilization solution. Allow sufficient time for the crystals to dissolve completely, which may require overnight incubation.[11]
Unexpected increase in viability at high concentrations The compound may be interfering with the assay chemistry.Visually inspect the wells for any color change or precipitation caused by the compound itself. Consider using a different viability assay that relies on a different mechanism (e.g., ATP-based assay vs. tetrazolium salt reduction).
Issue 3: Problems with Signaling Pathway Analysis

Question: I am not seeing the expected downstream signaling events after treating my cells with this compound.

Background: this compound is an agonist of the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor (GPCR).[12] Upon activation, GHSR can signal through various pathways, most notably the Gαq/11 pathway, leading to an increase in intracellular calcium.[13]

Signaling Pathway Diagram:

G Ibutamoren Ibutamoren Mesylate GHSR GHSR Ibutamoren->GHSR binds G_protein Gαq/11 GHSR->G_protein activates PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers Downstream Downstream Cellular Responses Ca_release->Downstream

Caption: Simplified GHSR signaling pathway activated by this compound.

Troubleshooting Table:

Problem Possible Cause Suggested Solution
No detectable increase in intracellular calcium The cell line may not express sufficient levels of functional GHSR.Verify GHSR expression in your cell line using qPCR or Western blot. Consider using a cell line known to express GHSR, such as certain pituitary or hypothalamic cell lines, or a stably transfected cell line.[13]
The time course of the response is very rapid and was missed.Calcium flux is often a transient event. Ensure you are measuring the signal immediately after the addition of this compound using a kinetic plate reader or a flow cytometer.
The concentration of this compound is not optimal.Perform a dose-response experiment to determine the optimal concentration for stimulating a response in your specific cell line.
No activation of downstream targets (e.g., ERK phosphorylation) The signaling pathway may be different in your cell type, or the activation is transient.Perform a time-course experiment to identify the peak activation of your downstream target. Investigate other potential signaling pathways that may be activated by GHSR in your cell line.
The antagonist used as a control is not working.Ensure the antagonist is used at an appropriate concentration and that it is specific for GHSR. Include a positive control for the antagonist if possible.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: this compound is typically dissolved in an organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).[1][2] This stock solution should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[2][9] When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium immediately before use.

Storage Condition Recommended Duration
Powder Store at -20°C.
Stock Solution in DMSO -80°C for up to 6 months; -20°C for up to 1 month.[2]
Aqueous Solution Not recommended for storage for more than one day.[4]

Q2: What is a suitable concentration range for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. It is essential to perform a dose-response curve to determine the effective concentration range for your experiment. Based on literature, concentrations ranging from nanomolar to low micromolar are often used.

Q3: What are the essential controls for an in vitro experiment with this compound?

A3: To ensure the validity of your results, the following controls are highly recommended:

  • Untreated Control: Cells cultured in medium without any treatment.

  • Vehicle Control: Cells treated with the same volume and final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.

  • Positive Control (for signaling assays): A known agonist of GHSR (if available and different from Ibutamoren) to confirm that the signaling pathway is functional in your cells.

  • Negative Control/Antagonist (for signaling assays): A known GHSR antagonist to demonstrate the specificity of the observed effects.

Q4: Can this compound affect cell metabolism in a way that interferes with viability assays?

A4: Yes, this is a possibility. Viability assays like MTT, MTS, and WST are based on the metabolic activity of the cells.[10][11] Since this compound mimics ghrelin, a hormone involved in regulating metabolism, it could potentially alter the metabolic state of the cells. This could lead to an over- or underestimation of cell viability. It is advisable to confirm key findings with a second, mechanistically different viability assay (e.g., an ATP-based assay or a dye exclusion method like trypan blue).

Q5: How can I be sure that the observed effects are specific to GHSR activation?

A5: To confirm that the effects of this compound are mediated by GHSR, you can perform the following experiments:

  • Use a GHSR antagonist: Pre-treating the cells with a specific GHSR antagonist should block the effects of this compound.

  • Use a GHSR-knockdown or knockout cell line: If the effects are GHSR-dependent, they should be absent or significantly reduced in cells where GHSR expression has been silenced.

  • Use a control cell line that does not express GHSR: Comparing the response of your experimental cells to a cell line that lacks the receptor can help demonstrate specificity.

By carefully considering these potential pitfalls and implementing the appropriate controls and troubleshooting measures, researchers can enhance the reliability and reproducibility of their in vitro experiments with this compound.

References

Technical Support Center: Management of Hyperglycemia in MK-677 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperglycemia as a side effect in animal studies involving MK-677 (Ibutamoren).

Frequently Asked Questions (FAQs)

Q1: Why does MK-677 cause hyperglycemia?

A1: MK-677 is a potent, orally active growth hormone secretagogue that mimics the action of ghrelin.[1] It stimulates the release of growth hormone (GH) and subsequently increases insulin-like growth factor 1 (IGF-1) levels.[1][2] Elevated GH levels can lead to insulin resistance and increased glucose production by the liver, resulting in hyperglycemia.[3]

Q2: Is the hyperglycemia induced by MK-677 reversible?

A2: Yes, the elevations in fasting blood glucose caused by GH secretagogues have been reported to be reversible after discontinuation of the treatment.

Q3: What are the typical signs of hyperglycemia in research animals?

A3: Common signs of hyperglycemia in rodents can include increased thirst (polydipsia), increased urination (polyuria), and weight loss despite normal or increased food intake. Regular blood glucose monitoring is essential for early detection.

Q4: At what dose of MK-677 is hyperglycemia commonly observed?

A4: The dose at which hyperglycemia is observed can vary depending on the animal model and study duration. However, studies in beagles have shown that oral doses of 0.25 mg/kg, 0.50 mg/kg, and 1.0 mg/kg all significantly increase GH secretion, with a corresponding potential to affect glucose metabolism.[1] In healthy elderly subjects, a dose of 25 mg/day resulted in significant increases in fasting glucose.[4] Researchers should carefully monitor blood glucose at their chosen dose and be prepared to adjust the dose if necessary.

Q5: What are the ethical considerations for managing hyperglycemia in research animals?

A5: The Institutional Animal Care and Use Committee (IACUC) is responsible for overseeing the welfare of vertebrate animals in research.[5][6][7] It is imperative to have a clear plan for monitoring and managing hyperglycemia to prevent unnecessary pain or distress to the animals. This includes establishing clear humane endpoints and ensuring that all procedures are performed by trained personnel.

Troubleshooting Guides

Issue 1: Elevated Blood Glucose Levels Detected

1.1. Initial Assessment and Monitoring:

  • Confirm the finding: Repeat the blood glucose measurement to rule out any technical errors.

  • Increase monitoring frequency: If hyperglycemia is confirmed, increase the frequency of blood glucose monitoring to establish a trend. Monitoring can be performed via tail tip blood collection.[8]

  • Observe for clinical signs: Monitor the animal for any clinical signs of hyperglycemia such as increased water intake or urination.

1.2. Potential Interventions (in consultation with a veterinarian and IACUC):

  • Dose reduction of MK-677: Consider reducing the dose of MK-677 as a first step. The GH response to MK-677 is dose-dependent, and a lower dose may still achieve the desired primary outcome with a reduced impact on glucose metabolism.[3]

  • Dietary modification: Ensure the animals are on a standard, controlled diet. For some studies, a switch to a lower carbohydrate diet might be considered, but this must be carefully evaluated for its potential impact on the primary research question.

  • Administration of antihyperglycemic agents:

    • Metformin: Metformin can be administered to improve insulin sensitivity. In rats, doses of 200-320 mg/kg/day administered via oral gavage or in drinking water have been used in studies.[9][10][11][12][13]

    • Insulin: In cases of severe or persistent hyperglycemia, insulin administration may be necessary. The dose and type of insulin (short, intermediate, or long-acting) should be determined in consultation with a veterinarian. Continuous rate infusion (CRI) of regular insulin is a common method for stabilizing diabetic animals in a clinical setting.[14][15][16] A starting dose for a fixed-rate CRI in dogs is 0.05 IU/kg/h.[15]

Issue 2: Animal Shows Signs of Distress (e.g., lethargy, dehydration)
  • Immediate veterinary consultation: If an animal shows signs of distress, a veterinarian must be consulted immediately.

  • Supportive care: Provide supportive care as directed by the veterinarian, which may include fluid therapy to correct dehydration.

  • Humane endpoints: If the animal's condition does not improve despite intervention, humane euthanasia should be considered in accordance with the IACUC-approved protocol.

Data Presentation

Table 1: Dose-Dependent Increase in Growth Hormone (GH) Secretion by MK-677 in Beagles

MK-677 Oral Dose (mg/kg)Fold Increase in Peak GH Concentration (mean +/- SEM)
0.255.3-fold (10.5 +/- 1.9 ng/ml)
0.509.0-fold (18.0 +/- 3.3 ng/ml)
1.015.8-fold (31.6 +/- 5.8 ng/ml)

Data extracted from a study in beagles.[1]

Table 2: Recommended Maximum Volumes for Administration in Rodents

SpeciesRouteMaximum Volume
MouseOral Gavage10 ml/kg
RatOral Gavage10 ml/kg
MouseIntraperitoneal (IP) Injection< 10 ml/kg
RatIntraperitoneal (IP) Injection< 10 ml/kg

These are general guidelines; specific volumes should be justified in the animal use protocol.[17][18]

Table 3: Recommended Needle and Gavage Tube Sizes for Rodents

SpeciesProcedureGauge
Mouse (20-25g)Oral Gavage20 G
RatOral Gavage16-18 G
MouseIP Injection25-27 G
RatIP Injection23-25 G

Adapted from various SOPs.[17][18][19][20]

Experimental Protocols

Protocol 1: Blood Glucose Monitoring in Rodents
  • Animal Restraint:

    • For mice and rats, use an appropriate restraint device or manual restraint by a trained handler to minimize stress.[8]

  • Blood Collection (Tail Tip Method):

    • Clean the tail with an alcohol wipe.

    • For mice, make a small incision (<2 mm) at the very tip of the tail, distal to the bone, using a sterile scalpel or sharp scissors.[8]

    • For rats, a lateral tail vein can be pricked with a sterile needle.[8]

    • Gently "milk" the tail from the base towards the tip to obtain a small drop of blood.

  • Measurement:

    • Apply the blood drop directly to a glucose test strip inserted into a calibrated glucometer.

    • Record the blood glucose reading.

  • Post-Procedure Care:

    • Apply gentle pressure to the tail tip with a clean gauze to ensure hemostasis.

    • Return the animal to its cage and monitor for any signs of distress.

Protocol 2: Oral Gavage in Rodents
  • Preparation:

    • Weigh the animal to determine the correct volume to be administered (maximum 10 ml/kg).[18]

    • Select the appropriate size gavage needle (e.g., 20G for a 20-25g mouse).[18]

    • Measure the length of the gavage needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach without causing perforation.

  • Procedure:

    • Properly restrain the animal, ensuring the head and body are in a straight line.

    • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The animal may swallow as the tube passes.

    • If any resistance is met, do not force the needle. Withdraw and attempt again.

    • Once the needle is in the esophagus, slowly administer the substance.

  • Post-Procedure:

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of respiratory distress for 5-10 minutes.[21]

Protocol 3: Intraperitoneal (IP) Injection in Rodents
  • Preparation:

    • Weigh the animal to determine the correct injection volume.

    • Select the appropriate needle size (e.g., 25-27G for a mouse).[17]

    • Draw the substance into the syringe.

  • Procedure:

    • Restrain the animal with its head tilted slightly downwards.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[17]

    • Insert the needle at a 30-40 degree angle.

    • Aspirate to ensure no blood or urine is drawn back. If so, withdraw and use a new sterile needle and syringe.

    • Inject the substance slowly.

  • Post-Procedure:

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any signs of distress.

Visualizations

MK677_Hyperglycemia_Pathway MK677 MK-677 Administration GhrelinReceptor Ghrelin Receptor (GHSR) Activation MK677->GhrelinReceptor Pituitary Anterior Pituitary GhrelinReceptor->Pituitary GH Increased Growth Hormone (GH) Secretion Pituitary->GH Liver Liver GH->Liver InsulinResistance Insulin Resistance GH->InsulinResistance Gluconeogenesis Increased Hepatic Gluconeogenesis GH->Gluconeogenesis IGF1 Increased IGF-1 Production Liver->IGF1 Hyperglycemia Hyperglycemia InsulinResistance->Hyperglycemia Gluconeogenesis->Hyperglycemia Hyperglycemia_Troubleshooting_Workflow Start Elevated Blood Glucose Detected Confirm Repeat Measurement Start->Confirm Monitor Increase Monitoring Frequency Observe Clinical Signs Confirm->Monitor Distress Animal in Distress? Monitor->Distress DoseReduction Reduce MK-677 Dose Diet Dietary Modification DoseReduction->Diet Meds Administer Antihyperglycemic (Metformin/Insulin) Diet->Meds Reassess Reassess Blood Glucose Meds->Reassess Reassess->DoseReduction No, repeat interventions Resolved Hyperglycemia Resolved Reassess->Resolved Yes VetConsult Consult Veterinarian Distress->DoseReduction No Distress->VetConsult Yes MK677_Administration_Logic cluster_0 MK-677 Administration cluster_1 Potential Outcomes cluster_2 Intervention Administer Administer MK-677 MonitorBG Monitor Blood Glucose Administer->MonitorBG Normoglycemia Normoglycemia MonitorBG->Normoglycemia Hyperglycemia Hyperglycemia MonitorBG->Hyperglycemia Intervene Implement Management Protocol (Dose adjust, Metformin, etc.) Hyperglycemia->Intervene

References

Technical Support Center: Ibutamoren Mesylate Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibutamoren Mesylate. The following information is designed to assist in identifying and characterizing potential degradation products encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected peaks in our HPLC chromatogram of an this compound sample. What could be the cause?

A1: Unexpected peaks in your chromatogram can arise from several sources. Primarily, they could be degradation products of this compound. The molecule is susceptible to degradation under certain conditions. Consider the following possibilities:

  • Hydrolysis: this compound contains an amide bond and an ether linkage, which can be susceptible to hydrolysis under acidic or alkaline conditions. The mesylate salt itself could also hydrolyze.

  • Oxidation: The molecule has several sites that could be prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV, can sometimes lead to the formation of degradation products.

  • Process-Related Impurities: The unexpected peaks could also be impurities from the synthesis of this compound.

To investigate, it is recommended to perform a forced degradation study to purposefully generate degradation products and compare their retention times with the unknown peaks.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of this compound, several degradation pathways are plausible under stress conditions:

  • Acid/Base Hydrolysis: The amide linkage is a primary site for hydrolysis, which would cleave the molecule into two main fragments. The ether bond could also be susceptible to cleavage under more drastic conditions.

  • Oxidation: The sulfur atom in the methylsulfonyl group and various positions on the aromatic rings are potential sites for oxidation.

  • Photolysis: UV light can induce reactions such as N-dealkylation or cleavage of the benzyl ether.

Metabolism studies in horses have identified hydroxylation, dissociation of the benzyl group and the 2-amino-2-methylpropanamide side chain, and glucuronide conjugation as metabolic pathways.[1][2] While not identical to degradation under pharmaceutical stress conditions, these metabolic transformations can provide clues to potential "weak spots" in the molecule.

Q3: How can we identify the structure of these unknown degradation products?

A3: A combination of analytical techniques is typically required for the structural elucidation of degradation products:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for obtaining the molecular weight of the degradation products and fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) can provide detailed structural information.

  • Forced Degradation Studies: Comparing the chromatographic and mass spectrometric data of the unknown peaks with those generated under controlled stress conditions can help in their identification.

Q4: Are there any validated analytical methods for this compound and its impurities?

A4: While a specific, publicly available, validated stability-indicating method for this compound degradation products is not readily found in the provided search results, methods for its quantification in biological matrices have been published.[2] These methods, often utilizing HPLC coupled with tandem mass spectrometry (MS/MS), can be adapted and validated for the analysis of degradation products.[2] The development of a stability-indicating method would require performing forced degradation studies and validating the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3][4][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor peak shape or resolution in HPLC Inappropriate mobile phase pH or composition; Column degradation.Optimize mobile phase pH and organic modifier concentration. Ensure the column is suitable for the analytes and is not past its usable lifetime.
Inconsistent retention times Fluctuation in mobile phase composition or flow rate; Temperature variations.Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a consistent temperature. Check the HPLC pump for proper functioning.
Low sensitivity for degradation products Inappropriate detector wavelength; Low concentration of impurities.Optimize the detector wavelength by running a UV scan of the stressed samples. Use a more sensitive detector like a mass spectrometer. Concentrate the sample if possible.
Mass balance in forced degradation is not within 95-105% Co-elution of degradation products; Non-chromophoric degradation products; Volatile degradation products.Improve chromatographic resolution. Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer. Use GC-MS to analyze for volatile degradants.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

3. Sample Analysis:

  • Analyze the stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method.

HPLC-UV Method for Degradation Product Profiling
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or a more suitable wavelength determined by UV spectral analysis of the parent drug and degradation products)

  • Injection Volume: 10 µL

LC-MS/MS for Structural Elucidation
  • Utilize the same HPLC method as above, coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS Scan Mode: Full scan from m/z 100-1000.

  • MS/MS Scan Mode: Product ion scan of the parent drug and major degradation product peaks to obtain fragmentation patterns.

Data Presentation

Table 1: Potential Degradation Products of this compound

Degradation Product (DP) Proposed Structure Molecular Weight ( g/mol ) Stress Condition Analytical Technique
DP-1 (Hydrolysis Product) 2-amino-N-(1-carboxy-2-(phenylmethoxy)ethyl)-2-methylpropanamide310.37Acidic/Alkaline HydrolysisLC-MS
DP-2 (Hydrolysis Product) 1'-(methylsulfonyl)spiro[indole-3,4'-piperidine]266.37Acidic/Alkaline HydrolysisLC-MS
DP-3 (Oxidation Product) Ibutamoren N-oxide544.66OxidativeLC-MS/MS
DP-4 (Oxidation Product) Ibutamoren Sulfone560.66OxidativeLC-MS/MS
DP-5 (Photolytic Product) De-benzylated Ibutamoren438.54PhotolyticLC-MS/MS

Note: The structures and molecular weights in this table are hypothetical and based on the chemical structure of this compound and general degradation pathways. Actual degradation products would need to be confirmed experimentally.

Visualizations

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization This compound This compound Acid Hydrolysis Acid Hydrolysis This compound->Acid Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis This compound->Alkaline Hydrolysis Oxidation Oxidation This compound->Oxidation Thermal Thermal This compound->Thermal Photolytic Photolytic This compound->Photolytic HPLC-UV HPLC-UV Acid Hydrolysis->HPLC-UV Alkaline Hydrolysis->HPLC-UV Oxidation->HPLC-UV Thermal->HPLC-UV Photolytic->HPLC-UV LC-MS LC-MS HPLC-UV->LC-MS LC-MS/MS LC-MS/MS LC-MS->LC-MS/MS Isolation Isolation LC-MS/MS->Isolation Structure Elucidation Structure Elucidation LC-MS/MS->Structure Elucidation NMR NMR Isolation->NMR NMR->Structure Elucidation G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Ibutamoren Ibutamoren DP-1 Amide Cleavage Product 1 Ibutamoren->DP-1 Hydrolysis DP-2 Amide Cleavage Product 2 Ibutamoren->DP-2 Hydrolysis DP-3 N-Oxide Ibutamoren->DP-3 Oxidation DP-4 Sulfone Ibutamoren->DP-4 Oxidation DP-5 De-benzylated Product Ibutamoren->DP-5 Photolysis

References

How to account for batch variability of Ibutamoren Mesylate in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers account for batch variability of Ibutamoren Mesylate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as MK-677) is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor. It mimics the action of ghrelin, a native peptide hormone, to stimulate the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). Ibutamoren binds to the ghrelin receptor (GHS-R1a) in the brain, specifically in the hypothalamus and pituitary gland, to exert its effects.

Q2: What are the potential sources of batch variability in research-grade this compound?

Batch-to-batch variability in research-grade this compound can arise from several factors:

  • Synthesis Impurities: The manufacturing process can result in the presence of unreacted starting materials, byproducts, or related compounds.

  • Degradation Products: Improper storage conditions, such as exposure to high temperatures, strong acids or alkalis, can lead to the degradation of the compound.

  • Purity and Potency: The percentage of the active pharmaceutical ingredient (API) can vary between batches, affecting the true concentration of your experimental solutions. Research-grade Ibutamoren powder is typically supplied at a purity of ≥98%.

  • Physical Properties: Differences in particle size or crystal structure (polymorphism) can affect solubility and dissolution rates.

Q3: How can I assess the quality of a new batch of this compound?

Always request and carefully review the Certificate of Analysis (CoA) from your supplier. A comprehensive CoA should include:

  • Identity Confirmation: Data from techniques like ¹H-NMR and Mass Spectrometry (MS) confirming the chemical structure.

  • Purity Assay: A quantitative measure of the compound's purity, typically determined by High-Performance Liquid Chromatography (HPLC). Look for a purity of ≥98%.

  • Residual Solvents: Information on the amount of any remaining solvents from the synthesis process.

  • Water Content: The amount of water present in the material.

For critical experiments, it is highly recommended to perform your own in-house quality control checks.

Q4: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. The solid powder is generally stable under these conditions. Solutions are less stable and should be prepared fresh for each experiment. If you must store solutions, they should be kept at -20°C for short-term storage.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

If you observe a decrease in the expected biological effect of this compound, it could be due to a lower purity or the presence of inactive impurities in the new batch.

Troubleshooting Workflow:

A Inconsistent/Weak Results Observed B Review Certificate of Analysis (CoA) for the new batch A->B C Compare purity values with previous effective batches B->C D Purity Significantly Lower? C->D E Perform In-House Quality Control D->E Yes K Results Consistent with CoA? D->K No H HPLC Purity Analysis E->H I Quantitative NMR (qNMR) E->I F Consider Increasing Concentration (Use with caution) G Contact Supplier for Replacement J Purity Confirmed to be Low? H->J I->J J->G Yes L Investigate Other Experimental Variables J->L No K->F K->L

Caption: Troubleshooting workflow for inconsistent experimental results.

Recommended Actions:

  • Review the CoA: Pay close attention to the HPLC purity percentage.

  • In-House Purity Verification: If you have the capability, perform HPLC or qNMR to verify the purity of the batch .

  • Dose-Response Curve: Perform a dose-response experiment with the new batch to determine its potency relative to a previous, effective batch.

  • Contact Supplier: If you confirm that the purity is below the specified level, contact your supplier to request a replacement or further analysis.

Issue 2: Unexpected or off-target effects observed in experiments.

The presence of pharmacologically active impurities could lead to unexpected biological responses that are not characteristic of this compound.

Troubleshooting Workflow:

A Unexpected/Off-Target Effects Observed B Review CoA for any listed impurities A->B C Perform Impurity Profiling B->C D LC-MS Analysis C->D E NMR Spectroscopy C->E F Identify Potential Impurity Structures D->F E->F G Literature Search on Biological Activity of Identified Impurities F->G H Correlate Impurity Activity with Observed Effects G->H I Source a Higher Purity Batch H->I J Repeat Key Experiments I->J

Caption: Troubleshooting workflow for unexpected experimental effects.

Recommended Actions:

  • Impurity Profiling: Use LC-MS to screen for the presence of any additional compounds in your this compound sample.

  • Structure Elucidation: If significant impurities are detected, NMR spectroscopy can help in identifying their chemical structures.

  • Literature Review: Once potential impurities are identified, search the scientific literature to determine if they have any known biological activities that could explain the observed off-target effects.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol provides a general method for determining the purity of an this compound sample using HPLC with UV detection.

Methodology:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is calculated based on the area of the main this compound peak relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Quantitative NMR (qNMR) for Potency Assessment of this compound

qNMR is a primary analytical method that can be used to accurately determine the potency (the amount of active compound in the material) of an this compound sample.

Methodology:

ParameterSpecification
Internal Standard A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., Maleic acid, Dimethyl sulfone).
Solvent A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., DMSO-d6, Methanol-d4).
Sample Preparation Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
NMR Acquisition Use a high-field NMR spectrometer (≥400 MHz). Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between pulses.

Data Analysis:

The potency of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a known proton signal from the internal standard.

Signaling Pathway

This compound Signaling Pathway:

This compound acts as an agonist at the ghrelin receptor (GHS-R1a), which is a G-protein coupled receptor (GPCR). This initiates a signaling cascade that ultimately leads to the secretion of growth hormone.

Ibutamoren This compound GHSR1a Ghrelin Receptor (GHS-R1a) Ibutamoren->GHSR1a Binds to G_Protein Gq/11 Protein GHSR1a->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release GH_Secretion Growth Hormone Secretion Ca_Release->GH_Secretion Stimulates PKC->GH_Secretion Stimulates

Caption: Simplified signaling pathway of this compound.

Validation & Comparative

Validating the Efficacy of MK-677 in a Novel GHRH-Deficient Rat Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the efficacy of the growth hormone secretagogue (GHS) MK-677 in a novel growth hormone-releasing hormone (GHRH)-deficient rat model. The performance of MK-677 is compared with established GHSs, namely GHRP-6 and Capromorelin, and its effects in the novel model are contrasted with those in standard preclinical models. Experimental data from various animal studies are presented to support the comparison, alongside detailed protocols for key assays.

Introduction to MK-677 and Growth Hormone Secretagogues

MK-677 (Ibutamoren) is a potent, orally active, non-peptidyl ghrelin mimetic that stimulates the ghrelin receptor (GHSR1a), leading to the release of growth hormone (GH) and a subsequent increase in insulin-like growth factor-1 (IGF-1) levels[1][2]. Unlike direct administration of GH, MK-677 preserves the natural pulsatile secretion of GH[1]. Its therapeutic potential is being investigated for conditions such as growth hormone deficiency, muscle wasting (sarcopenia), and osteoporosis[1][3]. This guide explores its validation in a novel GHRH-deficient rat model, which provides a unique platform to study the efficacy of GHSs that act independently of GHRH signaling[4][5].

Comparative Efficacy of Growth Hormone Secretagogues

The following tables summarize the quantitative effects of MK-677 and other GHSs on key physiological parameters in various animal models.

Table 1: Peak Growth Hormone (GH) Response to GHS Administration
CompoundAnimal ModelDoseRoutePeak GH Increase (Fold Change vs. Control)Reference
MK-677 Sprague-Dawley Rat4 mg/kgOral1.8[3][6]
MK-677 Beagle Dog1.0 mg/kgOral15.8[7]
GHRP-6 Sprague-Dawley Rat0.5 mg/kgs.c.Data not directly comparable[8]
GHRP-6 Beagle Dog0.5 mg/kgi.v.Data not directly comparable[2]
Capromorelin Beagle Dog3.0 mg/kgOralSignificant increase, fold change not specified[9][10]
Table 2: Effects of GHS on Body Composition in Animal Models
CompoundAnimal ModelDurationKey FindingsReference
MK-677 Sprague-Dawley Rat6 weeksNo significant increase in body weight or length.[3][6]
MK-677 Obese Human Subjects2 monthsSignificant increase in fat-free mass; no change in total fat mass.[11]
GHRP-6 Female Sprague-Dawley Rat12 weeksIncreased body weight and bone mineral content.[8]
Capromorelin Beagle Dog4 daysSignificant increase in body weight (5.96% vs 0.053% in placebo).[10][12]

The GHRH-Deficient Rat: A Novel Animal Model

A recently developed GHRH-deficient rat model, created using CRISPR/Cas9 to introduce a non-functional GHRH product, presents a valuable tool for GHS research[4][5]. These rats exhibit reduced body weight, increased body fat percentage, and low circulating IGF-1, yet possess enhanced insulin sensitivity[4][5]. Validating MK-677 in this model would demonstrate its ability to stimulate the GH/IGF-1 axis independently of GHRH signaling, a key aspect of its mechanism of action.

Experimental Protocols

Administration of MK-677 to Rodents

This protocol is adapted from studies in Sprague-Dawley rats[3][6].

  • Preparation of Dosing Solution: Prepare a 1 mg/mL solution of MK-677 in distilled water.

  • Animal Handling: Fast female Sprague-Dawley rats (approximately 4 weeks of age) for 8 hours prior to administration, with water provided ad libitum.

  • Administration: Administer the MK-677 solution orally via a stomach tube (gavage) at a dose of 4 mg/kg body weight. For the control group, administer an equivalent volume of distilled water.

  • Blood Sampling: Collect blood samples from the tail vein at baseline (0 minutes) and at 30, 60, 90, and 120 minutes post-administration for GH analysis. For chronic studies, administer MK-677 daily for the desired period (e.g., 6 weeks) and collect blood samples periodically for IGF-1 analysis.

Measurement of Growth Hormone and IGF-1 by ELISA

This is a generalized protocol for a sandwich ELISA.

  • Plate Preparation: Use a 96-well microplate pre-coated with a capture antibody specific for rat or mouse GH or IGF-1.

  • Standard and Sample Addition: Prepare a standard curve using recombinant rat/mouse GH or IGF-1. Add standards and serum/plasma samples to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the target protein and incubate.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a TMB substrate solution to the wells, resulting in a color change proportional to the amount of bound protein.

  • Stop Solution: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Data Analysis: Measure the optical density at 450 nm using a microplate reader and calculate the concentrations of GH or IGF-1 in the samples by comparing to the standard curve.

Body Composition Analysis in Rodents
  • Animal Preparation: Anesthetize the mouse or rat (e.g., with isoflurane)[13][14].

  • Positioning: Place the animal in a prone position on the scanner bed, with limbs and tail extended away from the body[13].

  • Scanning: Perform a whole-body scan using a DEXA instrument equipped with software for small animal analysis[14][15].

  • Data Analysis: Analyze the scan to determine bone mineral content (BMC), bone mineral density (BMD), lean mass, and fat mass. The head is typically excluded from the analysis[13].

  • Animal Placement: Place the conscious, unanesthetized mouse or rat into a restraining tube[1][16].

  • Measurement: Insert the tube into the QMR instrument. The measurement process takes approximately 2-4 minutes[1][16].

  • Data Acquisition: The instrument measures total body fat, lean mass, and water content based on the differential NMR signals from hydrogen atoms in these tissues[16][17].

  • Data Analysis: The software provides direct readouts of the body composition parameters.

Visualizing Pathways and Workflows

Signaling Pathway of MK-677

MK677_Pathway MK677 MK-677 (Oral) Stomach Stomach/Intestine MK677->Stomach Bloodstream Bloodstream Stomach->Bloodstream Pituitary Anterior Pituitary Bloodstream->Pituitary Liver Liver Bloodstream->Liver TargetTissues Target Tissues (Muscle, Bone, etc.) Bloodstream->TargetTissues GHSR Ghrelin Receptor (GHSR1a) Pituitary->GHSR Binds to GH Growth Hormone (GH) GHSR->GH Stimulates Release GH->Bloodstream GH->TargetTissues Direct Effects IGF1 IGF-1 Liver->IGF1 Stimulates Production IGF1->Bloodstream IGF1->TargetTissues Promotes Growth

Caption: Signaling pathway of orally administered MK-677.

Experimental Workflow for Efficacy Validation

Experimental_Workflow cluster_model Animal Model Selection cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis GHRH_Rat GHRH-Deficient Rat (New Model) MK677_Group MK-677 GHRH_Rat->MK677_Group GHRP6_Group GHRP-6 GHRH_Rat->GHRP6_Group Vehicle_Group Vehicle Control GHRH_Rat->Vehicle_Group WT_Rat Wild-Type Rat (Standard Model) WT_Rat->MK677_Group WT_Rat->GHRP6_Group WT_Rat->Vehicle_Group Hormone_Analysis GH & IGF-1 Measurement (ELISA) MK677_Group->Hormone_Analysis Body_Comp Body Composition (DEXA/QMR) MK677_Group->Body_Comp Growth_Metrics Body Weight & Length MK677_Group->Growth_Metrics GHRP6_Group->Hormone_Analysis GHRP6_Group->Body_Comp GHRP6_Group->Growth_Metrics Vehicle_Group->Hormone_Analysis Vehicle_Group->Body_Comp Vehicle_Group->Growth_Metrics

Caption: Workflow for comparing GHS efficacy in different models.

Conclusion

The validation of MK-677 in a GHRH-deficient rat model offers a robust method to confirm its GHRH-independent mechanism of action. By comparing its effects on GH, IGF-1, and body composition with those of other GHSs and in standard animal models, researchers can gain a comprehensive understanding of its efficacy profile. The provided protocols and data serve as a foundational guide for designing and executing such validation studies. While MK-677 has shown promise in stimulating the GH/IGF-1 axis, further research in relevant animal models is crucial to fully elucidate its long-term effects on growth and body composition.

References

Reproducibility of Ibutamoren Mesylate Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of published research on Ibutamoren Mesylate (MK-677) reveals a consistent and reproducible pattern of effects on the growth hormone axis across various study populations. This guide synthesizes quantitative data and experimental protocols from key clinical trials to provide researchers, scientists, and drug development professionals with a comprehensive overview of the compound's performance and the methodologies used to evaluate it.

This compound is an orally active, non-peptide growth hormone (GH) secretagogue that mimics the action of ghrelin, an endogenous hormone that stimulates GH release.[1][2] Clinical research consistently demonstrates its ability to significantly increase circulating levels of both growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in a variety of populations, including healthy adults, obese individuals, and children with growth hormone deficiency.[3][4][5] The compound's oral bioavailability and long half-life of approximately 24 hours make it a subject of ongoing research for conditions such as growth hormone deficiency, muscle wasting, and osteoporosis.[2]

Mechanism of Action: Ghrelin Receptor Agonism

Ibutamoren exerts its effects by binding to and activating the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor.[2][6] This action mimics the natural signaling of ghrelin, leading to the stimulation of the pituitary gland and hypothalamus to increase the pulsatile secretion of growth hormone.[1][2] The subsequent rise in GH levels stimulates the liver to produce more IGF-1, a key mediator of growth and anabolic processes.[2]

Ibutamoren Signaling Pathway Ibutamoren (MK-677) Signaling Pathway cluster_0 Cell Membrane GHSR Ghrelin Receptor (GHSR-1a) Pituitary Pituitary Gland GHSR->Pituitary Stimulates Hypothalamus Hypothalamus GHSR->Hypothalamus Stimulates Ibutamoren Ibutamoren (MK-677) Ibutamoren->GHSR Binds & Activates GH_IGF1 Increased GH & IGF-1 Secretion Pituitary->GH_IGF1 Releases GH Hypothalamus->Pituitary Releases GHRH Liver Liver Liver->GH_IGF1 Produces IGF-1 GH_IGF1->Liver GH stimulates

Ibutamoren (MK-677) Signaling Pathway

Comparative Analysis of Clinical Findings

The following tables summarize the quantitative outcomes from several key studies on this compound, demonstrating the reproducibility of its effects across different demographics and study durations.

Table 1: Effects on Hormonal Markers

Study PopulationDosageDurationChange in GH LevelsChange in IGF-1 LevelsOther Notable Hormonal ChangesReference
Healthy Elderly Adults (60-81 years)25 mg/day12 monthsIncreased to levels of healthy young adultsIncreased significantlyTransient increase in cortisol[1][7]
Healthy Obese Males (18-50 years)25 mg/day8 weeksSignificantly increased after initial dose~40% increaseTransient increase in prolactin after initial dose[4]
GH-Deficient Children (10.6 ± 0.8 years)0.8 mg/kg/day8 daysMedian increase in peak concentration: 3.8 µg/LMedian increase: 12 µg/LNo significant change in prolactin, cortisol, or thyroid hormones[5]

Table 2: Effects on Body Composition and Metabolism

Study PopulationDosageDurationChange in Fat-Free Mass (FFM)Change in Body WeightMetabolic ChangesReference
Healthy Elderly Adults (60-81 years)25 mg/day12 months+1.1 kg (vs. -0.5 kg in placebo)+2.7 kg (vs. +0.8 kg in placebo)Increased fasting blood glucose (+5 mg/dL), decreased insulin sensitivity[1][2][7]
Healthy Obese Males (18-50 years)25 mg/day8 weeksNot specified, but increasedNot specifiedBasal metabolic rate significantly increased at 2 weeks[4]
Healthy Obese Males (19-49 years)25 mg/day8 weeksNot specifiedNot specifiedIncreased markers of bone formation and resorption[8]

Standardized Experimental Protocols

The reproducibility of the findings on Ibutamoren is underpinned by the consistent use of rigorous clinical trial methodologies. A typical experimental design is a randomized, double-blind, placebo-controlled trial.

Key Methodological Components:

  • Participant Selection: Inclusion criteria typically involve specific age ranges, health statuses (e.g., healthy, obese, GH-deficient), and BMI categories.[3][4][5] Exclusion criteria often include a history of malignancy, diabetes, or other conditions that could confound the results.[3]

  • Dosage and Administration: A daily oral dose of 25 mg is commonly used in studies with adult populations.[1][4] In pediatric studies, dosing is often weight-based (e.g., 0.8 mg/kg/day).[5]

  • Hormonal Analysis: Serum concentrations of GH and IGF-1 are primary endpoints. GH levels are often assessed through pulsatile secretion profiles over a 24-hour period, while IGF-1 is typically measured from fasting blood samples.[4]

  • Body Composition Assessment: Dual-energy X-ray absorptiometry (DXA) is the standard method for measuring changes in fat-free mass, fat mass, and bone mineral density.[2]

  • Metabolic and Safety Monitoring: Regular monitoring of blood glucose, insulin sensitivity (e.g., via oral glucose tolerance tests), lipid profiles, and liver enzymes is crucial for assessing the metabolic effects and safety of the compound.[4][7]

Experimental_Workflow Typical Ibutamoren Clinical Trial Workflow Recruitment Subject Recruitment (Based on Inclusion/Exclusion Criteria) Screening Screening & Baseline Assessment (Hormone levels, Body Composition, Vitals) Recruitment->Screening Randomization Randomization Screening->Randomization Group_A Group A: Ibutamoren (e.g., 25 mg/day) Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Treatment Treatment Period (e.g., 8 weeks to 2 years) Group_A->Treatment Group_B->Treatment FollowUp Follow-up Assessments (Periodic & End-of-Study) Treatment->FollowUp Analysis Data Analysis (Statistical Comparison between Groups) FollowUp->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Typical Ibutamoren Clinical Trial Workflow

Conclusion

The available body of published research on this compound demonstrates a high degree of reproducibility in its primary pharmacodynamic effects. Across multiple, independent clinical trials involving diverse populations, oral administration of Ibutamoren consistently and significantly increases GH and IGF-1 levels. The effects on body composition, particularly the increase in fat-free mass, are also well-documented and consistent. While the methodologies of individual studies vary in duration and specific endpoints, the core protocols of randomized, placebo-controlled designs provide a solid foundation for the observed reproducibility. Researchers can therefore have a high degree of confidence in the foundational findings related to Ibutamoren's impact on the GH-IGF-1 axis. Future research should continue to explore the long-term functional benefits and safety profile of this compound.

References

A Comparative Guide to Analytical Methods for the Detection of MK-677 (Ibutamoren)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of MK-677 (Ibutamoren), a potent, non-peptide growth hormone secretagogue. The selection of an appropriate analytical method is critical for pharmacokinetic studies, doping control, and quality assessment of pharmaceutical formulations. This document summarizes quantitative performance data, details experimental protocols, and illustrates the cross-validation workflow for these methods.

Comparative Performance of Analytical Methods

The primary analytical techniques for the detection of MK-677 are based on chromatography coupled with mass spectrometry or UV detection. These methods offer high sensitivity and specificity, which are crucial for detecting the compound in complex biological matrices. The following table summarizes the quantitative performance of various validated methods reported in the literature.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey Findings
LC-MS/MS Human PlasmaNot Reported0.1 ng/mL0.1 - 100 ng/mLHigh sensitivity and specificity suitable for pharmacokinetic studies.[1]
UHPLC-MS/MS Urine0.5 - 2.5 ng/mL5 ng/mL5 - 250 ng/mLEffective for detecting MK-677 and its metabolites in urine for doping control.[2][3]
UHPLC-HRMS UrineNot ReportedNot ReportedNot ReportedCapable of identifying a wide range of metabolites, crucial for understanding biotransformation.[4]
HPLC-UV Not SpecifiedNot ReportedNot ReportedNot ReportedPrimarily used for purity assessment of the bulk drug substance.[5]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for MK-677 in Human Plasma

This method is designed for the sensitive quantification of MK-677 in biological fluids.

Sample Preparation:

  • To a plasma sample, an internal standard is added.

  • The sample is basified, and a liquid-liquid extraction is performed using an organic solvent like methyl-tert-butyl ether.

  • The organic layer is separated and evaporated to dryness.

  • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]

Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in methanol).[6]

  • Flow Rate: Typically around 0.35 mL/min.[6]

Mass Spectrometric Detection:

  • System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1][6]

  • Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for MK-677 and its internal standard, ensuring high selectivity.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for MK-677 in Urine

This "dilute-and-shoot" method is a rapid approach for screening purposes.

Sample Preparation:

  • Urine samples are simply diluted with the initial mobile phase.

  • The diluted sample is then directly injected into the UHPLC-MS/MS system.[2][7]

Chromatographic Conditions:

  • System: Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and better resolution.

  • Column: A sub-2 µm particle size C18 column.

  • Mobile Phase: A fast gradient elution is typically employed.

Mass Spectrometric Detection:

  • System: A tandem mass spectrometer with a heated electrospray ionization (HESI) source.[2][6]

  • Mode: Positive ion mode with MRM is used for quantification.

Cross-Validation Workflow

Cross-validation is essential to ensure that an analytical method is robust and transferable between different laboratories or when modifications are made. The following diagram illustrates a general workflow for the cross-validation of analytical methods.

Cross-Validation Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Study Design cluster_2 Phase 3: Sample Analysis & Data Comparison cluster_3 Phase 4: Conclusion A Method A Development A_val Full Validation of Method A A->A_val B Method B Development B_val Full Validation of Method B B->B_val C Define Acceptance Criteria A_val->C B_val->C D Select Samples (Spiked QCs & Incurred Samples) C->D E Analyze Samples with Method A D->E F Analyze Samples with Method B D->F G Compare Results E->G F->G H Assess Comparability G->H I Method Deemed Cross-Validated H->I

Caption: General workflow for cross-validating two analytical methods.

Signaling Pathway of MK-677

MK-677 acts as a ghrelin receptor agonist. The following diagram illustrates its mechanism of action.

MK-677 Signaling Pathway MK677 MK-677 GHSR Ghrelin Receptor (GHSR) in Hypothalamus & Pituitary MK677->GHSR Binds to and activates Pituitary Pituitary Gland GHSR->Pituitary GH Growth Hormone (GH) Release Pituitary->GH Liver Liver GH->Liver IGF1 IGF-1 Production Liver->IGF1

Caption: Simplified signaling pathway of MK-677.

References

Unveiling the Oral Bioavailability of Ibutamoren Mesylate: A Comparative Guide to Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ibutamoren Mesylate (MK-677), a potent, orally active growth hormone secretagogue, has garnered significant interest within the scientific community for its potential therapeutic applications. Its ability to mimic the action of ghrelin and stimulate the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) is well-documented.[1][2] However, a critical aspect for researchers and drug developers is understanding the oral bioavailability of different formulations to ensure consistent and effective delivery.

This guide provides a comprehensive comparison of the available data on the oral bioavailability of various this compound formulations. While direct comparative clinical trials are not extensively available in peer-reviewed literature, this document synthesizes existing pharmacokinetic and pharmacodynamic data to offer valuable insights for experimental design and interpretation.

Quantitative Data Summary

It is important to note that the following table compiles data from separate studies and should not be interpreted as a direct comparison. Variations in study design, subject populations, and analytical methods can influence the results.

FormulationDosageCmax (Peak Plasma Concentration)Tmax (Time to Peak Plasma Concentration)AUC (Area Under the Curve)Study PopulationReference
Oral Solution0.8 mg/kgMedian increase in serum GH peak concentration: 3.8 µg/LNot SpecifiedMedian increase in GH AUC(0-8h): 4.3 µg·h/LGrowth hormone-deficient children[3]
Oral Formulation (unspecified)25 mgPeak GH response: 55.9 +/- 31.7 µg/L (single dose)Not SpecifiedNot SpecifiedHealthy volunteers[4]
Oral Formulation (unspecified)>60% BioavailabilityNot SpecifiedNot SpecifiedNot SpecifiedDogs[5]

Note: The data presented for the oral solution and the first unspecified oral formulation reflect the pharmacodynamic response (GH levels) rather than the direct plasma concentration of this compound. This is a common approach in studies evaluating growth hormone secretagogues.

Experimental Protocols

The methodologies employed in studies assessing the effects of orally administered this compound share common elements. Below is a generalized experimental protocol for a bioavailability study, based on common practices in the field.

A General Protocol for an Oral Bioavailability Study of this compound:

  • Subject Selection: Healthy adult volunteers or a specific patient population (e.g., individuals with GH deficiency) are recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study group.

  • Study Design: A randomized, crossover, or parallel-group design is typically employed. In a crossover design, each subject receives each formulation in a randomized order with a washout period in between.

  • Drug Administration: A standardized dose of this compound (e.g., 25 mg) in a specific formulation (e.g., capsule or liquid) is administered to the subjects after an overnight fast.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Analysis: Plasma is separated from the blood samples and analyzed for this compound concentrations using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

  • Pharmacodynamic Analysis: In addition to drug concentration, biomarkers such as serum GH and IGF-1 levels are often measured at the same time points to assess the biological response to the drug.

  • Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters between the different formulations to determine if there are any significant differences in their bioavailability.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_workflow Experimental Workflow for Bioavailability Study cluster_period1 Period 1 cluster_period2 Period 2 Start Subject Recruitment & Screening Randomization Randomization Start->Randomization Formulation_A Administer Formulation A Randomization->Formulation_A Blood_Sampling_A Serial Blood Sampling Formulation_A->Blood_Sampling_A Washout Washout Period Blood_Sampling_A->Washout Formulation_B Administer Formulation B Washout->Formulation_B Blood_Sampling_B Serial Blood Sampling Formulation_B->Blood_Sampling_B Analysis Pharmacokinetic & Pharmacodynamic Analysis Blood_Sampling_B->Analysis End Data Interpretation Analysis->End

Caption: A generalized experimental workflow for a crossover bioavailability study.

G cluster_cell Target Cell (e.g., Pituitary Somatotroph) Ibutamoren This compound GHSR Ghrelin Receptor (GHSR1a) Ibutamoren->GHSR Binds to G_Protein Gq/11 Protein GHSR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release GH_Vesicle GH Vesicle Ca2_release->GH_Vesicle Triggers fusion of GH_Secretion Growth Hormone Secretion GH_Vesicle->GH_Secretion Exocytosis

Caption: Signaling pathway of this compound via the ghrelin receptor.

Discussion and Conclusion

For researchers and drug development professionals, it is crucial to meticulously document the formulation used in their studies to ensure reproducibility and to contribute to a more comprehensive understanding of this compound's pharmacokinetics. Future research should aim to conduct direct comparative bioavailability studies to provide clear guidance on the optimal formulation for clinical and research applications.

References

A Comparative Guide to Validating Biomarker Response to Ibutamoren Mesylate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ibutamoren Mesylate's performance against other growth hormone secretagogues, supported by experimental data. It is designed to assist researchers and drug development professionals in validating biomarker responses to this compound.

Introduction to this compound

This compound (also known as MK-677) is an orally active, non-peptide growth hormone (GH) secretagogue.[1][2] It functions as a selective agonist of the ghrelin receptor (GHSR), mimicking the action of the endogenous hormone ghrelin to stimulate the release of GH and insulin-like growth factor 1 (IGF-1).[1][3] Unlike injectable growth hormone or other secretagogues, Ibutamoren's oral bioavailability presents a significant advantage in clinical and research settings.[1][2] This guide will delve into the quantitative biomarker response to Ibutamoren treatment, compare it with alternative growth hormone secretagogues, and provide detailed experimental protocols for biomarker validation.

Comparative Analysis of Biomarker Response

The primary biomarkers for assessing the activity of this compound are Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1). The following tables summarize the quantitative changes in these biomarkers following treatment with this compound and its alternatives: Sermorelin, GHRP-2, and GHRP-6. The data is compiled from various clinical studies.

Table 1: Quantitative Changes in Growth Hormone (GH) Levels

CompoundDosageStudy PopulationPeak GH ResponseFold Increase (Approx.)Citation(s)
This compound 25 mg/dayHealthy Obese MalesIncreased GH peak levelsNot specified[4][5]
25 mg/dayHealthy ElderlyIncreased pulsatile GH release (1.7-fold increase in 24h secretion)1.7[5]
Sermorelin 1 µg/kg (IV)Healthy Young & Elderly MenStimulated pulsatile GH releaseNot specified[5]
GHRP-2 1 µg/kg (IV)Healthy MenSignificant increase in serum GHNot specified[6]
GHRP-6 1 µg/kg (IV)Healthy AdultsSignificant increase in plasma GHNot specified[7]

Table 2: Quantitative Changes in Insulin-like Growth Factor 1 (IGF-1) Levels

CompoundDosageStudy PopulationIGF-1 Level ChangeFold/Percent Increase (Approx.)Citation(s)
This compound 25 mg/dayHealthy ElderlyIncreased by 55% at 2 weeks, 88% at 4 weeks1.55 - 1.88[5]
25 mg/dayHealthy Obese MalesSignificantly increased at 2 weeksNot specified[4][5]
Sermorelin 10 µg/kg/day (SC)Healthy Men and WomenSignificantly increased by 2 weeksNot specified[8]
GHRP-2 + GHRP-6 + Sermorelin 100 mcg each, 3x/dayHypogonadal MenBaseline: 159.5 ng/mL, Post-treatment: 239.0 ng/mL~50%[9]

Signaling Pathway of this compound

This compound exerts its effects by activating the ghrelin receptor (GHSR-1a). This initiates a downstream signaling cascade, primarily through the Gαq/11 protein, leading to the release of growth hormone.

G cluster_membrane Cell Membrane GHSR Ghrelin Receptor (GHSR-1a) G_protein Gαq/11 Protein GHSR->G_protein Activates Ibutamoren This compound Ibutamoren->GHSR Binds to PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC GH_release Growth Hormone Release Ca_release->GH_release PKC->GH_release

This compound Signaling Pathway

Experimental Protocols

Accurate validation of biomarker response is critical. The following are detailed methodologies for the key experiments cited.

Measurement of Serum Insulin-like Growth Factor 1 (IGF-1) by ELISA

Principle: This is a solid-phase enzyme-linked immunosorbent assay (ELISA) based on the sandwich principle. Wells are coated with a monoclonal antibody specific for IGF-1. The sample is added, and any IGF-1 present binds to the antibody. A second, enzyme-conjugated antibody is then added, which binds to a different epitope on the IGF-1. The amount of bound enzyme is proportional to the concentration of IGF-1 in the sample.

Materials:

  • IGF-1 ELISA Kit (containing pre-coated 96-well plate, standards, controls, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Distilled or deionized water

  • Vortex mixer

  • Absorbent paper

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.

  • Sample Preparation: Patient serum or plasma samples are typically acidified and then neutralized to separate IGF-1 from its binding proteins. A common dilution for serum is 1:21 with the provided sample buffer.

  • Assay Procedure: a. Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the microtiter plate. b. Incubate for a specified time (e.g., 60 minutes) at room temperature, often with shaking. c. Wash the wells multiple times (e.g., 3-5 times) with wash buffer to remove unbound substances. d. Add 100 µL of the enzyme-conjugated secondary antibody to each well. e. Incubate for a specified time (e.g., 60 minutes) at room temperature. f. Wash the wells again as described in step 3c. g. Add 100 µL of the substrate solution to each well. h. Incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. i. Add 100 µL of stop solution to each well to terminate the reaction.

  • Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of IGF-1 in the samples by interpolating their absorbance values from the standard curve.

Measurement of Serum Growth Hormone (GH) by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying proteins. The protein of interest (GH) is first extracted from the serum and then enzymatically digested into smaller peptides. These peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored to quantify the original protein concentration.

Materials:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 analytical column

  • Sample preparation reagents (e.g., for protein precipitation, immunocapture, and tryptic digestion)

  • Internal standard (e.g., stable isotope-labeled GH peptide)

  • Mobile phases (e.g., water and acetonitrile with formic acid)

Procedure:

  • Sample Preparation: a. Extraction: GH can be extracted from serum using methods like protein precipitation followed by an immunocapture step with anti-GH antibodies coupled to magnetic beads. b. Digestion: The captured GH is then digested into peptides using an enzyme like trypsin.

  • LC Separation: a. The digested sample is injected into the LC system. b. Peptides are separated on a C18 column using a gradient of mobile phases (e.g., increasing concentration of acetonitrile in water with 0.1% formic acid).

  • MS/MS Detection: a. The separated peptides are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. b. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the target GH peptides and the internal standard.

  • Data Analysis: a. A calibration curve is generated by analyzing standards with known concentrations of GH. b. The concentration of GH in the samples is determined by comparing the peak area ratio of the target peptide to the internal standard against the calibration curve.

Experimental and Validation Workflows

The following diagrams illustrate the typical workflows for validating biomarker response.

G cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Analytical Validation cluster_clinical Phase 3: Clinical Validation cluster_final Phase 4: Finalization define_biomarker Define Biomarker & Context of Use assay_dev Analytical Method Development define_biomarker->assay_dev pre_validation Pre-Validation & Fit-for-Purpose Assessment assay_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Analytical Validation (Specificity, LOD, LOQ, Precision) validation_protocol->execute_validation clinical_plan Plan for Clinical Validation (Cohort, Endpoints) execute_validation->clinical_plan execute_clinical Execute Clinical Validation (Correlation with Clinical Outcome) clinical_plan->execute_clinical data_analysis Data Management & Statistical Analysis execute_clinical->data_analysis master_file Assemble Validation Master File data_analysis->master_file

Biomarker Validation Workflow

G start Start: Obtain Serum/Plasma Sample sample_prep Sample Preparation (e.g., Acidification/Neutralization for IGF-1, Extraction/Digestion for GH) start->sample_prep assay Perform Assay (ELISA or LC-MS/MS) sample_prep->assay data_acq Data Acquisition (Absorbance or Peak Area) assay->data_acq std_curve Generate Standard Curve data_acq->std_curve quant Quantify Biomarker Concentration data_acq->quant std_curve->quant analysis Statistical Analysis (Compare treatment vs. control) quant->analysis end End: Report Results analysis->end

Experimental Workflow for Biomarker Quantification

References

A Statistical Showdown: Ibutamoren Mesylate vs. Placebo in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ibutamoren Mesylate (MK-677) Treatment Group Analysis

This compound, an orally active growth hormone secretagogue, has been the subject of numerous clinical investigations to determine its efficacy and safety. This guide provides a comprehensive statistical analysis comparing this compound treatment groups with placebo, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from various clinical studies comparing this compound to a placebo.

Table 1: Effects of this compound on Serum IGF-1 and GH Levels

Study PopulationDosageDurationMean Change in IGF-1 from Baseline (Ibutamoren)Mean Change in IGF-1 from Baseline (Placebo)Statistical Significance (p-value)Mean Change in GH from Baseline (Ibutamoren)Mean Change in GH from Baseline (Placebo)Statistical Significance (p-value)
Healthy Obese Males25 mg/day2 months~40% increaseNo significant change< 0.01Significant increaseNo significant changeNot specified
GH-Deficient Men10 mg/dayNot specified52% increaseNot applicable< 0.0579% increaseNot applicable< 0.05
GH-Deficient Men50 mg/dayNot specified79% increaseNot applicable< 0.0582% increaseNot applicable< 0.05
Healthy Older Adults25 mg/day2 yearsSustained increase to levels of healthy young adultsNo significant change< 0.001Sustained increase to levels of healthy young adultsNo significant change< 0.001
GH-Deficient Children0.8 mg/kg/day8 daysMedian increase of 12 µg/LNot applicable0.01Median peak increase of 3.8 µg/LNot applicable0.001
Patients with Hip Fracture25 mg/day24 weeks51.4 ng/ml increaseNo significant change< 0.001Not specifiedNot specifiedNot specified

Table 2: Effects of this compound on Body Composition

Study PopulationDosageDurationChange in Lean Body Mass (Ibutamoren)Change in Lean Body Mass (Placebo)Statistical Significance (p-value)Change in Total Body Fat
Healthy Obese Men25 mg/day2 months3 kg increaseNo significant change< 0.01No significant change
Healthy Older Adults25 mg/day1 year1.1 kg increase-0.5 kg decrease< 0.001No significant change in visceral fat

Experimental Protocols

The studies cited in this guide predominantly followed a randomized, double-blind, placebo-controlled design.

General Experimental Protocol:

  • Participant Screening and Recruitment: Participants were screened based on specific inclusion and exclusion criteria relevant to the study's objectives (e.g., age, health status, BMI). Informed consent was obtained from all participants.

  • Baseline Measurements: At the beginning of the study, baseline data were collected for all outcome measures, including serum IGF-1 and GH levels, body composition (using methods like DEXA scans), and other relevant biomarkers.

  • Randomization: Participants were randomly assigned to receive either this compound or a matching placebo. This process was double-blinded, meaning neither the participants nor the researchers knew who was receiving the active treatment.

  • Treatment Administration: this compound was typically administered orally once daily at a specified dosage. The placebo was identical in appearance and taste.

  • Follow-up and Data Collection: Participants were monitored throughout the study period, with data on outcome measures collected at predefined intervals.

  • Statistical Analysis: Upon completion of the study, the data were unblinded, and statistical analyses were performed to compare the changes in outcome measures between the this compound and placebo groups.

Statistical Analysis Methods:

The statistical methods employed in these studies were designed to rigorously assess the treatment effect. Common approaches included:

  • Descriptive Statistics: Mean, standard deviation (SD), and standard error of the mean (SEM) were used to summarize the data for each treatment group.

  • Inferential Statistics:

    • t-tests or Analysis of Variance (ANOVA): Used to compare the mean changes in outcome variables between the Ibutamoren and placebo groups.

    • Mixed-Effects Models: Often used in longitudinal studies to analyze data with repeated measurements over time, accounting for individual variations.

    • P-values: A p-value of less than 0.05 was typically considered statistically significant, indicating a low probability that the observed differences between groups were due to chance.

    • Confidence Intervals (CI): 95% confidence intervals were often reported to provide a range of plausible values for the true treatment effect.

Mandatory Visualizations

This compound (MK-677) Signaling Pathway

G This compound (MK-677) Signaling Pathway cluster_pituitary Anterior Pituitary cluster_hypothalamus Hypothalamus GHSR1a GHSR1a GH_Release GH_Release GHSR1a->GH_Release Stimulates Somatostatin Somatostatin GHSR1a->Somatostatin Inhibits release of GHRH-R GHRH-R GHRH-R->GH_Release Stimulates Ghrelin Ghrelin Ghrelin->GHSR1a Endogenous Ligand GHRH GHRH GHRH->GHRH-R Activates Somatostatin->GH_Release Inhibits Ibutamoren (MK-677) Ibutamoren (MK-677) Ibutamoren (MK-677)->GHSR1a Binds to and activates

Caption: this compound activates the ghrelin receptor (GHSR1a) to stimulate Growth Hormone (GH) release.

Typical Experimental Workflow for an this compound Clinical Trial

G Experimental Workflow: this compound Clinical Trial Screening Screening Baseline_Data Baseline_Data Screening->Baseline_Data Eligible Participants Randomization Randomization Baseline_Data->Randomization Ibutamoren_Group Ibutamoren_Group Randomization->Ibutamoren_Group Group A Placebo_Group Placebo_Group Randomization->Placebo_Group Group B Treatment_Period Treatment_Period Ibutamoren_Group->Treatment_Period Daily Dosing Placebo_Group->Treatment_Period Daily Dosing Follow_up_Data Follow_up_Data Treatment_Period->Follow_up_Data Regular Intervals Final_Analysis Final_Analysis Follow_up_Data->Final_Analysis Results Results Final_Analysis->Results Unblinding

Caption: A standard workflow for a randomized, placebo-controlled clinical trial of this compound.

Logical Flow of Statistical Analysis

G Logical Flow of Statistical Analysis Data_Collection Data_Collection Data_Cleaning Data_Cleaning Data_Collection->Data_Cleaning Descriptive_Stats Summarize Data (Mean, SD, etc.) Data_Cleaning->Descriptive_Stats Hypothesis_Testing Formulate Null and Alternative Hypotheses Descriptive_Stats->Hypothesis_Testing Inferential_Stats Choose Appropriate Test (t-test, ANOVA, etc.) Hypothesis_Testing->Inferential_Stats Significance_Testing Calculate p-value and Confidence Intervals Inferential_Stats->Significance_Testing Interpretation Evaluate Statistical Significance Significance_Testing->Interpretation Conclusion Conclusion Interpretation->Conclusion

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Ibutamoren Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ibutamoren Mesylate (MK-677) and associated contaminated materials in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Introduction and Scope

This compound is a potent, non-peptide growth hormone secretagogue used in research settings.[1] According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Improper disposal can pose risks to human health and the environment.[3] This procedure applies to all forms of this compound waste, including the pure compound, contaminated solutions, and used labware.

Hazard Identification and Safety Precautions

Before handling this compound for disposal, it is essential to be aware of its chemical and toxicological properties. This information dictates the necessary safety protocols.

Table 1: Chemical Identification and Hazard Summary for this compound

Property Value Reference
Synonyms MK-677; MK-0677 [2]
CAS Number 159752-10-0 [2]
Molecular Formula C₂₈H₄₀N₄O₈S₂ [2]
Molecular Weight 624.77 g/mol [2]

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[2] |

Personal Protective Equipment (PPE): Researchers must wear the following PPE at all times when handling this compound waste:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Chemically resistant protective gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat or other impervious clothing.[2]

  • Respiratory Protection: If handling powders outside of a fume hood or if dust generation is likely, a suitable respirator is required.[2][4]

Waste Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

start Identify Ibutamoren Waste (Pure compound, solutions, labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Chemical Waste ppe->classify container Step 3: Select Proper Waste Container - Leak-proof, compatible material - Black for RCRA Hazardous Waste classify->container Treat as hazardous due to H302 (Harmful if swallowed) label_container Step 4: Label Container - 'Hazardous Waste' - 'this compound' - List all contents and percentages container->label_container segregate Step 5: Segregate Waste by Type label_container->segregate solid_waste Solid Waste (Powder, Contaminated Wipes, PPE) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste sharps_waste Contaminated Sharps (Needles, Glassware) segregate->sharps_waste store Step 6: Store Securely - In satellite accumulation area - Use secondary containment - Keep container closed solid_waste->store liquid_waste->store sharps_waste->store ehs Step 7: Arrange for Disposal - Contact Institutional EHS Office for waste pickup store->ehs end Disposal Complete via Licensed Facility ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

This section provides detailed procedural guidance for handling different forms of this compound waste.

4.1 Waste Segregation and Containment

  • Classification: Due to its acute oral toxicity (H302), this compound waste should be managed as hazardous chemical waste.[2] Do not dispose of it via standard trash or sewer systems.[5][6] Flushing pharmaceuticals down the drain is prohibited for hazardous waste and can contaminate waterways.[3][5]

  • Container Selection: Collect all waste in sturdy, leak-proof containers that are chemically compatible with the waste.[6][7] For hazardous pharmaceutical waste regulated under the Resource Conservation and Recovery Act (RCRA), black waste containers are often required.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the concentration or percentage of the chemical.[7]

  • Storage: Keep waste containers securely closed except when adding waste.[7] Store them in a designated satellite accumulation area within the lab, using secondary containment to prevent spills.[7]

4.2 Disposal of Unused/Expired this compound (Solid Powder)

  • Carefully place the original container with the unused compound into the designated hazardous solid waste container.

  • If transferring the powder, perform this action inside a chemical fume hood to avoid inhaling dust.[4]

  • Any materials used for transfer (e.g., weigh boats, spatulas) and cleaning (e.g., contaminated wipes) must also be disposed of in the solid hazardous waste container.[8]

4.3 Disposal of Contaminated Solutions (Liquid Waste)

  • Pour liquid waste containing this compound into a designated hazardous liquid waste container.

  • DO NOT dispose of this waste down the sink.[6] The EPA's Subpart P rule explicitly forbids the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5]

  • If a spill occurs, absorb the liquid with a non-reactive absorbent material (e.g., diatomite, universal binders).[2] Decontaminate the surface with alcohol, and dispose of all cleanup materials as solid hazardous waste.[2]

4.4 Disposal of Contaminated Labware and PPE

  • Solid Waste: Items such as gloves, wipes, and plastic labware contaminated with this compound should be placed in the solid hazardous waste container.[8]

  • Empty Containers: A chemical container is not considered "empty" until it has been properly rinsed. The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous liquid waste.[7] Subsequent rinses may be disposed of normally, but consult your institution's EHS office. After rinsing, deface or remove the original label before disposing of the container in the appropriate recycling or trash bin.[7]

  • Sharps: Contaminated needles, syringes, or broken glass should be placed in a designated sharps container for hazardous materials.

Final Disposal Procedures

The ultimate disposal of hazardous waste must be handled by professionals.

  • Contact EHS: Once your waste container is full or you are finished with the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9]

  • Professional Disposal: EHS will arrange for the collected waste to be transported to a licensed treatment, storage, and disposal facility.[6] The most common and required method for treating hazardous pharmaceutical waste is incineration.[5] Never abandon chemicals in the laboratory.[6]

References

Personal protective equipment for handling Ibutamoren Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ibutamoren Mesylate

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 159752-10-0). Adherence to these protocols is essential to ensure personal safety, prevent contamination, and maintain the integrity of your research.

Compound Overview: this compound, also known as MK-677, is a potent, non-peptide agonist of the ghrelin receptor and a growth hormone secretagogue.[1] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Some safety data sheets (SDS) classify it as fatal if swallowed.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment Rationale
Handling Solid Compound (Weighing, Aliquoting)- Disposable Gown (impervious)[2] - Double Gloves (chemical-resistant, e.g., nitrile)[3][4] - N95 or higher Respirator (fit-tested)[4][5] - Safety Goggles with side-shields[2]To prevent skin contact, inhalation of fine particles, and eye exposure. The solid form can easily become airborne.
Preparing Solutions - Disposable Gown (impervious)[2] - Double Gloves (chemical-resistant)[3][4] - Face Shield and Safety Goggles[2][6] - Work within a certified Chemical Fume Hood[4]To protect against splashes of the compound and solvents. A fume hood is critical to prevent inhalation of aerosols.
Administering to Animals - Disposable Gown (impervious)[2] - Double Gloves (chemical-resistant)[3][4] - Safety Goggles[2]To prevent accidental exposure through splashes or contact with treated animals.
General Laboratory Work (with potential for exposure)- Laboratory Coat - Single Pair of Gloves (chemical-resistant) - Safety GlassesBasic protection for low-risk activities where direct handling is not occurring.

Standard Operating Procedure for Safe Handling

This section provides a step-by-step protocol for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4] Keep away from direct sunlight and incompatible materials such as strong acids/alkalis and oxidizing agents.[2]

    • Short-term storage (days to weeks): 0 - 4°C.[1]

    • Long-term storage (months to years): -20°C.[1][4]

  • Inventory: Maintain a detailed log of the compound, including the amount received, date, and amounts used.

Handling and Preparation of Solutions
  • Engineering Controls: All work involving the handling of solid this compound or the preparation of its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4] Ensure a safety shower and eyewash station are readily accessible.[2]

  • Weighing: When weighing the solid compound, use a disposable weigh boat. Handle with care to minimize the creation of dust.

  • Dissolving: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Spill Management
  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb with an inert material such as diatomite or universal binders.[2] For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a sealed container for disposal.[4]

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]

  • PPE: Wear full PPE, including a respirator, during spill cleanup.

Disposal Plan

All waste materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, weigh boats, and other disposable materials. Place all solid waste in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all unused solutions and contaminated solvents in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[2]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.

Ibutamoren_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Disposal reception Receiving and Storage planning Experiment Planning reception->planning ppe_don Don PPE planning->ppe_don weighing Weighing Solid ppe_don->weighing solution Solution Preparation weighing->solution experiment Experimental Use solution->experiment decon Decontamination experiment->decon waste Segregate and Label Waste experiment->waste ppe_doff Doff PPE decon->ppe_doff decon->waste handwash Wash Hands ppe_doff->handwash dispose Dispose via EHS waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibutamoren Mesylate
Reactant of Route 2
Reactant of Route 2
Ibutamoren Mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.